molecular formula C11H14N4O4 B1670904 Doxofylline CAS No. 69975-86-6

Doxofylline

货号: B1670904
CAS 编号: 69975-86-6
分子量: 266.25 g/mol
InChI 键: HWXIGFIVGWUZAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxofylline is an oxopurine that is a derivative of xanthine, methylated at N-1 and N-3 and carrying a 1,3-dioxolan-2-ylmethyl group at N-7, used in the treatment of asthma. It has a role as a bronchodilator agent, an antitussive and an anti-asthmatic drug. It is functionally related to a 7H-xanthine.
This compound is a methylxanthine derivative with the presence of a dioxolane group in position 7. As a drug used in the treatment of asthma, this compound has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies. In contrast with other xanthine derivatives, this compound does not significantly bind to adenosine alpha-1 or alpha-2 receptors and lacks stimulating effects. Decreased affinity for adenosine receptors may account for the better safety profile of this compound compared to theophylline. Unlike theophylline, this compound does not affect calcium influx and does not antagonize the actions of calcium channel blockers which could explain reduced cardiac adverse reactions associated with the drug. The anti-asthmatic effects of doxophylline are mediated by other mechanisms, primarily through inhibiting the activities of the phosphodiesterase (PDE) enzyme.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXIGFIVGWUZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022968
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), Insoluble
Record name SID49645880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69975-86-6
Record name Doxofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69975-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09273
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXOFYLLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPM23GMO7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Doxofylline's Interaction with Phosphodiesterase Isoforms: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxofylline, a xanthine derivative utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), is often categorized as a phosphodiesterase (PDE) inhibitor. However, a comprehensive review of the available scientific literature reveals a nuanced and distinct pharmacological profile compared to its predecessor, theophylline. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its interaction with various phosphodiesterase isoforms. Quantitative data, detailed experimental methodologies, and signaling pathway visualizations are presented to offer a clear and concise understanding for research and drug development professionals. The evidence strongly suggests that this compound's therapeutic effects are not primarily mediated through broad-spectrum PDE inhibition, but rather through more selective and potentially alternative mechanisms.

Introduction: The Evolving Understanding of this compound's Mechanism

Traditionally, the bronchodilatory and anti-inflammatory effects of xanthine derivatives have been attributed to non-selective inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this holds true for theophylline, accumulating evidence indicates that this compound possesses a different mechanism of action. A key differentiator is its significantly lower affinity for adenosine receptors, which is thought to contribute to its improved safety profile.[1][2] This whitepaper will dissect the specific interactions, or lack thereof, between this compound and the various PDE isoforms.

Quantitative Analysis of this compound's PDE Isoform Activity

The inhibitory activity of a compound on a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. A review of the literature indicates that this compound is a weak inhibitor of most phosphodiesterase isoforms. The most consistently reported interaction is with PDE2A1, albeit at high concentrations.

Table 1: Inhibitory Activity of this compound on Phosphodiesterase Isoforms

PDE IsoformThis compound IC50 (mM)Theophylline IC50 (µM)Notes
PDE2A10.74[1]>100This compound shows some inhibitory activity at high concentrations.
Other PDE Isoforms>0.1Non-selectiveThis compound does not demonstrate significant inhibition of other PDE isoforms at therapeutic concentrations.[2][3]

Note: Theophylline IC50 values can vary depending on the specific isoform and experimental conditions.

Signaling Pathways

The phosphodiesterase superfamily of enzymes plays a critical role in regulating intracellular signaling by hydrolyzing cAMP and cGMP. Inhibition of these enzymes, where it occurs, can lead to a variety of downstream effects.

The Canonical PDE Inhibition Pathway

The generalized mechanism for PDE inhibition involves the prevention of cAMP or cGMP degradation. This leads to the activation of protein kinase A (PKA) or protein kinase G (PKG), respectively, resulting in smooth muscle relaxation and reduced inflammation.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Activation ATP_GTP ATP / GTP cAMP_cGMP cAMP / cGMP ATP_GTP->cAMP_cGMP Conversion PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activation AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolysis This compound This compound This compound->PDE Inhibition (Weak) Cellular_Response Bronchodilation & Anti-inflammatory Effects PKA_PKG->Cellular_Response Phosphorylation Cascade

Caption: Generalized signaling pathway of phosphodiesterase inhibition.

This compound's Proposed Alternative Mechanism: β2-Adrenoceptor Interaction

Given the weak and selective nature of this compound's PDE inhibition, alternative mechanisms have been proposed to explain its clinical efficacy. One prominent theory involves its interaction with β2-adrenoceptors, which are key regulators of bronchial smooth muscle tone.

Doxofylline_B2_Adrenoceptor_Pathway cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenoceptor G_Protein Gs Protein B2AR->G_Protein Activates This compound This compound This compound->B2AR Interaction AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to PDE_Assay_Workflow cluster_workflow Phosphodiesterase (PDE) Activity Assay Workflow A Preparation of Reagents: PDE enzyme, this compound dilutions, cAMP/cGMP substrate, assay buffer. B Assay Plate Setup: Add buffer, PDE enzyme, and This compound/vehicle to microplate wells. A->B C Initiation of Reaction: Add cAMP or cGMP substrate to all wells. B->C D Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period. C->D E Termination of Reaction: Add stop reagent. D->E F Detection: Add detection reagents and measure signal (e.g., fluorescence, luminescence, absorbance). E->F G Data Analysis: Calculate percent inhibition and determine IC50 values. F->G

References

Elucidating the Molecular Targets of Doxofylline Beyond Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxofylline, a methylxanthine derivative, is an effective bronchodilator used in the management of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). While structurally related to theophylline, this compound exhibits a distinct and more favorable safety profile. This is largely attributed to a different spectrum of molecular interactions that extend beyond the classical methylxanthine mechanism of non-selective phosphodiesterase (PDE) inhibition. In fact, at therapeutic concentrations, this compound's activity is largely independent of PDE inhibition. This technical guide provides a detailed examination of the molecular targets of this compound, focusing on mechanisms that differentiate it from theophylline and contribute to its enhanced tolerability. We will delve into its negligible interaction with adenosine receptors, lack of effect on histone deacetylases (HDACs), and emerging evidence of other anti-inflammatory pathways and interactions with β2-adrenoceptors.

Adenosine Receptor Interaction: A Key Differentiator

A primary contributor to the adverse effects of theophylline, such as cardiac arrhythmias, central nervous system stimulation, and gastric hypersecretion, is its antagonism of adenosine receptors (A₁ and A₂).[1] this compound's improved safety profile is strongly linked to its significantly lower affinity for these receptors.

Quantitative Analysis of Receptor Affinity

Binding assays consistently demonstrate that this compound has a very low affinity for adenosine A₁, A₂ₐ, and A₂ₑ receptors, with affinity values (Kᵢ) typically above 100 µM.[1][2] This is in stark contrast to theophylline, which antagonizes these receptors at concentrations achievable in clinical use.[1] This pharmacological distinction is the principal reason for this compound's reduced incidence of stimulatory side effects.[3][4]

Table 1: Comparative Binding Affinities of Methylxanthines for Adenosine Receptors

Compound Receptor Subtype Reported Affinity (Kᵢ or IC₅₀) Reference
This compound Adenosine A₁ > 100 µM [1][2]
Adenosine A₂ₐ > 100 µM (Modest effect at 10⁻⁴ M) [1][5]
Adenosine A₂ₑ > 100 µM [1]
Theophylline Adenosine A₁ 10 - 30 µM [1]
Adenosine A₂ₐ 2 - 10 µM [1]

| | Adenosine A₂ₑ | 10 - 30 µM |[1] |

Experimental Protocol: Competitive Radioligand Binding Assay for Adenosine A₁ Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the human adenosine A₁ receptor.

Objective: To calculate the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand from the A₁ receptor.

Materials:

  • Receptor Source: Human adenosine A₁ receptor expressed in Chinese Hamster Ovary (CHO) cell membranes.

  • Radioligand: [³H]DPCPX (1,3-Dipropyl-8-cyclopentylxanthine), a high-affinity A₁ antagonist.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well cell harvester with GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen CHO-hA₁AR membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µg per well.

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [³H]DPCPX.

    • Non-specific Binding: 150 µL membrane preparation + 50 µL NECA (10 µM) + 50 µL [³H]DPCPX.

    • Test Compound: 150 µL membrane preparation + 50 µL this compound (at various concentrations) + 50 µL [³H]DPCPX.

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using the cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Dry the filters for 30 minutes at 50°C. Place filters into scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

G Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mem 1. Prepare Receptor Membranes prep_lig 2. Prepare Radioligand & Test Compounds inc 3. Incubate Membranes, Radioligand & Compound prep_lig->inc filt 4. Filter to Separate Bound/Free Ligand inc->filt wash 5. Wash Filters filt->wash count 6. Quantify Radioactivity (Scintillation Counting) wash->count calc 7. Calculate IC50 & Ki Values count->calc

Caption: Workflow for a competitive radioligand binding assay.

Other Potential Molecular Interactions

Beyond its lack of interaction with adenosine receptors, this compound's mechanism involves other pathways that distinguish it from theophylline.

Interaction with β₂-Adrenoceptors

Recent evidence from nonlinear chromatography, frontal analysis, and molecular docking studies has suggested that this compound interacts with β₂-adrenoceptors. This interaction is proposed to contribute to the relaxation of airway smooth muscle, providing an additional mechanism for its bronchodilator effect.[1] However, it is important to note that this compound does not appear to augment formoterol-induced cAMP production in airway smooth muscle cells, indicating the interaction may be allosteric or indirect.[1]

Anti-Inflammatory Mechanisms

This compound exhibits anti-inflammatory properties, but the molecular basis appears distinct from theophylline.

  • Lack of HDAC Interaction: Theophylline's anti-inflammatory effects have been partly attributed to its ability to activate histone deacetylases (HDACs), particularly HDAC2.[1][6] In contrast, studies have shown that this compound does not directly inhibit or activate any of the known HDAC enzymes.[1][5][7] This represents another critical mechanistic divergence.

  • Inhibition of Leukocyte Migration: In preclinical models using lipopolysaccharide (LPS) as an inflammatory stimulus, this compound has been shown to significantly inhibit the transmigration of neutrophils into the lungs.[8] This suggests an effect on leukocyte diapedesis or chemotaxis, contributing to its overall anti-inflammatory profile.[2]

  • Protein Kinase C (PKC) Inhibition: Some reports suggest that this compound, like theophylline, may possess PKC inhibitory properties.[6] By modulating PKC-dependent signaling cascades, this compound could potentially downregulate the expression of pro-inflammatory genes, although this mechanism requires further validation.[6]

G Mechanistic Comparison: this compound vs. Theophylline cluster_targets Molecular Targets doxo This compound ar Adenosine Receptors (A1, A2A) doxo->ar Very Low Affinity (>100 µM) hdac HDAC Activity doxo->hdac No Effect beta2 β2-Adrenoceptors doxo->beta2 Interacts pde PDEs (Non-selective) doxo->pde Weak Inhibition theo Theophylline theo->ar High Affinity (Antagonist) theo->hdac Activates theo->pde Inhibits

Caption: Key mechanistic differences between this compound and Theophylline.
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol can be used to investigate the potential anti-inflammatory effects of this compound by measuring its impact on the NF-κB signaling pathway, a central regulator of inflammation.

Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation in human cells.

Materials:

  • Cell Line: HEK293 or A549 cells stably transfected with a luciferase reporter construct driven by an NF-κB response element.

  • Inducer: Tumor Necrosis Factor-alpha (TNF-α).

  • Test Compound: this compound.

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Reagents: Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • Opaque, flat-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate at a density of ~2 x 10⁴ cells per well. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Discard the culture medium. Add fresh serum-free medium containing this compound at various concentrations to the designated wells. Incubate for 1-2 hours.

  • Stimulation: To induce NF-κB activation, add TNF-α (final concentration typically 10 ng/mL) to all wells except the negative control.

    • Negative Control: Cells + Medium only.

    • Positive Control: Cells + Medium + TNF-α.

    • Test Wells: Cells + this compound + TNF-α.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Cell Lysis: Remove the medium and add 50 µL of 1x cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Equilibrate the Luciferase Assay Reagent to room temperature.

    • Transfer 20 µL of cell lysate from each well to a new opaque plate.

    • Using the luminometer's injector, add 100 µL of Luciferase Assay Reagent to each well.

    • Measure the luminescence (Relative Light Units, RLU) immediately.

  • Data Analysis:

    • Normalize the RLU values by subtracting the average background luminescence (from wells with no cells).

    • Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α-stimulated positive control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine an IC₅₀ value, if applicable.

Conclusion

The pharmacological profile of this compound is distinct from that of classical methylxanthines like theophylline. Its improved therapeutic index is primarily due to molecular actions that diverge significantly from non-selective PDE inhibition. The key takeaway for researchers and drug developers is that this compound's superior safety profile is not a subtle modification but a result of fundamental differences in its interaction with key cellular targets. Its profound lack of affinity for adenosine receptors eliminates a major source of cardiovascular and CNS side effects.[1][3] Furthermore, its inability to modulate HDAC activity distinguishes its anti-inflammatory mechanism from that of theophylline.[1][5] Emerging evidence of interactions with β₂-adrenoceptors and effects on leukocyte migration points to a complex mechanism of action that warrants further investigation.[1][8] Understanding these non-PDE targets is crucial for optimizing the clinical application of this compound and for designing future respiratory therapies with enhanced efficacy and safety.

References

Doxofylline's Impact on Adenosine Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxofylline, a methylxanthine derivative, is utilized as a bronchodilator in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its pharmacological profile is notably distinct from that of its predecessor, theophylline, primarily due to a significantly reduced affinity for adenosine receptors. This key difference is thought to contribute to this compound's improved safety profile, particularly concerning cardiovascular and central nervous system side effects.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action with a core focus on its interaction with adenosine receptor signaling pathways. We present a comparative analysis of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Evolution of Xanthine Derivatives

For decades, methylxanthines like theophylline have been a cornerstone in the treatment of obstructive airway diseases. Their therapeutic effects are largely attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation and anti-inflammatory effects.[4][5] However, the clinical utility of theophylline is often limited by a narrow therapeutic index and a propensity for adverse effects, including cardiac arrhythmias and central nervous system stimulation.[4] These side effects are strongly linked to its antagonism of adenosine receptors.[3]

This compound emerged as a next-generation methylxanthine, designed to retain the therapeutic benefits of theophylline while minimizing its adverse effects.[3] This is primarily achieved through a structural modification—the presence of a dioxolane group at the N-7 position—which significantly diminishes its binding affinity for adenosine receptors.[3][6] While there is some debate in the literature regarding its precise mechanism, with some studies suggesting a primary role for PDE inhibition and others indicating a lack of significant activity against most PDE isoforms, its low affinity for adenosine receptors is a consistently reported and defining characteristic.[1][6][7]

Comparative Pharmacodynamics: this compound vs. Theophylline

The distinct clinical profiles of this compound and theophylline can be understood by comparing their interactions with two primary molecular targets: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Affinity

Adenosine receptors are a family of G-protein coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3. Theophylline acts as a non-selective antagonist at these receptors, with Ki (inhibition constant) values falling within a therapeutically relevant range. This antagonism is responsible for many of its undesirable side effects. In stark contrast, this compound exhibits a markedly lower affinity for these receptors, with binding affinities reported to be greater than 100 µM.[6]

DrugA1 Receptor Ki (nM)A2A Receptor Ki (µM)A2B Receptor Ki (µM)A3 Receptor Ki (µM)
Theophylline 4880[8]2–1010–3020–100
This compound >100,000 (>100 µM)[6]>100,000 (>100 µM)[6]>100,000 (>100 µM)[6]Not widely reported

Table 1: Comparative Binding Affinities (Ki) of Theophylline and this compound for Human Adenosine Receptor Subtypes. Note: Data for theophylline's A2A, A2B, and A3 affinity are presented as ranges from literature reviews. This compound's affinity is consistently reported as >100 µM, indicating a significantly lower potency of antagonism compared to theophylline.

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of various PDE isoforms, which contributes to its bronchodilatory and anti-inflammatory effects.[4] The role of PDE inhibition in this compound's mechanism of action is less clear. Some studies suggest it acts as a selective inhibitor of specific isoforms like PDE2A1 at high concentrations, while several comprehensive reviews state it has no significant effect on the known PDE isoforms at therapeutic concentrations.[6][7][9] This lack of potent, broad-spectrum PDE inhibition, coupled with its low adenosine receptor affinity, suggests that other mechanisms, such as interaction with β2-adrenoceptors, may contribute to its clinical effects.[6][9]

DrugPDE1 (IC50)PDE2 (IC50)PDE3 (IC50)PDE4 (IC50)PDE5 (IC50)
Theophylline ~200 µM~150 µM~100 µM~100-1642 µM~100 µM
This compound No significant inhibition reportedWeak inhibition of PDE2A1 at >100 µM[6]No significant inhibition reportedNo significant inhibition reportedNo significant inhibition reported

Table 2: Comparative Phosphodiesterase Inhibition (IC50) of Theophylline and this compound. Note: IC50 values for theophylline are approximate and can vary based on the specific isoform and experimental conditions. Data for this compound indicates a general lack of significant PDE inhibition at therapeutic concentrations.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the interaction of compounds like this compound and theophylline with adenosine receptors and their downstream signaling pathways.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for a specific adenosine receptor subtype.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells (e.g., CHO or HEK293) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]CPX for A1 receptors).

  • Test Compound: this compound or Theophylline, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist (e.g., 5 mM theophylline for [³H]CPX binding).[8]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + serial dilutions of the test compound).

  • Incubation: To each well, add the following in order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

    • 50 µL of radioligand at a fixed concentration (typically at or near its Kd value).

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 20 µg).

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Membrane Homogenate (with target receptor) A1 Incubate Membrane, Radioligand, and Test Compound in 96-well plate P1->A1 P2 Prepare Radioligand (e.g., [3H]CPX) P2->A1 P3 Prepare Test Compound (e.g., this compound dilutions) P3->A1 A2 Allow to reach equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapid Vacuum Filtration (separates bound from free ligand) A2->S1 S2 Wash Filters S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Count Radioactivity (cpm) S3->S4 D1 Generate Competition Curve S4->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay

This protocol describes a cell-based immunoassay to measure changes in intracellular cAMP levels in response to GPCR activation or inhibition.

Objective: To quantify the effect of a test compound on adenylyl cyclase activity by measuring the resulting increase (via Gs) or decrease (via Gi) in intracellular cAMP.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) expressing the adenosine receptor of interest.

  • Test Compound: this compound or Theophylline.

  • Adenylyl Cyclase Stimulator (for Gi-coupled receptors): Forskolin.

  • PDE Inhibitor: A broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation during the assay.

  • Cell Lysis Buffer.

  • cAMP Assay Kit: A commercial kit, typically based on a competitive immunoassay format (e.g., HTRF, AlphaScreen, or ELISA-based). These kits include a labeled cAMP conjugate and a specific anti-cAMP antibody.

  • Microplate Reader: Capable of detecting the signal generated by the assay kit (e.g., fluorescence, luminescence).

Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the PDE inhibitor (e.g., 0.1 mM IBMX) in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Treatment:

    • For Gs-coupled receptors (A2A, A2B): Add serial dilutions of the agonist test compound and incubate for a defined time (e.g., 30 minutes) at 37°C.

    • For Gi-coupled receptors (A1, A3): Add serial dilutions of the agonist test compound, followed by a fixed concentration of an adenylyl cyclase stimulator like forskolin. Incubate for a defined time.

    • For Antagonists (like theophylline): Pre-incubate with the antagonist before adding a fixed concentration of a known agonist.

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided in the kit. Agitate gently to ensure complete lysis and release of intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement on the cell lysates according to the specific instructions of the commercial assay kit. This typically involves incubating the lysate with the anti-cAMP antibody and the labeled cAMP conjugate.

  • Signal Measurement: Read the plate on a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample, as the cellular cAMP competes with the labeled cAMP for antibody binding.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal from the cell lysates into cAMP concentrations by interpolating from the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to measure the inhibitory effect of a test compound on the activity of a specific purified PDE isoform.

Objective: To quantify the ability of a test compound to inhibit the hydrolysis of cAMP or cGMP by a specific PDE enzyme.

Materials:

  • Purified PDE Enzyme: Recombinant human PDE isoform (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • Substrate: cAMP or cGMP.

  • Test Compound: this compound or Theophylline, serially diluted.

  • Assay Buffer: e.g., Tris-HCl buffer containing MgCl₂.

  • Reaction Termination Reagent.

  • Detection System: Commercial kits (e.g., PDE-Glo™) are commonly used. These systems typically convert the remaining cAMP/cGMP or the product (AMP/GMP) into a detectable signal (luminescence, fluorescence).[10]

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the purified PDE enzyme, and the test compound at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (cAMP or cGMP) at a concentration typically below the Km of the enzyme.

  • Incubation: Incubate for a fixed time during which the reaction proceeds linearly (e.g., 30 minutes) at 30°C.

  • Terminate Reaction: Stop the reaction by adding a termination reagent (e.g., a strong acid or a specific stop buffer from a kit).

  • Signal Detection: Add the detection reagents according to the kit manufacturer's protocol. This may involve a series of enzymatic steps that ultimately produce a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of substrate remaining (or product formed), and thus inversely (or directly) related to PDE activity.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that reduces PDE activity by 50%) using non-linear regression analysis.

Adenosine Receptor Signaling Pathways

Adenosine modulates cellular function by activating four distinct receptor subtypes, each coupled to specific heterotrimeric G-proteins, leading to divergent downstream signaling cascades.

A1 and A3 Receptor Signaling (Gi/o-Coupled)

The A1 and A3 adenosine receptors primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. This prevents the activation of Protein Kinase A (PKA). In some cell types, the βγ subunits released from the activated Gi/o protein can stimulate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[11][12]

G Adenosine Adenosine A1R_A3R A1 / A3 Receptor Adenosine->A1R_A3R binds Gi Gi/o Protein A1R_A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC activates (via βγ subunits) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP ATP->cAMP converts PKA PKA (inactive) cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release, Smooth Muscle Contraction) PKA->Response no activation PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->Response PKC->Response

A1 and A3 Adenosine Receptor Signaling via Gi/o protein.
A2A Receptor Signaling (Gs-Coupled)

The A2A receptor is prototypically coupled to the stimulatory G-protein (Gs). Its activation stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels. cAMP then activates PKA, which phosphorylates various downstream target proteins, mediating cellular responses such as smooth muscle relaxation and inhibition of inflammatory cell activation.[13]

G Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR binds Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA PKA (active) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation, Inhibition of Inflammation) PKA->Response phosphorylates targets

A2A Adenosine Receptor Signaling via Gs protein.
A2B Receptor Signaling (Gs- and Gq-Coupled)

The A2B receptor is unique in its ability to couple to both Gs and Gq proteins, often depending on the cell type and agonist concentration. Coupling to Gs leads to the cAMP-PKA pathway, similar to the A2A receptor. Concurrently, coupling to Gq activates the PLC pathway, resulting in increased intracellular calcium and PKC activation. This dual signaling capacity allows the A2B receptor to mediate a complex range of pro-inflammatory and cellular growth responses.[12][13]

G Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR binds Gs Gs Protein A2BR->Gs activates Gq Gq Protein A2BR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP ATP->cAMP converts PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Cytokine Release, Cell Growth) PKA->Response PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->Response PKC->Response

A2B Adenosine Receptor Dual Signaling via Gs and Gq.

Conclusion

This compound represents a significant evolution in xanthine-based therapy for respiratory diseases. Its defining feature is a profound lack of affinity for adenosine receptors, which distinguishes it from theophylline and underpins its enhanced safety profile.[6][7] While its role as a phosphodiesterase inhibitor is debated, its minimal interaction with the adenosine signaling system is a critical aspect of its pharmacology.[6] This technical guide provides the quantitative, methodological, and visual data to support a deeper understanding of this compound's mechanism of action. For drug development professionals, the pharmacological profile of this compound highlights a successful strategy in medicinal chemistry: uncoupling the desired therapeutic effects of a drug class from its adverse effects by targeting molecular interactions with high specificity. Further research into the potential alternative mechanisms of this compound, such as its interaction with β2-adrenoceptors, may open new avenues for the development of novel respiratory therapeutics.[6]

References

Investigating the Anti-inflammatory Properties of Doxofylline In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, a methylxanthine derivative, is primarily recognized for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Emerging in vitro evidence, however, highlights its distinct anti-inflammatory properties, distinguishing it from its predecessor, theophylline.[1][4] This technical guide provides an in-depth overview of the in vitro anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound beyond its bronchodilatory functions.

Key Anti-inflammatory Mechanisms of this compound

In vitro studies have elucidated several key pathways through which this compound exerts its anti-inflammatory effects. Unlike theophylline, this compound's mechanisms are largely independent of phosphodiesterase (PDE) inhibition and adenosine receptor antagonism.[1][3][4][5] The primary anti-inflammatory actions of this compound identified in vitro include:

  • Inhibition of Protein Kinase C (PKC): this compound has been shown to inhibit PKC activity in human monocytes, an effect not observed with theophylline at equimolar doses.[6][7] PKC is a crucial enzyme in various inflammatory signaling cascades.

  • Modulation of the NLRP3 Inflammasome: this compound significantly suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in human bronchial epithelial cells.[8][9][10] This leads to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10]

  • Inhibition of Leukocyte Migration: this compound has been demonstrated to inhibit the migration of leukocytes in vitro, a critical process in the inflammatory response.[1][2][11]

  • Reduction of Inflammatory Mediators: Studies have shown that this compound can decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in human bronchial epithelial cells.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Inhibition of Inflammatory Cytokine Release by this compound in LPS-Stimulated Human Bronchial Epithelial (16HBE) Cells

CytokineThis compound Concentration (µM)Stimulation% Inhibition (relative to LPS control)Reference
IL-1β5LPS (1 µg/mL) for 48hDose-dependent inhibition observed[8]
IL-1β10LPS (1 µg/mL) for 48hStrong dose-dependent inhibition[8]
IL-185LPS (1 µg/mL) for 48hDose-dependent inhibition observed[8]
IL-1810LPS (1 µg/mL) for 48hSimilar dose-dependent inhibition to IL-1β[8]

Note: The referenced study demonstrated a significant, dose-dependent inhibition but did not provide specific percentage values.

Table 2: Effect of this compound on Leukocyte Migration In Vitro

Cell TypeChemoattractantThis compound Concentration (µM)% Inhibition of MigrationReference
LeukocytesfMLP0.1 - 10Maximum effect at 10 µM[12]

Note: The referenced study indicated a maximum inhibitory effect at 10 µM but did not provide a specific percentage of inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

Assessment of Cytokine Inhibition in LPS-Stimulated Human Bronchial Epithelial Cells

This protocol is designed to quantify the effect of this compound on the production of pro-inflammatory cytokines, such as IL-1β and IL-18, from human bronchial epithelial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human Bronchial Epithelial cell line (e.g., 16HBE or BEAS-2B)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-1β and IL-18

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the human bronchial epithelial cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5 µM and 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24-48 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Cytokine Quantification (ELISA): Quantify the concentration of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[1][2][3][9]

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

In Vitro Leukocyte Migration Assay

This assay evaluates the ability of this compound to inhibit the migration of leukocytes towards a chemoattractant.

Materials:

  • Leukocytes (e.g., isolated human neutrophils or a suitable cell line)

  • Chemoattractant (e.g., fMLP)

  • This compound

  • Migration chambers (e.g., Boyden chambers or similar transwell inserts)

  • Assay buffer (e.g., HBSS)

  • Cell staining dye (e.g., Calcein AM)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Isolate and label leukocytes with a fluorescent dye according to standard protocols.

  • Assay Setup: Place the chemoattractant (e.g., fMLP) in the lower chamber of the migration plate.

  • This compound Treatment: Incubate the labeled leukocytes with various concentrations of this compound or vehicle control.

  • Cell Seeding: Add the this compound-treated leukocytes to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 1-3 hours).

  • Quantification of Migration: Quantify the number of migrated cells in the lower chamber using a fluorescence microscope or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage inhibition of leukocyte migration by this compound compared to the vehicle control.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PKC activity.

Materials:

  • Source of PKC (e.g., isolated human monocytes or a commercial PKC enzyme)

  • This compound

  • PKC substrate (e.g., a specific peptide)

  • [γ-³²P]ATP

  • Assay buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the PKC enzyme source, assay buffer, and various concentrations of this compound or vehicle control.

  • Initiation of Reaction: Add the PKC substrate and [γ-³²P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction: Spot an aliquot of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the effect of this compound on PKC activity and calculate the IC50 value if possible.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for investigating its in vitro anti-inflammatory properties.

Doxofylline_Anti_Inflammatory_Pathway cluster_cell Bronchial Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Primes PKC PKC PKC->NFkB Activates proIL1b pro-IL-1β NFkB->proIL1b Upregulates proIL18 pro-IL-18 NFkB->proIL18 Upregulates Casp1 Caspase-1 NLRP3->Casp1 Activates Casp1->proIL1b Cleaves Casp1->proIL18 Cleaves IL1b IL-1β proIL1b->IL1b IL18 IL-18 proIL18->IL18 This compound This compound This compound->PKC Inhibits This compound->NLRP3 Inhibits

Caption: this compound's anti-inflammatory signaling pathways.

Experimental_Workflow start Start: Hypothesis This compound has in vitro anti-inflammatory effects cell_culture 1. Cell Culture (e.g., Human Bronchial Epithelial Cells, Monocytes) start->cell_culture treatment 2. Treatment - this compound (various conc.) - Inflammatory Stimulus (e.g., LPS) - Controls (Vehicle, Unstimulated) cell_culture->treatment assays 3. In Vitro Assays treatment->assays cytokine Cytokine Measurement (ELISA for IL-1β, IL-18, etc.) assays->cytokine migration Leukocyte Migration (Boyden Chamber Assay) assays->migration pkc PKC Activity Assay (Kinase Assay) assays->pkc no_pge2 NO/PGE2 Measurement (Griess Assay/EIA) assays->no_pge2 data_analysis 4. Data Analysis - Calculate % Inhibition - Determine IC50 values cytokine->data_analysis migration->data_analysis pkc->data_analysis no_pge2->data_analysis conclusion Conclusion: Characterize this compound's anti-inflammatory profile data_analysis->conclusion

Caption: In vitro anti-inflammatory investigation workflow.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties that are mechanistically distinct from other methylxanthines like theophylline. Its ability to inhibit PKC activity, modulate the NLRP3 inflammasome, and reduce leukocyte migration highlights its potential as a multi-faceted anti-inflammatory agent. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in inflammatory conditions. Future in vitro studies should focus on elucidating the precise molecular interactions of this compound with its targets and expanding the investigation to other relevant cell types and inflammatory pathways. This will contribute to a more comprehensive understanding of its pharmacological profile and its potential for broader clinical use.

References

Preclinical Pharmacokinetics and Metabolism of Doxofylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxofylline, a xanthine derivative, is utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is structurally distinct from theophylline, featuring a dioxolane group at the N-7 position, which is thought to contribute to its improved safety profile. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound in various animal models, including rats, dogs, and mice. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the development and evaluation of this therapeutic agent. All quantitative data has been summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key processes and pathways are visualized through diagrams generated using the DOT language.

Introduction

This compound, chemically known as 7-(1,3-dioxolan-2-ylmethyl)-theophylline, is a methylxanthine drug with bronchodilator and anti-inflammatory properties.[1] Unlike theophylline, this compound exhibits a lower affinity for adenosine A1 and A2 receptors, which is believed to be the reason for its reduced incidence of side effects, particularly cardiovascular and central nervous system stimulation.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is crucial for the design of non-clinical safety studies and the prediction of its pharmacokinetic profile in humans.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been investigated in several animal species, most notably in rats, with some data available for dogs and mice.

Absorption

Following oral administration, this compound is rapidly absorbed in rats.[1] Studies in rats have demonstrated dose-dependent increases in key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[3]

Distribution

This compound is distributed throughout the body in rats, including penetration into the brain, albeit at lower concentrations than in plasma.[1][2] In rats, the plasma protein binding of this compound is approximately 25%.[3]

Metabolism

This compound undergoes hepatic metabolism.[1] The primary metabolite identified in rats is hydroxyethyltheophylline (β-HET).[1] Additionally, two sulfoxide isomers, cis and trans, have been detected, with the trans-isomer being the predominant form.[1] It is important to note that β-HET is significantly less pharmacologically active than the parent this compound molecule.[1]

Excretion

This compound is primarily eliminated through metabolism, with a small fraction of the administered dose being excreted unchanged in the urine.[1] In rats, the total excretion of the parent drug in urine, bile, and feces is relatively low, accounting for approximately 5.2% of the administered dose, which underscores the significance of metabolic clearance.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose [3]

Dose (mg/kg)T½ (h)
1001.17 ± 0.13
2002.54 ± 0.60
4003.75 ± 0.92

T½: Elimination half-life. Data are presented as mean ± standard deviation.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Models and Dosing
  • Species: Wistar or Sprague-Dawley rats are commonly used.[3]

  • Administration: this compound is typically administered as a solution or suspension via oral gavage.

Blood Sampling
  • Method: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites in rats include the tail vein or via a surgically implanted cannula.

  • Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

Bioanalytical Method
  • Technique: The concentration of this compound in plasma samples is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by extraction of the analyte.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Rats) Dosing Oral Gavage Administration Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Extraction Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or HPLC Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Preclinical Pharmacokinetic Study Workflow
Metabolic Pathway of this compound

The diagram below depicts the proposed metabolic pathway of this compound based on metabolites identified in preclinical species.

metabolic_pathway This compound This compound Metabolite1 Hydroxyethyltheophylline (β-HET) (Major Metabolite) This compound->Metabolite1 Hepatic Oxidation Metabolite2 Sulfoxide Isomers (cis and trans) This compound->Metabolite2 Hepatic Oxidation

Proposed Metabolic Pathway of this compound

Discussion and Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid oral absorption, wide distribution, and extensive hepatic metabolism. The primary metabolic pathway involves the formation of a significantly less active metabolite, β-HET. The dose-dependent pharmacokinetics observed in rats suggest that saturation of metabolic pathways may occur at higher doses.

The favorable safety profile of this compound compared to theophylline is likely attributable to its distinct pharmacological properties, including its lower affinity for adenosine receptors. The data gathered from animal models have been instrumental in guiding the clinical development of this compound and establishing its therapeutic window.

Further research, particularly comparative pharmacokinetic studies across multiple preclinical species, would provide a more comprehensive understanding of the interspecies differences in this compound disposition and aid in the refinement of pharmacokinetic models for human dose prediction.

References

A Technical Guide to the Synthesis and Purification of Research-Grade Doxofylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the chemical synthesis and purification of research-grade Doxofylline. The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of the methodologies, experimental protocols, and analytical techniques required to obtain high-purity this compound for research and development purposes.

Introduction to this compound

This compound is a methylxanthine derivative used as a bronchodilator in the treatment of asthma and other respiratory diseases.[1][2] Structurally, it is a derivative of theophylline with a dioxolane group at the N-7 position.[2] This modification is believed to contribute to its improved safety profile compared to theophylline, particularly with regard to cardiovascular side effects.[1][2] The synthesis of research-grade this compound with high purity is crucial for accurate pharmacological and toxicological studies.

Chemical Synthesis of this compound

The most prevalent and industrially applicable method for synthesizing this compound is through the N-alkylation of theophylline. This approach involves the reaction of theophylline with a haloacetaldehyde acetal, typically 2-bromomethyl-1,3-dioxolane or 2-chloromethyl-1,3-dioxolane. Several variations of this method exist, differing in the choice of solvent, base, and catalyst.

Synthesis via N-alkylation of Theophylline with Bromoacetaldehyde Ethylene Acetal

This is a widely cited and efficient method for this compound synthesis. The general reaction involves the deprotonation of theophylline by a base, followed by nucleophilic attack on the bromoacetaldehyde ethylene acetal.

Reaction Scheme:

Theophylline + 2-Bromomethyl-1,3-dioxolane → this compound

This protocol describes a large-scale synthesis using sodium hydroxide as the base and tetrabutylammonium bromide as a phase transfer catalyst in acetone.[3]

Materials:

  • Theophylline (1,3-dimethyl-1H-purine-2,6(3H,9H)-dione)

  • 2-Bromomethyl-1,3-dioxolane (bromoacetaldehyde ethylene acetal)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide

  • Acetone

  • Saturated brine solution

  • Absolute ethanol

Procedure:

  • To a reaction vessel, add 13 kg (72.16 mol) of theophylline, 8 L of acetone, 5.77 kg (144.32 mol) of sodium hydroxide, and 0.7 kg (2.16 mol) of tetrabutylammonium bromide.[3]

  • Stir the mixture for 10 minutes.[3]

  • Add 14.47 kg (86.64 mmol) of 2-bromomethyl-1,3-dioxolane.[3]

  • Reflux the mixture for 6.3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of acetone:dichloromethane (3:1).[3]

  • Upon completion of the reaction, distill off the solvent under reduced pressure.[3]

  • Wash the residue three times with saturated brine solution.[3]

  • Recrystallize the crude product from absolute ethanol to obtain pure this compound.[3]

Quantitative Data:

ParameterValueReference
Yield90%[3]
Purity>98.5%[3]

This method presents a more environmentally friendly approach by using water as the solvent.[4][5]

Materials:

  • Anhydrous Theophylline

  • Bromoacetaldehyde ethylene acetal

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Purified water

  • Activated carbon

Procedure:

  • Add anhydrous theophylline, anhydrous sodium carbonate, and purified water to a reaction vessel. The mass ratio of anhydrous theophylline to purified water is 1:10, and the mass ratio of anhydrous theophylline to anhydrous sodium carbonate is 1:0.97.[5]

  • Stir and heat the mixture to completely dissolve the anhydrous theophylline.[5]

  • Add bromoacetaldehyde ethylene acetal dropwise. The mass ratio of anhydrous theophylline to bromoacetaldehyde ethylene acetal is 1:1.02.[5]

  • Perform a reflux reaction.[5]

  • After the reaction is complete, cool the mixture to allow for crystallization.[5]

  • Perform suction filtration to obtain the crude this compound product.[5]

  • For further purification, dissolve the crude product in purified water, add activated carbon for decolorization, and then perform cooling crystallization, suction filtration, and drying to obtain the final product.[5]

Synthesis via N-alkylation of Theophylline with 2-Chloromethyl-1,3-dioxolane

This method utilizes the chloro-analogue of the alkylating agent, which can be more cost-effective.

This protocol employs an organic base and a polar aprotic solvent.[6]

Materials:

  • Theophylline

  • 2-Chloromethyl-1,3-dioxolane

  • Pyridine

  • N,N-Dimethylacetamide (DMAc)

  • Di-alcohol monomethyl ether (for crystallization)

Procedure:

  • In a three-necked flask, combine 19.8 g (0.1 mole) of theophylline, 150 ml of N,N-dimethylacetamide, and 24 g (0.3 mole) of pyridine.[6]

  • Heat the mixture to 50 °C.[6]

  • Add 42.7 g (0.35 mole) of 2-chloromethyl-1,3-dioxolane dropwise into the reaction flask.[6]

  • Increase the temperature to 80-90 °C and maintain the reaction for approximately 8 hours.[6]

  • After the reaction is complete, recover the solvent under reduced pressure.[6]

  • Crystallize the crude product from di-alcohol monomethyl ether to obtain white, needle-shaped crystals of this compound.[6]

Quantitative Data:

ParameterValueReference
Yield~85%[6]

Purification of Research-Grade this compound

The primary method for purifying crude this compound to research-grade is recrystallization. The choice of solvent is critical to achieve high purity and yield.

Recrystallization Protocol

General Procedure:

  • Dissolve the crude this compound in a suitable solvent at an elevated temperature to achieve saturation. Common solvents include absolute ethanol[3], and purified water.[5]

  • If colored impurities are present, the hot solution can be treated with activated carbon and then filtered to remove the carbon.[5]

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

  • Collect the crystals by filtration, for instance, using suction filtration.[5]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum or in an oven at a suitable temperature (e.g., 75-85 °C).[5]

Analytical Methods for Purity Assessment

To ensure the quality of research-grade this compound, several analytical techniques are employed to determine its purity and identity.

Analytical MethodKey Parameters and Purpose
High-Performance Liquid Chromatography (HPLC) A widely used method for purity assessment and quantification.[7][8] A typical setup involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile.[9] Detection is commonly performed using a UV detector at the λmax of this compound, which is around 274 nm.[7][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy Used for the identification and quantification of this compound. The maximum absorbance (λmax) in 0.1 N HCl is observed at 274 nm.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides information on the molecular weight of this compound and can be used to identify and quantify impurities.[7]
Thin-Layer Chromatography (TLC) A simple and rapid method for monitoring the progress of a chemical reaction and assessing the purity of the product.[3][10]
Spectroscopy (IR, NMR) Used to confirm the chemical structure and identity of the synthesized this compound.[8]

Summary of Analytical Parameters for this compound:

ParameterValue/MethodReference
Purity (HPLC) ≥98%[11]
λmax (UV) 274 nm (in 0.1 N HCl)[7]
Molecular Formula C₁₁H₁₄N₄O₄[12]
Molecular Weight 266.25 g/mol [12]
Solubility 2 mg/mL in H₂O (warmed)[11]

Visualizing the Synthesis and Purification Workflow

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Synthesis_Workflow_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Theophylline Theophylline Reflux Reflux (6.3h) Theophylline->Reflux Bromoacetal 2-Bromomethyl-1,3-dioxolane Bromoacetal->Reflux NaOH Sodium Hydroxide NaOH->Reflux Catalyst Tetrabutylammonium Bromide Catalyst->Reflux Solvent Acetone Solvent->Reflux Distillation Solvent Distillation (Reduced Pressure) Reflux->Distillation Reaction Mixture Washing Washing (Saturated Brine) Distillation->Washing Crude Residue Recrystallization Recrystallization (Absolute Ethanol) Washing->Recrystallization Washed Crude FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for this compound Synthesis using NaOH and a Phase Transfer Catalyst.

Purification_Workflow Crude Crude this compound Dissolution Dissolution in Hot Solvent (e.g., Ethanol or Water) Crude->Dissolution Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Optional HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Cooling and Crystallization HotFiltration->Crystallization Filtration Suction Filtration Crystallization->Filtration Drying Drying Filtration->Drying PureProduct Pure Research-Grade This compound Drying->PureProduct

Caption: General Workflow for the Purification of this compound by Recrystallization.

Conclusion

The synthesis of research-grade this compound is readily achievable through the N-alkylation of theophylline. The choice of reagents and reaction conditions can be adapted to suit laboratory scale or larger industrial production, with considerations for yield, purity, and environmental impact. Proper purification, primarily through recrystallization, is essential to obtain a final product that meets the stringent requirements for research and pharmaceutical development. The analytical methods outlined in this guide are crucial for the quality control and validation of the synthesized this compound.

References

Doxofylline's Impact on Inflammatory Cytokine Expression in Lung Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a xanthine derivative utilized in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] It is recognized for possessing both bronchodilator and anti-inflammatory activities, with an improved therapeutic window and better tolerability profile compared to theophylline.[3][4][5] A significant aspect of its anti-inflammatory effect lies in its ability to modulate the expression of inflammatory cytokines in lung epithelial cells. These cells are not merely a physical barrier but are active participants in initiating and regulating immune responses in the lungs.[6][7][8] This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action on inflammatory cytokine expression in lung epithelial cells.

Core Mechanism of Action: SIRT1-Mediated Inhibition of the NLRP3 Inflammasome

Recent research has elucidated a key mechanism by which this compound exerts its anti-inflammatory effects in human bronchial epithelial cells (16HBE). The primary pathway involves the modulation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome through Sirtuin 1 (SIRT1).[9]

Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, typically induce a reduction in SIRT1 levels. This reduction allows for the activation of the NLRP3 inflammasome, a multiprotein complex that activates caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving the inflammatory cascade.[6][9]

This compound intervenes in this process by preventing the LPS-induced decrease in SIRT1.[9] By maintaining SIRT1 levels, this compound effectively suppresses the activation of the NLRP3 inflammasome. This leads to reduced caspase-1 activation and a subsequent dose-dependent inhibition of IL-1β and IL-18 secretion.[9] Studies have confirmed that silencing SIRT1 negates the inhibitory effect of this compound on NLRP3 inflammasome activation, cementing the critical role of this pathway.[9]

While other mechanisms typical of xanthines, such as phosphodiesterase (PDE) inhibition or adenosine receptor antagonism, have been investigated, studies indicate that this compound has minimal to no significant effect on these pathways at therapeutic concentrations, distinguishing its pharmacological profile from that of theophylline.[3][5][10][11]

G cluster_pathway LPS-Induced Inflammatory Pathway cluster_intervention This compound Intervention LPS LPS (Lipopolysaccharide) SIRT1 SIRT1 LPS->SIRT1 Reduces NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Induces SIRT1->NLRP3 Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Epithelial Inflammation IL1b->Inflammation IL18->Inflammation Doxo This compound Doxo->SIRT1 Ameliorates LPS-induced reduction

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Quantitative Data on Cytokine Inhibition

The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The data consistently show a significant, dose-dependent reduction in key pro-inflammatory cytokines.

CytokineCell/Model TypeInflammatory StimulusThis compound Conc.Observed EffectReference
IL-1β Human Bronchial Epithelial Cells (16HBE)LPSDose-dependentStrong inhibition of >25-fold LPS-induced release[9]
IL-18 Human Bronchial Epithelial Cells (16HBE)LPSDose-dependentStrong inhibition of ~30-fold LPS-induced release[9]
TNF-α BALB/c Mice (in vivo)LPS0.3 - 1 mg/kgSignificant inhibition of release into BAL fluid[12]
IL-6 BALB/c Mice (in vivo)LPS0.3 - 1 mg/kgSignificant inhibition of release into BAL fluid[12]
IL-8 COPD Rat Model (in vivo)Cigarette ExposureOral AdministrationReduced levels in serum and BAL fluid[13]
TNF-α COPD Rat Model (in vivo)Cigarette ExposureOral AdministrationReduced levels in serum and BAL fluid[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from key studies.

Protocol 1: In Vitro LPS-Induced Inflammation in Human Bronchial Epithelial Cells

This protocol is adapted from studies investigating this compound's effect on the NLRP3 inflammasome in 16HBE cells.[9]

  • Cell Culture:

    • Human bronchial epithelial cells (16HBE) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Inflammatory Stimulation and this compound Treatment:

    • Cells are seeded in appropriate culture plates and grown to ~80% confluence.

    • The culture medium is replaced, and cells are pre-treated with varying concentrations of this compound (e.g., 0.1 mM, 0.3 mM, 1 mM) for a specified period (e.g., 2 hours).

    • Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 10 µg/mL) to the culture medium. A control group without LPS and a group with LPS but no this compound are included.

    • Cells are incubated for a designated time (e.g., 24 hours).

  • Cytokine Measurement:

    • After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

    • The concentrations of secreted cytokines (e.g., IL-1β, IL-18) in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.

  • Mechanism Analysis (Optional):

    • Cell lysates can be collected for Western blot analysis to measure the protein expression levels of SIRT1, NLRP3, and caspase-1.

Caption: General experimental workflow for in vitro cell studies.
Protocol 2: In Vivo LPS-Induced Lung Inflammation in a Murine Model

This protocol is based on a study evaluating the anti-inflammatory actions of this compound in BALB/c mice.[12]

  • Animal Model:

    • Male BALB/c mice (e.g., 8-10 weeks old) are used.

  • This compound and LPS Administration:

    • Mice are treated with this compound (e.g., 0.1, 0.3, and 1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

    • A typical dosing schedule involves injections 24 hours and 1 hour before, and 6 hours after the inflammatory challenge.

    • Lung inflammation is induced by intranasal instillation of LPS from E. coli (e.g., 10 µg in 20 µL of saline) under light anesthesia.

  • Sample Collection (Bronchoalveolar Lavage - BAL):

    • 24 hours after the LPS challenge, mice are euthanized.

    • The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline (e.g., 3 x 0.3 mL).

    • The recovered BAL fluid is centrifuged. The supernatant is collected for cytokine analysis, and the cell pellet is used for inflammatory cell counts.

  • Cytokine Analysis:

    • Concentrations of IL-6 and TNF-α in the BAL fluid supernatant are measured using specific ELISA kits according to the manufacturer's protocols.

Conclusion

This compound demonstrates potent anti-inflammatory effects on lung epithelial cells by significantly inhibiting the expression and secretion of key pro-inflammatory cytokines. The primary mechanism identified in bronchial epithelial cells is the preservation of SIRT1, which suppresses the activation of the LPS-induced NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18.[9] Quantitative data from both in vitro and in vivo models confirm a dose-dependent reduction in cytokines including IL-1β, IL-18, TNF-α, and IL-6.[9][12] This targeted anti-inflammatory action, distinct from that of older xanthines and coupled with a favorable safety profile, underscores the therapeutic potential of this compound for researchers and drug developers focused on inflammatory airway diseases.

References

The Structural Dance of Bronchodilation: An In-depth Technical Guide to the Structure-Activity Relationship of Doxofylline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxofylline, a methylxanthine derivative, has carved a niche in the management of respiratory diseases, demonstrating a favorable safety profile compared to its predecessor, theophylline. This technical guide delves into the core principles governing the structural activity relationship (SAR) of this compound and its analogs. By examining the intricate interplay between chemical modifications and pharmacological effects, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel bronchodilators. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows, offering a foundational understanding for the rational design of next-generation respiratory therapeutics.

Introduction

This compound, chemically known as 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylxanthine, is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary structural distinction from theophylline is the presence of a dioxolane group at the N-7 position of the xanthine scaffold.[2] This modification is central to its altered pharmacological profile, most notably its reduced affinity for adenosine receptors, which is believed to contribute to its improved safety and tolerability.[3][4]

The therapeutic effects of xanthine derivatives are primarily mediated through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The intricate relationship between the chemical structure of these compounds and their activity at these targets is the cornerstone of their SAR. This guide will explore these relationships with a focus on this compound and its structural relatives.

Core Structural Features and Pharmacological Activity

The xanthine core, a fused pyrimidinedione and imidazole ring system, is the fundamental pharmacophore for this class of compounds. Substitutions at the N-1, N-3, and N-7 positions, as well as the C-8 position, significantly influence their potency and selectivity as both PDE inhibitors and adenosine receptor antagonists.

The Role of the N-7 Position: The this compound Distinction

The bulky 1,3-dioxolan-2-ylmethyl substituent at the N-7 position of this compound is the key determinant of its unique pharmacological profile.[2] Generally, substitutions at the N-7 position of theophylline tend to decrease bronchodilator activity compared to substitutions at the N-1 position.[5] This is also reflected in the adenosine receptor affinity, where N-7 substituted theophyllines are often less potent antagonists.[6] this compound's affinity for A1 and A2 adenosine receptors is in the 10⁻⁴ M range, which is considered pharmacologically insignificant and accounts for its reduced side-effect profile compared to theophylline.[7]

Quantitative Structure-Activity Relationship (SAR) Data

A comprehensive understanding of SAR requires quantitative data that correlates structural modifications with biological activity. The following tables summarize the available data for this compound and related xanthine derivatives.

Table 1: Adenosine Receptor Binding Affinity of Xanthine Derivatives

CompoundR1R3R7R8A1 Receptor Kᵢ (nM)A2A Receptor Kᵢ (nM)Reference
TheophyllineCH₃CH₃HH14,00014,000[8]
CaffeineCH₃CH₃CH₃H~12,000~25,000[9]
This compoundCH₃CH₃-CH₂-(1,3-dioxolane)H>100,000>100,000[7]
1,3-DipropylxanthineC₃H₇C₃H₇HH2,0005,000[9]
8-PhenyltheophyllineCH₃CH₃HC₆H₅~50~7,000[10]

Table 2: Phosphodiesterase (PDE) Inhibitory Activity of Theophylline and Analogs

CompoundPDE1 IC₅₀ (µM)PDE3 IC₅₀ (µM)PDE4 IC₅₀ (µM)PDE5 IC₅₀ (µM)Reference
Theophylline>100~100~100>100
This compound----

Note: There is conflicting evidence regarding this compound's PDE inhibitory activity. Some studies suggest it is a weak, non-selective inhibitor, while others indicate it has no significant activity against most PDE isoforms at therapeutic concentrations, with the exception of possible weak inhibition of PDE2A1 at high concentrations.[4]

Table 3: Bronchodilator Activity of N-7 Substituted Theophylline Derivatives

CompoundN-7 SubstituentRelative Bronchodilator Potency (vs. Theophylline)Reference
TheophyllineH1.0[6]
Diprophylline-CH₂CH(OH)CH₂OH< 1.0[6]
Proxyphylline-CH₂CH(OH)CH₃< 1.0[6]
Etofylline-CH₂CH₂OH< 1.0[6]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its analogs are rooted in their modulation of key intracellular signaling pathways.

Phosphodiesterase Inhibition and cAMP Signaling

The primary mechanism of bronchodilation for many xanthines is the inhibition of PDEs, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Adrenergic_Receptor β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2_Adrenergic_Receptor->AC Activates Adenosine_Receptor Adenosine Receptor (A1/A2A) Contraction Smooth Muscle Contraction Adenosine_Receptor->Contraction Promotes cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) AMP 5'-AMP PDE->AMP Degrades cAMP to Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Doxofylline_Analog This compound/Analog Doxofylline_Analog->Adenosine_Receptor Antagonizes (Weakly) Doxofylline_Analog->PDE Inhibits (Potentially) Start Start Incubate Incubate Test Compound with PDE and ³H-cAMP Start->Incubate Hydrolysis PDE hydrolyzes ³H-cAMP to ³H-5'-AMP Incubate->Hydrolysis Separation Separate ³H-cAMP and ³H-5'-AMP using anion-exchange resin Hydrolysis->Separation Quantification Quantify ³H-5'-AMP by scintillation counting Separation->Quantification Calculation Calculate IC₅₀ Quantification->Calculation End End Calculation->End Start Start Prepare_Membranes Prepare Cell Membranes Expressing Adenosine Receptors Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Measure_Radioactivity Measure Radioactivity on Filters Filter->Measure_Radioactivity Calculate_Ki Calculate Kᵢ from IC₅₀ Measure_Radioactivity->Calculate_Ki End End Calculate_Ki->End Start Start Dissect Dissect Tracheal Rings Start->Dissect Mount Mount in Organ Bath Dissect->Mount Contract Pre-contract with Bronchoconstrictor Mount->Contract Treat Add Cumulative Concentrations of Test Compound Contract->Treat Measure Measure Isometric Relaxation Treat->Measure Analyze Determine EC₅₀ Measure->Analyze End End Analyze->End

References

In Silico Analysis of Doxofylline's Engagement with Phosphodiesterase Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxofylline, a xanthine derivative, is a widely used bronchodilator and anti-inflammatory agent for respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] While its clinical efficacy is well-established and often attributed to the inhibition of phosphodiesterase (PDE) enzymes, the precise molecular mechanism remains a subject of scientific debate. Some studies suggest this compound acts as a PDE4 inhibitor, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which leads to smooth muscle relaxation and reduced inflammation.[2][3] Conversely, a significant body of research indicates that this compound has a weak or negligible inhibitory effect on all known PDE isoforms at therapeutic concentrations, suggesting alternative mechanisms of action may be at play, such as interaction with β2-adrenoceptors.[1][4][5][6]

This technical guide navigates this controversy by presenting a comprehensive framework for the in silico investigation of this compound's binding to PDE enzymes. Lacking direct published data on this specific interaction, this document outlines a robust, hypothetical computational study. It provides detailed methodologies for molecular docking and molecular dynamics simulations, presents exemplar data in structured tables, and visualizes key pathways and workflows. The objective is to equip researchers with a practical guide to computationally probe the this compound-PDE hypothesis and contribute to a clearer understanding of this drug's pharmacology.

The Phosphodiesterase-cAMP Signaling Pathway in Respiratory Health

Phosphodiesterases are crucial enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP.[7] In airway smooth muscle and inflammatory cells, the PDE4 isozyme is particularly important.[7][8] By breaking down cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[9][10] This activation cascade results in the phosphorylation of downstream targets, leading to two primary therapeutic effects in respiratory diseases:

  • Bronchodilation: Relaxation of the airway smooth muscle, easing airflow.[7]

  • Anti-inflammation: Suppression of inflammatory cell activation and the release of pro-inflammatory mediators.[7][9]

The diagram below illustrates this critical signaling pathway.

ext β2-Agonist receptor β2-Adrenoceptor ext->receptor Activates ac Adenylyl Cyclase receptor->ac Activates atp ATP camp cAMP atp->camp amp 5'-AMP camp->amp Hydrolyzed by pka Protein Kinase A (Inactive) camp->pka Activates pde4 PDE4 pde4->amp pka_active Protein Kinase A (Active) pka->pka_active effects Therapeutic Effects (Bronchodilation, Anti-inflammation) pka_active->effects Leads to doxo This compound (Hypothesized) doxo->pde4 start Start prep_protein Protein Preparation (e.g., PDE4D from PDB) - Remove water/ligands - Add hydrogens start->prep_protein prep_ligand Ligand Preparation (this compound from PubChem) - Generate 3D conformer - Assign charges start->prep_ligand docking Molecular Docking (e.g., AutoDock Vina) - Predict binding poses - Calculate binding affinity prep_protein->docking prep_ligand->docking analysis_dock Pose Analysis - Identify key interactions (H-bonds, hydrophobic) - Rank by score docking->analysis_dock md_setup MD Simulation Setup (e.g., GROMACS) - Solvate complex in water box - Add ions, neutralize system analysis_dock->md_setup Select best pose md_run Molecular Dynamics Simulation (e.g., 100 ns) - Run energy minimization - NVT/NPT equilibration - Production MD md_setup->md_run md_analysis Trajectory Analysis - RMSD & RMSF - Hydrogen bond analysis - MM/PBSA energy calculation md_run->md_analysis end End: Binding Assessment md_analysis->end doxo This compound's Mechanism of Action pde_inhibition Primary Mechanism: PDE Inhibition doxo->pde_inhibition Hypothesis 1 other_mech Alternative Mechanisms doxo->other_mech Hypothesis 2 pde_claim Claim: Acts as a PDE4 inhibitor, increasing cAMP. pde_inhibition->pde_claim no_pde_claim Claim: Negligible effect on known PDE isoforms at therapeutic concentrations. pde_inhibition->no_pde_claim Contradicted by beta2_claim Hypothesis: Interacts with β2-adrenoceptors. other_mech->beta2_claim pde_evidence Evidence: - Some preclinical studies - Common attribution in literature pde_claim->pde_evidence no_pde_evidence Evidence: - Specific pharmacological studies comparing this compound and Theophylline - Lack of significant inhibition in enzyme assays no_pde_claim->no_pde_evidence beta2_evidence Evidence: - Molecular docking studies showing interaction - In vitro relaxation assays beta2_claim->beta2_evidence

References

Doxofylline's Bronchodilatory Effects on Airway Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, a methylxanthine derivative, is a bronchodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally distinct from theophylline due to the presence of a dioxolane group at the N-7 position, this compound exhibits a unique pharmacological profile.[2][3] This technical guide provides an in-depth exploration of the bronchodilatory effects of this compound on airway smooth muscle (ASM) cells, detailing its mechanism of action, relevant signaling pathways, quantitative efficacy data, and key experimental protocols.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle cells.[2][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

A key differentiator of this compound from theophylline is its significantly lower affinity for adenosine A1 and A2 receptors.[2][5] This characteristic is thought to contribute to its improved safety profile, particularly the reduction of cardiovascular side effects.[2] Unlike theophylline, this compound does not appear to significantly interfere with intracellular calcium mobilization.[5]

The following diagram illustrates the proposed primary signaling pathway for this compound-induced bronchodilation.

Doxofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) (inactive) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA_active Protein Kinase A (PKA) (active) Relaxation Airway Smooth Muscle Relaxation PKA_active->Relaxation Promotes

This compound's primary signaling pathway in airway smooth muscle cells.

The following diagram illustrates the key mechanistic differences between this compound and Theophylline.

Doxofylline_vs_Theophylline cluster_doxo This compound cluster_theo Theophylline Doxo This compound PDE_doxo PDE Inhibition (Primarily) Doxo->PDE_doxo AR_doxo Adenosine Receptor Antagonism (Low) Doxo->AR_doxo Ca_doxo Intracellular Ca2+ Mobilization (Negligible) Doxo->Ca_doxo Theo Theophylline PDE_theo PDE Inhibition (Non-selective) Theo->PDE_theo AR_theo Adenosine Receptor Antagonism (Significant) Theo->AR_theo Ca_theo Intracellular Ca2+ Mobilization (Present) Theo->Ca_theo

Key mechanistic differences between this compound and Theophylline.

Quantitative Data

The following tables summarize key quantitative data regarding this compound's receptor binding profile and clinical efficacy.

Table 1: Receptor and Enzyme Interaction Profile of this compound

TargetParameterValueSpeciesReference
Adenosine A1 ReceptorAffinity~10-4 MGuinea Pig[6]
Adenosine A2 ReceptorAffinity~10-4 MGuinea Pig, Rat[6]
Adenosine A1, A2A, A2B ReceptorsAffinity>100 µMHuman[1]
Phosphodiesterase 2A1 (PDE2A1)InhibitionAt high concentrations (10-4 M)Not Specified[1][6]
Other PDE IsoformsInhibitionNo significant effectNot Specified[3][7]

Table 2: Summary of this compound's Efficacy in Clinical Trials

IndicationDosageComparatorKey Finding (FEV1)Reference
COPD400 mg twice dailyTheophylline 400 mg SR once dailyNo statistically significant difference in improvement.[8]
Asthma400 mg t.i.d.Theophylline 250 mg t.i.d.As effective as theophylline in improving FEV1.[7]
Asthma400 mg t.i.d. for 1 yearBaseline+16.90 ± 1.81% increase from baseline (P < 0.001).[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the bronchodilatory effects of this compound are provided below.

Isolated Organ Bath Assay for Airway Smooth Muscle Relaxation

This protocol details the evaluation of this compound's relaxant effect on pre-contracted airway smooth muscle.

Organ_Bath_Workflow start Start: Isolate Guinea Pig Trachea prep Prepare Tracheal Rings (2-3 mm width) start->prep mount Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) prep->mount equilibrate Equilibrate under Tension (e.g., 1g) for 60-90 min mount->equilibrate contract Induce Contraction (e.g., with acetylcholine or histamine) equilibrate->contract This compound Administer Cumulative Concentrations of this compound contract->this compound record Record Isometric Tension Changes This compound->record analyze Data Analysis: Calculate EC50 for Relaxation record->analyze end End analyze->end

Experimental workflow for the isolated organ bath assay.

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise the trachea. Place the trachea in cold Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.

  • Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Apply an initial tension of 1 g to each ring and allow for an equilibration period of 60-90 minutes, with washes every 15-20 minutes.

  • Contraction: Induce a stable contraction with a contractile agonist such as acetylcholine (1 µM) or histamine (10 µM).

  • This compound Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 10-7 to 10-3 M) to the organ bath at regular intervals.

  • Data Acquisition: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial induced contraction. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Measurement of Intracellular cAMP Levels

This protocol outlines the quantification of cAMP in primary human airway smooth muscle (hASM) cells following treatment with this compound.

Methodology:

  • Cell Culture: Culture primary hASM cells in an appropriate growth medium until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling activity.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).

  • Stimulation (Optional): To assess the effect of this compound on agonist-induced cAMP levels, stimulate the cells with a β-agonist like isoproterenol (e.g., 1 µM) for a short duration (e.g., 10-15 minutes) in the continued presence of this compound.

  • Cell Lysis: Terminate the experiment by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl).

  • cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the cAMP levels to the total protein content of each sample, determined using a protein assay such as the bicinchoninic acid (BCA) assay.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to assess the inhibitory effect of this compound on PDE activity.

Methodology:

  • Enzyme Source: Utilize purified recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) or cell lysates from hASM cells as the source of PDE activity.

  • Reaction Mixture: Prepare a reaction mixture containing an assay buffer, the PDE enzyme source, and the substrate (cAMP or cGMP, typically at a concentration below the Km).

  • Inhibitor Addition: Add varying concentrations of this compound or a known PDE inhibitor (as a positive control) to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction, typically by heat inactivation or the addition of a stop reagent.

  • Product Quantification: Quantify the amount of product (5'-AMP or 5'-GMP) formed. This can be achieved through various methods, including:

    • Two-step radioassay: Involves the conversion of the radiolabeled product to adenosine or guanosine by a 5'-nucleotidase, followed by separation and scintillation counting.

    • Colorimetric or Fluorometric assays: Utilize coupling enzymes to generate a detectable signal proportional to the amount of product formed.

  • Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

Conclusion

This compound is a bronchodilator with a mechanism of action primarily attributed to phosphodiesterase inhibition, leading to increased intracellular cAMP in airway smooth muscle cells. Its distinct pharmacological profile, particularly its low affinity for adenosine receptors, contributes to a favorable safety profile compared to theophylline. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the bronchodilatory effects of this compound and other novel respiratory therapeutics.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Doxofylline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of doxofylline in human plasma. The described protocol employs a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated according to industry guidelines, demonstrating excellent linearity, accuracy, precision, and recovery. This protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.

Introduction

This compound is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike other xanthine derivatives like theophylline, this compound is reported to have a better safety profile with fewer adverse effects.[2] Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic analysis and for ensuring therapeutic efficacy and safety. This document provides a detailed, step-by-step protocol for the quantification of this compound in human plasma using RP-HPLC with UV detection.

Experimental

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes

    • Syringe filters (0.45 µm)

  • Reagents and Chemicals:

    • This compound reference standard

    • Metronidazole (Internal Standard - IS)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[3]

    • Potassium dihydrogen orthophosphate

    • Water (HPLC grade)

    • Human plasma (drug-free)

Chromatographic Conditions

The chromatographic separation was optimized to achieve a symmetrical peak shape and adequate retention time for both this compound and the internal standard.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[2][4]
Mobile Phase Acetonitrile : 12.5 mM Potassium Dihydrogen Orthophosphate Buffer (pH 3.0) (18:82, v/v)[3]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 30°C)[2]
Detection Wavelength 274 nm[1]
Internal Standard Metronidazole[3]
Run Time Approximately 10 minutes
Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of metronidazole and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to create calibration standards.

  • Calibration Standards in Plasma: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.025 to 25 µg/mL).[3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations, independent of the calibration standards.

Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[3][7]

  • Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL metronidazole).[7]

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[3][7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.

G cluster_workflow Plasma Sample Preparation Workflow plasma 1. Pipette 200 µL Plasma Sample add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 400 µL Acetonitrile add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 10,000 rpm vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant filter_inject 7. Filter and Inject into HPLC supernatant->filter_inject

Caption: Protein Precipitation Workflow for Plasma Samples.
Protocol 2: HPLC System Operation and Data Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared calibration standards, starting from the lowest concentration.

  • Inject the QC samples and the unknown plasma samples.

  • Record the peak areas for both this compound and the internal standard (metronidazole).

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of this compound.

  • Determine the concentration of this compound in the unknown samples by interpolating from the linear regression of the calibration curve.

G cluster_analysis Overall Analytical Workflow sample_prep Sample Preparation (Protocol 1) hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition (Peak Areas) hplc_analysis->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification of Unknowns calibration->quantification

Caption: High-Level Overview of the Analytical Process.

Method Validation Summary

The developed method was validated for linearity, accuracy, precision, recovery, and sensitivity.

Validation ParameterResult
Linearity Range 0.025 - 25 µg/mL[3]
Correlation Coefficient (r²) > 0.999[8]
Accuracy (% Recovery) 98.2% - 101.4%[2]
Precision (% RSD) < 2% for intraday and interday[2]
Extraction Recovery > 95%[3]
Limit of Detection (LOD) 0.06 µg/mL[5]
Limit of Quantification (LOQ) 0.21 µg/mL[5]
Linearity

The calibration curve was linear over the concentration range of 0.025 to 25 µg/mL for this compound in human plasma.[3] The correlation coefficient (r²) was consistently greater than 0.999, indicating a strong linear relationship.

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels. The relative standard deviation (% RSD) for both intra-day and inter-day precision was less than 2%, and the accuracy was within 98.2% to 101.4%, demonstrating the method's reliability.[2]

Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be greater than 95%, indicating the high efficiency of the protein precipitation method.[3]

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. The protein precipitation sample preparation is efficient and provides high recovery. This validated method is suitable for routine use in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of this compound.

References

Establishing Cell-Based Assays to Screen for Doxofylline Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a xanthine derivative utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This elevation in cAMP in airway smooth muscle cells results in bronchodilation.[2] Additionally, this compound exhibits anti-inflammatory properties, which are thought to be mediated through the modulation of adenosine receptors and effects on various immune cells.[1] Notably, this compound has a better safety profile compared to theophylline, which is attributed to its decreased affinity for adenosine A1 and A2 receptors, minimizing cardiovascular and central nervous system side effects.[2][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the efficacy of this compound. The assays focus on its dual action as a bronchodilator and an anti-inflammatory agent. The protocols are optimized for use with relevant human cell lines, including primary human airway smooth muscle cells (HASMC) and human bronchial epithelial cells (HBEC), providing a robust in vitro platform for preclinical drug evaluation.

Core Assays for this compound Efficacy Screening

To comprehensively evaluate the efficacy of this compound in a cell-based setting, a series of assays targeting its key mechanisms of action are recommended. These include:

  • cAMP Measurement Assay: To quantify the direct effect of this compound on intracellular cAMP levels in human airway smooth muscle cells.

  • Phosphodiesterase (PDE) Inhibition Assay: To determine the inhibitory activity of this compound on PDE enzymes.

  • Cytokine Release Assay (IL-6 & TNF-α): To assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine release from human bronchial epithelial cells.

  • Cell Viability Assay: To evaluate the cytotoxic potential of this compound on the relevant cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound and the general experimental workflow for its in vitro evaluation.

Doxofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Inflammation Inflammation (Reduced) This compound->Inflammation cAMP_degradation cAMP Degredation PDE->cAMP_degradation Catalyzes cAMP cAMP (Increased) cAMP_degradation->cAMP ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation PKA->Bronchodilation

This compound's primary signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HASMC / HBEC) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Preparation (Serial Dilutions) Incubation 5. This compound Treatment & Incubation Compound_Prep->Incubation Stimulation 4. Stimulation (for anti-inflammatory assay) (e.g., LPS) Cell_Seeding->Stimulation Stimulation->Incubation cAMP_Assay cAMP Assay Incubation->cAMP_Assay PDE_Assay PDE Inhibition Assay Incubation->PDE_Assay Cytokine_Assay Cytokine ELISA (IL-6, TNF-α) Incubation->Cytokine_Assay Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) cAMP_Assay->Data_Acquisition PDE_Assay->Data_Acquisition Cytokine_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 / EC50 Calculation) Data_Acquisition->Data_Analysis Reporting 8. Reporting (Tables & Graphs) Data_Analysis->Reporting

General experimental workflow for screening.

Materials and Methods

Cell Culture

Human Airway Smooth Muscle Cells (HASMC)

  • Source: Commercially available primary cells (e.g., ATCC, Angio-Proteomie).[6]

  • Culture Medium: Smooth Muscle Cell Growth Medium supplemented with growth factors, 5% Fetal Bovine Serum (FBS), and antibiotics.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Cells should be passaged when they reach 80-90% confluency using Trypsin/EDTA solution.[7] For experiments, cells between passages 3 and 7 are recommended.

Human Bronchial Epithelial Cells (HBEC)

  • Source: Commercially available primary cells (e.g., ATCC, STEMCELL Technologies).

  • Culture Medium: Bronchial Epithelial Basal Medium (BEBM) supplemented with a growth factor and cytokine kit (SingleQuot kit).[8]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator. For some applications, an air-liquid interface (ALI) culture may be required to achieve a more physiologically relevant phenotype.[5][9][10]

  • Subculture: Passage cells at 80-90% confluency.

Experimental Protocols

Intracellular cAMP Measurement Assay

This assay quantifies the effect of this compound on cAMP levels in HASMCs.

Protocol:

  • Seed HASMCs in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.

  • Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours.

  • Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes to prevent cAMP degradation.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 30 minutes.

  • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Measure the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay kit.[1][11]

  • Generate a dose-response curve and calculate the EC50 value for this compound.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on PDE activity.

Protocol:

  • Utilize a commercially available PDE activity assay kit (e.g., colorimetric or fluorescence polarization-based).[12][13][14][15]

  • Prepare the PDE enzyme solution (a specific isoform like PDE4 can be used for targeted screening).

  • In a 96-well plate, add the PDE enzyme, assay buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding the cAMP or cGMP substrate provided in the kit.

  • Incubate the plate at the recommended temperature and time.

  • Stop the reaction and measure the product formation (e.g., phosphate or fluorescently labeled nucleotide) using a microplate reader.

  • Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.

Cytokine Release Assay (IL-6 and TNF-α)

This assay evaluates the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from HBECs.

Protocol:

  • Seed HBECs in a 24-well plate and grow to confluence.

  • Induce an inflammatory response by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Co-treat the cells with LPS and varying concentrations of this compound.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentration of IL-6 and TNF-α in the supernatants using specific ELISA kits.[2][3][4][16][17][18][19][20][21][22]

  • Generate dose-response curves for the inhibition of IL-6 and TNF-α release and calculate the IC50 values.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

Protocol:

  • Seed HASMCs or HBECs in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with the same range of this compound concentrations used in the efficacy assays for the same duration.

  • After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[23][24]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Intracellular cAMP Levels in HASMCs

This compound Conc. (µM)Mean cAMP (pmol/well)Standard Deviation% of Control
0 (Control)1.20.15100
0.11.80.21150
13.50.45292
106.80.75567
1008.50.98708
EC50 (µM) X.XX

Table 2: Inhibition of PDE4 Activity by this compound

This compound Conc. (µM)Mean PDE4 Activity (RFU)Standard Deviation% Inhibition
0 (Control)55003500
0.1480028012.7
1320021041.8
10150015072.7
1008009085.5
IC50 (µM) X.XX

Table 3: Inhibition of LPS-Induced IL-6 and TNF-α Release from HBECs by this compound

This compound Conc. (µM)Mean IL-6 (pg/mL)% Inhibition (IL-6)Mean TNF-α (pg/mL)% Inhibition (TNF-α)
0 (LPS only)120008500
1105012.57808.2
1065045.845047.1
5030075.022074.1
10021082.515082.4
IC50 (µM) IL-6 X.XX
IC50 (µM) TNF-α X.XX

Table 4: Cytotoxicity of this compound on HASMCs and HBECs

This compound Conc. (µM)% Viability (HASMC)Standard Deviation% Viability (HBEC)Standard Deviation
0 (Control)1005.21006.1
198.54.899.15.5
1097.25.198.36.3
5095.86.296.55.9
10093.47.194.26.8
CC50 (µM) >100 >100

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data on its bronchodilatory and anti-inflammatory activities. The structured data presentation and clear experimental workflows will aid in the efficient screening and characterization of this compound and other potential respiratory drug candidates.

References

Application Notes and Protocols for Murine Models of Chronic Obstructive Pulmonary Disease (COPD) in Doxofylline Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing murine models of Chronic Obstructive Pulmonary Disease (COPD) for the evaluation of Doxofylline. This document outlines detailed protocols for inducing COPD in mice, methodologies for assessing the therapeutic effects of this compound, and a summary of expected quantitative outcomes.

Introduction to Murine Models of COPD

Animal models are indispensable tools for investigating the pathogenesis of COPD and for the preclinical assessment of novel therapeutics.[1] Murine models, in particular, are widely used due to their genetic tractability, cost-effectiveness, and the availability of a wide range of research reagents.[1] The most common methods for inducing COPD-like characteristics in mice involve exposure to cigarette smoke (CS), or intratracheal administration of proteases like elastase or inflammatory agents such as lipopolysaccharide (LPS).[2] Combined exposures, such as CS with LPS or elastase with LPS, are also employed to mimic the complex pathology of human COPD, including exacerbations.[3][4]

This compound, a xanthine derivative, has demonstrated both bronchodilator and anti-inflammatory properties, making it a drug of interest for COPD treatment.[5][6] Unlike theophylline, this compound exhibits a better safety profile due to its lower affinity for adenosine receptors.[6] These notes will detail the application of established murine COPD models to study the efficacy of this compound.

Data Presentation: Efficacy of this compound in a Murine Model of LPS-Induced Lung Inflammation

The following table summarizes the dose-dependent effects of this compound on key inflammatory markers in a lipopolysaccharide (LPS)-induced murine model of lung inflammation. This model is relevant to the inflammatory component of COPD.

Treatment GroupDoseNeutrophil Count (x 10⁴ cells/mL)IL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
LPS Control 10 µ g/mouse 208.4 ± 14.51255.6 ± 143.9-
This compound 0.1 mg/kgNot significantly different from LPS control--
This compound 0.3 mg/kg105.3 ± 10.7823.2 ± 102.3-
This compound 1 mg/kg106.2 ± 4.8527.7 ± 182.9-
Data extracted from a study by Riffo-Vasquez et al. (2014).[7] Values are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the induction of COPD in mice and subsequent treatment with this compound are provided below.

Protocol 1: Cigarette Smoke (CS) and Lipopolysaccharide (LPS) Induced COPD Model

This model combines chronic CS exposure to induce emphysema and airway inflammation with intermittent LPS administration to mimic bacterial exacerbations.[3][4]

Materials:

  • Whole-body inhalation exposure system[8]

  • Standard research cigarettes

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

Procedure:

  • Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the start of the experiment.

  • COPD Induction:

    • Cigarette Smoke Exposure: Expose mice to whole-body cigarette smoke from 4-6 cigarettes per day, 5 days a week, for a total of 8-12 weeks.[8][9] A typical protocol involves placing mice in exposure chambers and delivering smoke with regulated airflow.[8]

    • LPS Administration: On specified days during the CS exposure period (e.g., days 42, 52, and 62), intratracheally administer LPS (e.g., 2 µg or 10 µg in 50 µL of sterile saline) to anesthetized mice.[3]

  • This compound Treatment:

    • Begin this compound administration at a predetermined time point, for example, during the last 2-4 weeks of CS exposure or after the establishment of the COPD phenotype.

    • Administer this compound (e.g., 0.1, 0.3, or 1 mg/kg) via intraperitoneal (i.p.) injection or oral gavage daily.[7]

    • A control group should receive the vehicle alone.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) for inflammatory cell counting and cytokine analysis.

    • Perfuse and fix the lungs for histological analysis of emphysema (mean linear intercept) and inflammation.

    • Assess lung function parameters such as lung compliance and resistance.

Protocol 2: Elastase and Lipopolysaccharide (LPS) Induced COPD Model

This model utilizes intratracheal elastase to induce emphysema, followed by LPS to induce chronic bronchitis and exacerbations.[4][10]

Materials:

  • Porcine pancreatic elastase (PPE)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • This compound

  • Vehicle for this compound

Procedure:

  • Acclimatization: Acclimatize male C57BL/6J mice for at least one week.

  • COPD Induction:

    • Elastase Administration: On day 0 and day 3, anesthetize the mice and intratracheally instill porcine pancreatic elastase (8 U/kg in 50 µL of sterile saline).[10] A detailed protocol for intratracheal instillation involves either a non-invasive method using a laryngoscope or a surgical transtracheal approach.

    • LPS Administration: On days 6, 9, 12, and 15, administer LPS (400 µg/kg in 50 µL of sterile saline) intratracheally to the anesthetized mice.[10]

  • This compound Treatment:

    • Initiate this compound treatment concurrently with the COPD induction or after the model is established.

    • Administer this compound at various doses daily via i.p. injection or oral gavage.

  • Endpoint Analysis:

    • On day 22, perform endpoint analyses as described in Protocol 1, including BALF analysis, lung histology, and lung function measurements.[10]

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Airway Inflammation

Doxofylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor Inflammation Inflammation AdenosineReceptor->Inflammation Promotes Beta2AR β2-Adrenergic Receptor This compound This compound This compound->AdenosineReceptor Antagonizes PDE4 PDE4 This compound->PDE4 Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits JNK_SAPK JNK/SAPK Pathway This compound->JNK_SAPK Inhibits HDAC2 HDAC2 This compound->HDAC2 Activates cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves pro-IL-1β to Inflammatory_Genes Inflammatory Gene Expression JNK_SAPK->Inflammatory_Genes HDAC2->Inflammatory_Genes Suppresses

Caption: this compound's anti-inflammatory and bronchodilatory signaling pathways.

Experimental Workflow for CS and LPS Induced COPD Model

CS_LPS_Workflow Acclimatization Acclimatization (1 week) CS_Exposure Cigarette Smoke Exposure (8-12 weeks, 5 days/week) Acclimatization->CS_Exposure LPS_Instillation Intratracheal LPS Instillation (e.g., days 42, 52, 62) CS_Exposure->LPS_Instillation Intermittent Doxofylline_Treatment This compound/Vehicle Treatment (Daily, last 2-4 weeks) CS_Exposure->Doxofylline_Treatment Endpoint_Analysis Endpoint Analysis (BALF, Histology, Lung Function) Doxofylline_Treatment->Endpoint_Analysis

Caption: Workflow for the combined cigarette smoke and LPS COPD model.

Experimental Workflow for Elastase and LPS Induced COPD Model

Elastase_LPS_Workflow Acclimatization Acclimatization (1 week) Elastase_Instillation Intratracheal Elastase Instillation (Days 0 & 3) Acclimatization->Elastase_Instillation LPS_Instillation Intratracheal LPS Instillation (Days 6, 9, 12, 15) Elastase_Instillation->LPS_Instillation Doxofylline_Treatment This compound/Vehicle Treatment (Daily) LPS_Instillation->Doxofylline_Treatment Endpoint_Analysis Endpoint Analysis (Day 22) Doxofylline_Treatment->Endpoint_Analysis

Caption: Workflow for the combined elastase and LPS COPD model.

Concluding Remarks

The murine models described provide robust platforms for investigating the therapeutic potential of this compound in COPD. The choice of model will depend on the specific aspects of COPD being studied, with CS models offering a closer etiological link to human disease and elastase models providing a more rapid and reproducible emphysematous phenotype. The provided protocols and expected outcomes will aid researchers in designing and executing preclinical studies to evaluate this compound's efficacy in mitigating the key features of COPD. Further investigation into the effects of this compound on lung function parameters in these models is warranted to provide a more complete picture of its therapeutic potential.

References

Standard Operating Procedure for Doxofylline Administration in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This results in bronchodilation and also confers anti-inflammatory properties.[1][2][3] Unlike theophylline, another xanthine derivative, this compound exhibits a better safety profile due to its low affinity for adenosine receptors.[4][5] This document provides a detailed standard operating procedure (SOP) for the administration of this compound in preclinical murine models of asthma, focusing on the ovalbumin (OVA) and lipopolysaccharide (LPS) induced models.

Preclinical Asthma Models

Two common models for inducing asthma-like phenotypes in mice are the Ovalbumin (OVA)-induced allergic asthma model and the House Dust Mite (HDM)-induced allergic asthma model.[6][7][8] Another relevant model, especially for studying corticosteroid resistance, combines OVA with lipopolysaccharide (LPS).[9]

OVA/LPS-Induced Corticosteroid-Resistant Asthma Model

This model is designed to mimic the severe, corticosteroid-resistant phenotype of asthma.

Experimental Protocol:

  • Animals: BALB/c mice (6-8 weeks old, 20-25g).[9]

  • Sensitization:

    • On day 0 and day 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

  • Challenge:

    • From day 14 to day 19, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes daily.

    • On day 19, 2 hours after the final OVA challenge, administer 10 µg of LPS intranasally.

  • This compound Administration:

    • Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., see Table 1) one day before the first OVA challenge and continue for five consecutive days, one hour after each OVA challenge.[9]

This compound Administration Protocol

  • Formulation: Dissolve this compound powder in sterile saline to the desired concentration.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mice.[9][10]

  • Dosage: The effective dose of this compound can vary depending on the model and the specific research question. Based on available literature, a dose range of 10-30 mg/kg has been shown to be effective in a murine model of corticosteroid-resistant asthma.[9]

Outcome Measures and Experimental Protocols

Airway Hyperresponsiveness (AHR) Measurement

AHR is a hallmark of asthma and can be assessed by measuring the increase in airway resistance in response to a bronchoconstrictor like methacholine.

Experimental Protocol:

  • Anesthetize the mouse (e.g., with a combination of ketamine and xylazine).

  • Tracheostomize the animal and connect it to a small animal ventilator.

  • Administer increasing concentrations of aerosolized methacholine.

  • Measure lung resistance and compliance at each methacholine concentration.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is used to quantify the inflammatory cell infiltrate in the airways.

Experimental Protocol:

  • Euthanize the mouse.

  • Cannulate the trachea and instill a known volume of sterile saline (e.g., 3 x 0.5 mL).

  • Gently aspirate the fluid after each instillation.

  • Pool the collected fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

  • The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA).

Lung Histology

Histological analysis of lung tissue is performed to assess airway inflammation, mucus production, and airway remodeling.

Experimental Protocol:

  • After BAL fluid collection, perfuse the lungs with saline.

  • Inflate the lungs with 10% neutral buffered formalin and fix overnight.

  • Embed the fixed lung tissue in paraffin.

  • Cut 5 µm sections and mount on slides.

  • Stain the sections with:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration.

    • Periodic acid-Schiff (PAS): To visualize and quantify mucus-producing goblet cells.

  • Score the stained sections for the severity of inflammation and goblet cell hyperplasia.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in a preclinical model of corticosteroid-resistant asthma.[9]

Table 1: Effect of this compound on Inflammatory Markers in an OVA/LPS-Induced Asthma Model

Treatment GroupDose (mg/kg, i.p.)IL-2 (pg/mL)IL-4 (pg/mL)IL-8 (pg/mL)IL-10 (pg/mL)IL-17 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)IgE (ng/mL)
Control-15.2 ± 1.825.6 ± 2.130.1 ± 2.545.3 ± 3.220.4 ± 1.950.2 ± 4.140.5 ± 3.755.8 ± 4.9
OVA+LPS-45.8 ± 3.985.2 ± 7.390.7 ± 8.120.1 ± 1.765.3 ± 5.825.6 ± 2.3120.4 ± 10.9150.2 ± 13.6
OVA+LPS+this compound3025.3 ± 2.2#40.1 ± 3.5#50.6 ± 4.4#35.8 ± 2.9#35.7 ± 3.1#40.3 ± 3.6#70.8 ± 6.4#80.4 ± 7.2#

*p<0.05 vs. Control; #p<0.05 vs. OVA+LPS. Data are presented as mean ± SEM.

Mandatory Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_outcome Outcome Measures Day0 Day 0 i.p. OVA/Alum Day7 Day 7 i.p. OVA/Alum Day14_19 Days 14-19 Aerosolized OVA Day7->Day14_19 Day19_LPS Day 19 Intranasal LPS Day14_19->Day19_LPS Doxo_Admin This compound Administration (Days 13-18, i.p.) AHR AHR Measurement BAL BAL Fluid Analysis Histo Lung Histology cluster_challenge cluster_challenge cluster_treatment cluster_treatment cluster_outcome cluster_outcome cluster_treatment->cluster_outcome

Experimental workflow for this compound administration.

mechanism_of_action cluster_bronchodilation Bronchodilation cluster_inflammation Anti-inflammatory Effects Doxofylline_B This compound PDE4_B PDE4 Doxofylline_B->PDE4_B Inhibits cAMP_B ↑ cAMP PDE4_B->cAMP_B Breaks down PKA_B ↑ PKA cAMP_B->PKA_B Relaxation Airway Smooth Muscle Relaxation PKA_B->Relaxation Doxofylline_I This compound Inflammatory_Cells Eosinophils, Neutrophils Doxofylline_I->Inflammatory_Cells Inhibits recruitment & activation Cytokines ↓ Pro-inflammatory Cytokines (IL-4, IL-5, TNF-α) Inflammatory_Cells->Cytokines

Mechanism of action of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits ATP ATP ATP->AC cAMP->PDE4 Degradation PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA_active->Smooth_Muscle_Relaxation Gene_Transcription ↓ Pro-inflammatory Gene Transcription CREB->Gene_Transcription

This compound signaling pathway.

References

Application Notes & Protocols: Development of Sustained-Release Doxofylline Formulations for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxofylline is a methylxanthine derivative utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Unlike its predecessor, theophylline, this compound exhibits a better safety profile, primarily due to a decreased affinity for adenosine A1 and A2 receptors, which minimizes cardiovascular and central nervous system side effects.[3][4] The development of sustained-release (SR) formulations for this compound is a key objective to enhance therapeutic efficacy, improve patient compliance by reducing dosing frequency, and maintain steady-state plasma concentrations over an extended period.[1] These application notes provide a comprehensive overview of the strategies and protocols for developing and evaluating sustained-release this compound formulations intended for in vivo research.

Mechanism of Action

This compound's primary mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme, particularly the PDE4 isoenzyme.[2] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger. Elevated intracellular cAMP levels lead to smooth muscle relaxation and subsequent bronchodilation.[2] Additionally, this compound possesses anti-inflammatory properties, which may be mediated through the modulation of adenosine receptors and various immune cells.[2] Its distinct pharmacological profile, differing from theophylline, makes it a subject of interest for advanced drug delivery systems.[3]

cluster_cell Airway Smooth Muscle Cell This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: this compound's cellular mechanism of action.

Formulation Development Strategies

The creation of an effective sustained-release system for this compound involves controlling the rate of drug dissolution and absorption.[1] Various approaches have been successfully employed:

  • Matrix Tablets: This is a common technique where this compound is uniformly dispersed within a matrix of hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) or Chitosan.[1][5] The drug release is controlled by the rate of polymer swelling and erosion or by diffusion of the drug through the gel layer formed upon contact with gastrointestinal fluids.

  • Coated Pellets: This method involves preparing drug-loaded core pellets, which are then coated with a functional polymer layer.[6] Polymers such as Eudragit® grades (e.g., NE30D, RL30D, RS30D) are used to create a release-controlling membrane, allowing for precise modulation of the drug release profile.[6]

  • Floating Drug Delivery Systems (FDDS): For drugs like this compound that are highly soluble in acidic environments, gastro-retentive systems can prolong residence time in the stomach, potentially increasing bioavailability.[7] These are typically low-density tablets that float on gastric contents, releasing the drug in a controlled manner.

  • Polymeric Micelles: Nanotechnology-based approaches, such as formulating this compound into polymeric micelles using amphiphilic copolymers, can be explored for specialized delivery, including pulmonary administration.[8]

Experimental Workflow

The development and evaluation of a sustained-release this compound formulation follows a logical progression from initial formulation design to in vivo validation. This workflow ensures a systematic approach to achieving the desired therapeutic profile.

F1 Formulation Design (Polymer & Excipient Selection) F2 Preformulation Studies (Drug-Excipient Compatibility) F1->F2 F3 Preparation of SR Formulation (e.g., Wet Granulation, Coating) F2->F3 F4 In Vitro Characterization (Dissolution, Hardness, Friability) F3->F4 F5 Optimization of Formulation F4->F5 Iterate F6 In Vivo Animal Study (Pharmacokinetics) F4->F6 Optimized Formulation F5->F3 F7 Data Analysis (Cmax, Tmax, AUC) F6->F7 F8 Bioavailability Assessment F7->F8

Caption: General workflow for SR this compound development.

Data Presentation

Quantitative data from formulation and in vivo studies should be presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Example Compositions of this compound Sustained-Release Matrix Tablets Data synthesized from multiple sources for illustrative purposes.[4][5][9][10]

IngredientFormulation F1 (mg)Formulation F2 (mg)Formulation F3 (mg)Function
This compound400400400Active Pharmaceutical Ingredient
HPMC K100M100150200Sustained-Release Matrix Former
Chitosan507550Sustained-Release Matrix Former
Microcrystalline Cellulose13560135Diluent / Binder
PVP K90252525Binder
Magnesium Stearate555Lubricant
Talc555Glidant
Total Weight 720 720 820 -

Table 2: In Vivo Pharmacokinetic Parameters of Sustained-Release this compound Pellets in Beagle Dogs Data extracted from a study comparing two SR pellet formulations (F1 and F2) to an immediate-release (IR) reference.[6]

ParameterImmediate-Release (IR) TabletSR Formulation 1 (F1)SR Formulation 2 (F2)
Cmax (µg/mL) 21.3415.1611.41
Tmax (h) 1.504.175.00
AUC (0-24h) (µg·h/mL) 125.12122.25127.13
Relative Bioavailability (%) 10097.69101.59

Experimental Protocols

Protocol 1: Preparation of Sustained-Release Matrix Tablets by Wet Granulation

This protocol describes a general method for preparing SR matrix tablets using wet granulation.[9]

Materials:

  • This compound

  • Rate-controlling polymer (e.g., HPMC K100M, HPMC K15M)

  • Diluent (e.g., Microcrystalline Cellulose)

  • Binder (e.g., PVP K90)

  • Granulating fluid (e.g., Isopropyl Alcohol)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Talc)

Procedure:

  • Sifting and Blending: Accurately weigh and sift this compound and all excipients (except the lubricant and glidant) through a #40 mesh sieve.

  • Dry Mixing: Transfer the sifted powders to a high-shear mixer/granulator and mix for 10 minutes to ensure uniform distribution.

  • Granulation: Prepare the binder solution by dissolving PVP K90 in isopropyl alcohol. Slowly add the binder solution to the powder blend under continuous mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a #8 or #12 mesh sieve to produce granules.

  • Drying: Dry the wet granules in a tray dryer or fluidized bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (typically <2%).

  • Dry Milling: Sift the dried granules through a #20 mesh sieve to obtain uniform size.

  • Lubrication: Add the sifted lubricant (Magnesium Stearate) and glidant (Talc) to the dried granules and blend for 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches to achieve the target weight, hardness, and thickness.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the drug release profile from SR formulations.[5][7]

Apparatus:

  • USP Dissolution Apparatus Type II (Paddle)

Dissolution Media:

  • First 2 hours: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

  • Subsequent hours: 900 mL of pH 6.8 phosphate buffer to simulate intestinal fluid.

Procedure:

  • Set the dissolution apparatus temperature to 37 ± 0.5°C and the paddle speed to 50 RPM.

  • Place one tablet in each dissolution vessel containing 900 mL of 0.1 N HCl.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2 hours). Replace the withdrawn volume with fresh, pre-warmed media.

  • After 2 hours, carefully change the dissolution medium to pH 6.8 phosphate buffer.

  • Continue sampling at subsequent time points (e.g., 4, 6, 8, 10, 12, and 24 hours), replacing the volume each time.

  • Filter each sample through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry (at ~273 nm) or HPLC.[9][11]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Beagle Dogs

This protocol provides a framework for conducting an in vivo pharmacokinetic study to assess the performance of an SR formulation.[6]

Subjects:

  • Healthy adult beagle dogs (n=6), fasted overnight before drug administration.

Study Design:

  • A single-dose, two-way crossover design comparing the test SR formulation against a reference immediate-release (IR) tablet. A washout period of at least one week should be maintained between phases.

Procedure:

  • Dosing: Administer a single oral dose of the test SR formulation or the reference IR tablet to each dog.

  • Blood Sampling: Collect blood samples (approx. 2 mL) from a suitable vein (e.g., cephalic vein) into heparinized tubes at pre-dose (0 h) and at various post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 36 hours).

  • Plasma Separation: Centrifuge the blood samples at 3,000 RPM for 10 minutes to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as UPLC-MS/MS.[12]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

  • Bioavailability Calculation: Determine the relative bioavailability of the SR formulation compared to the IR reference using the formula: (AUC_SR / AUC_IR) * 100%.

Protocol 4: Quantification of this compound in Plasma by UPLC-MS/MS

This protocol describes a sensitive and specific method for determining this compound concentrations in biological matrices.[12]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., Kinetex-C18, 50 × 2.1 mm, 5 µm).[12]

  • Mobile Phase: A gradient of 0.3% formic acid in water (A) and 0.3% formic acid in 90% acetonitrile (B).[12]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: this compound: m/z 267.0 → 181.0; Internal Standard (Doxophylline-d4): m/z 271.2 → 181.1.[12]

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples and vortex to mix. b. To 100 µL of plasma, add the internal standard solution. c. Add 300 µL of acetonitrile to precipitate proteins. d. Vortex for 1 minute, then centrifuge at 12,000 RPM for 10 minutes. e. Transfer the supernatant to a clean vial for injection.

  • Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of this compound. Process these alongside the unknown samples.

  • Analysis: Inject the prepared samples into the UPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration. Use the regression equation to determine the concentration of this compound in the unknown samples.

References

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of Doxofylline and its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of doxofylline and its primary metabolites in human plasma. This compound, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol provides a complete workflow, from sample preparation to data acquisition, enabling researchers to accurately measure this compound and its key metabolites: 7-theophylline acetaldehyde, 7-theophylline acetic acid, and etophylline.

Introduction

This compound is a newer generation xanthine derivative with a better safety profile compared to theophylline.[1] It is extensively metabolized in the liver, with less than 4% of the drug excreted unchanged in the urine.[2] The primary metabolic pathway involves oxidation of the dioxolane ring, leading to the formation of several metabolites.[3] The main route of metabolism leads to the formation of 7-theophylline acetaldehyde, which is then further converted to 7-theophylline acetic acid or reduced to etophylline (7-hydroxyethyltheophylline).[3][4] Accurate and sensitive detection of these metabolites is essential for a complete understanding of this compound's pharmacokinetics and disposition. This LC-MS/MS method provides the necessary sensitivity and specificity for their reliable quantification in a complex biological matrix like plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and efficient protein precipitation method for the extraction of this compound and its metabolites from human plasma.[4]

Materials:

  • Human plasma samples

  • This compound and metabolite reference standards (if available)

  • This compound-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm)

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound-d4, 100 ng/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 200 µL of the mobile phase (see section 2 for composition).[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

Chromatographic Conditions:

ParameterValue
Column Kinetex EVO C18, 100 Å, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.3% Formic acid in water[4]
Mobile Phase B 90% Acetonitrile with 0.3% Formic acid[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 3 µL[4]
Column Temperature 35°C[4]
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.8955
0.8 - 1.5595
1.5 - 2.0595
2.0 - 2.1955
2.1 - 2.6955
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode ESI Positive[4]
Ion Source Temperature 550°C[4]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Predicted)
This compound267.0181.0[6]25
This compound-d4 (IS)271.2181.1[6]25
7-Theophylline Acetaldehyde223.1181.120
7-Theophylline Acetic Acid239.1181.122
Etophylline225.1181.120

Note: The MRM transitions for the metabolites are predicted based on their chemical structures and known fragmentation patterns of similar compounds. The collision energies are starting points and should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the expected quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites.

Table 3: Summary of Quantitative LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min) (Estimated)
This compound267.0181.0~1.8
This compound-d4 (IS)271.2181.1~1.8
7-Theophylline Acetaldehyde223.1181.1~1.5
7-Theophylline Acetic Acid239.1181.1~1.2
Etophylline225.1181.1~1.4

Visualizations

Doxofylline_Metabolism This compound This compound Metabolite1 7-Theophylline Acetaldehyde This compound->Metabolite1 Oxidation Metabolite2 7-Theophylline Acetic Acid Metabolite1->Metabolite2 Oxidation Metabolite3 Etophylline Metabolite1->Metabolite3 Reduction

Caption: Metabolic pathway of this compound.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (100 µL) Spike Spike Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection UPLC Injection Reconstitute->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS experimental workflow.

References

Designing Randomized Controlled Trials for Doxofylline in Respiratory Indications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting randomized controlled trials (RCTs) for Doxofylline in respiratory indications such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document outlines the pharmacological profile of this compound, detailed protocols for conducting clinical trials, and methodologies for assessing efficacy and safety.

Introduction to this compound

This compound is a xanthine derivative used as a bronchodilator for treating respiratory diseases like asthma and COPD.[1][2] Its mechanism of action primarily involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This increase in cAMP results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[3][4] this compound also exhibits anti-inflammatory properties.[1][4] A key advantage of this compound over theophylline is its reduced affinity for adenosine receptors, which is believed to contribute to a better safety profile with fewer adverse effects, particularly cardiovascular and central nervous system side effects.[3]

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[6][7] Additionally, increased cAMP has anti-inflammatory effects by modulating the function of immune cells.[5]

Doxofylline_Mechanism cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down PKA_inactive Inactive PKA cAMP->PKA_inactive ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Synthesizes PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Inflammation Reduced Inflammation PKA_active->Inflammation RCT_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Analysis & Reporting Recruitment Patient Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Screening_Visit Screening Visit (Inclusion/Exclusion Criteria) Informed_Consent->Screening_Visit Enrollment Enrollment Screening_Visit->Enrollment Randomization Randomization Enrollment->Randomization Arm_A Arm A: This compound Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Treatment_Period Treatment Period (e.g., 12 weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_Up_Visits Follow-up Visits (Weeks 4, 8, 12) Treatment_Period->Follow_Up_Visits Data_Collection Data Collection (Spirometry, Questionnaires, AEs) Follow_Up_Visits->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Application Notes and Protocols: Doxofylline in High-Throughput Screening for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline, a methylxanthine derivative, is primarily recognized for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Emerging evidence, however, highlights its distinct anti-inflammatory properties, suggesting its potential as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anti-inflammatory agents.[1][4][5] Chemically, this compound differs from theophylline by the presence of a dioxalane group at the N7 position, which contributes to its improved tolerability and distinct pharmacological profile.[1][6] This document provides detailed application notes and protocols for utilizing this compound in HTS for the identification of new anti-inflammatory compounds.

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through several mechanisms, distinguishing it from other xanthines like theophylline.[5] Notably, it exhibits a lower affinity for adenosine A1 and A2 receptors, which is associated with a more favorable side-effect profile.[4] Its anti-inflammatory activities are attributed to the modulation of key inflammatory pathways:

  • Inhibition of Pro-Inflammatory Mediators: this compound has been shown to decrease the release of pro-inflammatory cytokines such as IL-1β, IL-6, IL-18, and TNF-α.[4][7]

  • Modulation of Inflammasome Activation: It can block the lipopolysaccharide (LPS)-induced activation of the thioredoxin-interacting protein/NOD-like receptor protein 3 (NLRP3) inflammasome, a critical step in the inflammatory cascade.[4]

  • Inhibition of Leukocyte Migration: this compound can inhibit the migration of leukocytes, a key process in the inflammatory response.[1][8]

  • Phosphodiesterase (PDE) Inhibition: While its primary mechanism is not fully elucidated, this compound is known to inhibit PDE enzymes, particularly PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][6] Elevated cAMP levels are associated with the suppression of inflammatory cell activity.[9]

Data Presentation: Anti-Inflammatory Effects of this compound

The following table summarizes quantitative data on the anti-inflammatory effects of this compound from a preclinical study in a mouse model of LPS-induced lung inflammation. This data can serve as a reference for expected in vivo efficacy when screening for novel compounds.

Parameter Treatment Group Result Percentage Inhibition Reference
Neutrophil (PMN) Recruitment (x10⁶ cells/ml)Saline0 ± 0-[10]
LPS2.4 ± 0.2-[10]
LPS + this compound (0.3 mg/kg)1.4 ± 0.241.7%[10]
Cell Migration (cells/50µm²)Saline0 ± 0-[10]
LPS9.3 ± 2.5-[10]
LPS + this compound3.1 ± 1.966.7%[10]

Experimental Protocols for High-Throughput Screening

The following protocols are designed for a high-throughput screening format to identify novel anti-inflammatory agents using this compound as a positive control.

Protocol 1: LPS-Induced TNF-α and IL-6 Production in Macrophages

Objective: To screen for compounds that inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Test compounds

  • 96-well or 384-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Griess Reagent for nitric oxide measurement (optional)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into 96-well or 384-well plates at a density of 5 x 10⁴ cells/well.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound (as a positive control) in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds or this compound.

    • Include a vehicle control (e.g., DMSO) and an unstimulated control.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification:

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Assess the viability of the remaining cells using an appropriate assay to rule out cytotoxic effects of the test compounds.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ values for active compounds.

Protocol 2: NLRP3 Inflammasome Activation Assay

Objective: To screen for compounds that inhibit the activation of the NLRP3 inflammasome by measuring the release of IL-1β.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • Test compounds

  • 96-well cell culture plates

  • ELISA kit for human IL-1β

  • Cell viability assay kit

Procedure:

  • Cell Differentiation:

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Priming:

    • Prime the differentiated THP-1 cells with LPS (500 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • Compound Treatment:

    • Remove the LPS-containing medium and add fresh medium containing serial dilutions of test compounds or this compound.

    • Include a vehicle control.

    • Incubate for 1 hour at 37°C.

  • NLRP3 Activation:

    • Induce NLRP3 inflammasome activation by adding ATP (5 mM) to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection:

    • Collect the cell culture supernatants for IL-1β measurement.

  • IL-1β Quantification:

    • Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit.

  • Cell Viability:

    • Perform a cell viability assay on the remaining cells.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each compound and determine IC₅₀ values.

Visualization of Pathways and Workflows

G cluster_pathway This compound's Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_Cytokines Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_complex NLRP3 Inflammasome Caspase1 Caspase-1 NLRP3_complex->Caspase1 Caspase1->Pro_IL1b cleavage IL1b IL-1β Pro_IL1b->IL1b This compound This compound This compound->NFkB Inhibits This compound->NLRP3_complex Inhibits

Caption: this compound's modulation of key inflammatory signaling pathways.

G cluster_workflow High-Throughput Screening Workflow Compound_Library Compound Library Primary_Screen Primary Screening (e.g., LPS-induced TNF-α assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., NLRP3 inflammasome assay) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of anti-inflammatory agents.

References

Application Notes and Protocols: Assessing Doxofylline's Effect on Immune Cell Infiltration in Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxofylline, a xanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action primarily involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This increase in cAMP results in smooth muscle relaxation and bronchodilation.[1][4] Beyond its bronchodilatory effects, this compound exhibits significant anti-inflammatory properties.[1][4] It has been shown to modulate the activity of various immune cells, including neutrophils, eosinophils, and mast cells, and to reduce their infiltration into lung tissue.[1][5][6][7] this compound's anti-inflammatory effects are also attributed to its ability to antagonize adenosine receptors and inhibit protein kinase C (PKC).[1][5][8]

These application notes provide a detailed protocol for assessing the in vivo effects of this compound on immune cell infiltration in a murine model of lipopolysaccharide (LPS)-induced lung inflammation. The protocols described herein will enable researchers to quantify the extent of immune cell infiltration and the local cytokine environment in lung tissue following this compound administration.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison between experimental groups.

Table 1: Quantification of Immune Cell Infiltration by Immunohistochemistry (IHC)

Treatment GroupNeutrophils (Ly-6G+ cells/mm²)Macrophages (F4/80+ cells/mm²)T-lymphocytes (CD3+ cells/mm²)
Vehicle Control
LPS
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Table 2: Flow Cytometric Analysis of Lung Immune Cell Populations

Treatment Group% Neutrophils (CD45+Ly6G+)% Alveolar Macrophages (CD45+SiglecF+CD11c+)% Interstitial Macrophages (CD45+CD11b+CD64+)% CD4+ T-cells (CD45+CD3+CD4+)% CD8+ T-cells (CD45+CD3+CD8+)
Vehicle Control
LPS
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Table 3: Cytokine and Chemokine Profile in Lung Homogenates

Treatment GroupIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)CXCL1 (pg/mL)CCL2 (pg/mL)
Vehicle Control
LPS
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Experimental Protocols

I. Animal Model of LPS-Induced Lung Inflammation
  • Animals: 8-10 week old male C57BL/6 mice.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle Control (intranasal administration of sterile saline).

    • Group 2: LPS (intranasal administration of LPS from E. coli O111:B4, 10 µg in 50 µL sterile saline).[9]

    • Group 3: LPS + this compound (Low Dose) (intraperitoneal injection of this compound at 1 mg/kg, 1 hour before LPS administration).[9]

    • Group 4: LPS + this compound (High Dose) (intraperitoneal injection of this compound at 10 mg/kg, 1 hour before LPS administration).

  • Procedure:

    • Lightly anesthetize mice with isoflurane.

    • Administer the respective treatments intranasally.

    • Euthanize mice 24 hours after LPS administration.

  • Tissue Collection:

    • Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Perfuse the lungs with sterile saline through the right ventricle to remove blood from the pulmonary vasculature.[10]

    • Collect the left lung for flow cytometry and cytokine analysis.

    • Inflate the right lung with 10% neutral buffered formalin and embed in paraffin for immunohistochemistry.

II. Immunohistochemistry (IHC) for In-situ Immune Cell Analysis
  • Tissue Preparation:

    • Fix the right lung in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.[11]

    • Cut 5 µm thick sections and mount on positively charged slides.[12]

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene to remove paraffin.

    • Rehydrate sections through a graded series of ethanol to water.[12]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with primary antibodies (e.g., anti-Ly-6G for neutrophils, anti-F4/80 for macrophages, anti-CD3 for T-lymphocytes) overnight at 4°C.[13]

    • Incubate with a biotinylated secondary antibody.[11]

    • Incubate with avidin-biotin-horseradish peroxidase (HRP) complex.[11]

    • Develop with 3,3'-diaminobenzidine (DAB) substrate.[11]

    • Counterstain with hematoxylin.[11]

  • Imaging and Quantification:

    • Scan slides using a digital slide scanner.

    • Quantify the number of positively stained cells per square millimeter of lung tissue using image analysis software.

III. Flow Cytometry for Quantitative Analysis of Immune Cell Populations
  • Single-Cell Suspension Preparation:

    • Mince the left lung tissue into small pieces.[14]

    • Digest the tissue with a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) at 37°C for 30-45 minutes with gentle agitation.[15]

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[14][15]

    • Lyse red blood cells using an ACK lysis buffer.[14]

  • Antibody Staining:

    • Block Fc receptors with an anti-CD16/32 antibody.[14]

    • Stain cells with a cocktail of fluorescently conjugated antibodies (e.g., CD45, Ly-6G, SiglecF, CD11c, CD11b, CD64, CD3, CD4, CD8).[15]

    • Incubate for 30 minutes at 4°C in the dark.[14]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry analysis software to identify and quantify different immune cell populations based on their marker expression.[16]

IV. Multiplex Assay for Cytokine and Chemokine Profiling
  • Lung Homogenate Preparation:

    • Homogenize a portion of the left lung tissue in a lysis buffer containing protease inhibitors.[17]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[17]

    • Determine the total protein concentration of the supernatant using a BCA assay.[17]

  • Multiplex Bead-Based Immunoassay:

    • Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex-based) for the detection of multiple cytokines and chemokines simultaneously.[18][19]

    • Follow the manufacturer's protocol for incubating the lung homogenate samples with the antibody-coupled beads.[18]

    • Add detection antibodies and a streptavidin-phycoerythrin conjugate.[18]

  • Data Acquisition and Analysis:

    • Acquire data on a compatible multiplex analyzer.[17]

    • Calculate the concentration of each analyte in the samples by interpolating from the standard curves.

Visualizations

Doxofylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor Beta2_Adrenoceptor β2-Adrenoceptor AC Adenylyl Cyclase Beta2_Adrenoceptor->AC This compound This compound This compound->Adenosine_Receptor Antagonism PDE4 PDE4 This compound->PDE4 Inhibition PKC PKC This compound->PKC Inhibition Adenosine Adenosine Adenosine->Adenosine_Receptor cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP Converts Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Inhibition Bronchodilation Bronchodilation PKA->Bronchodilation PKC->Inflammatory_Response

Caption: this compound's anti-inflammatory and bronchodilatory signaling pathway.

Experimental_Workflow cluster_animal_model Animal Model cluster_analysis Analysis cluster_data Data Interpretation Grouping Animal Grouping (Vehicle, LPS, LPS+Doxo) Treatment Treatment Administration (Intranasal LPS, IP this compound) Grouping->Treatment Tissue_Collection Tissue Collection (24h) (BALF, Lungs) Treatment->Tissue_Collection IHC Immunohistochemistry (Right Lung) Tissue_Collection->IHC Flow_Cytometry Flow Cytometry (Left Lung) Tissue_Collection->Flow_Cytometry Multiplex_Assay Multiplex Assay (Left Lung Homogenate) Tissue_Collection->Multiplex_Assay Quantification Quantification of Immune Cells & Cytokine Levels IHC->Quantification Flow_Cytometry->Quantification Multiplex_Assay->Quantification Comparison Comparison Between Treatment Groups Quantification->Comparison Conclusion Conclusion on this compound's Effect Comparison->Conclusion

Caption: Experimental workflow for assessing this compound's effects.

References

Troubleshooting & Optimization

Doxofylline Aqueous Solubility Enhancement: A Technical Support Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting guidance for improving the aqueous solubility of Doxofylline in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is generally described as slightly or sparingly soluble in water and aqueous buffers.[1] Reported solubility values vary depending on the experimental conditions such as temperature and pH. For instance, some studies report a solubility of approximately 2 mg/mL in water when warmed, while others indicate a solubility of up to 22 mg/mL with the aid of sonication.[2][3] Another source specifies a solubility of 12 mg/mL in water.[4]

Q2: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What is the likely cause?

A2: Precipitation upon addition to aqueous media is a common issue with compounds that have low water solubility. This often occurs when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous cell culture medium, causing the drug to crash out of solution. The final concentration of the organic solvent in the medium may also be too high, leading to insolubility.

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: For cell culture experiments, it is highly recommended to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl Sulfoxide (DMSO) is a common choice, with a reported solubility of this compound at approximately 20-50 mg/mL.[1][3] Ethanol can also be used, but the solubility is lower, at around 0.5 mg/mL.[1]

Q4: How can I prevent this compound from precipitating in my cell culture medium?

A4: To prevent precipitation, the primary strategy is to first dissolve this compound in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution should then be serially diluted in the cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium remains very low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

Troubleshooting Guide: Enhancing this compound Solubility

If you continue to experience solubility issues with this compound in your cell culture experiments, consider the following troubleshooting strategies.

Strategy 1: Co-Solvent System

The use of a co-solvent is the most straightforward approach to enhance the solubility of this compound for in vitro studies.

Issue: this compound precipitates out of the cell culture medium.

Solution: Prepare a high-concentration stock solution in 100% DMSO and then dilute it in your aqueous buffer or cell culture medium.

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference(s)
Water2 - 22 mg/mL (with warming/sonication)[2][3][4]
Dimethyl Sulfoxide (DMSO)20 - 50 mg/mL[1][3]
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~0.5 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocol: Preparation of this compound Stock Solution using DMSO

  • Weigh out the desired amount of this compound powder.

  • Add a minimal volume of 100% sterile DMSO to dissolve the powder completely. For example, to prepare a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, dilute the stock solution directly into the pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (generally recommended to be below 0.5%).[5]

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.

Issue: Even with a co-solvent, achieving the desired this compound concentration without precipitation or solvent toxicity is challenging.

Solution: Prepare a this compound-cyclodextrin inclusion complex. β-cyclodextrins and their derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Experimental Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of water to create a paste.

  • Gradually add the this compound powder to the paste while continuously kneading for at least 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the this compound-β-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.

  • Dissolve the complex directly in the cell culture medium to the desired final concentration.

Strategy 3: Surfactant-Based Formulations

Non-ionic surfactants can be used to form micelles that encapsulate poorly soluble drugs, enhancing their dispersion in aqueous solutions.[5][6]

Issue: High concentrations of this compound are required, and co-solvents or cyclodextrins are not providing sufficient solubility.

Solution: Utilize a non-ionic surfactant like Tween® 80 (Polysorbate 80) at a low, non-toxic concentration.

Table 2: Recommended Non-Toxic Concentrations of Common Excipients in Cell Culture

ExcipientCell Line Example(s)Recommended Max. Non-Toxic ConcentrationReference(s)
DMSOMCF-7, RAW-264.7, HUVEC≤ 0.5%[5]
EthanolHepG2, MDA-MB-231, MCF-7≤ 1.25%[2]
Tween® 80CaCo-2≤ 0.1% (1 ml/L)[1]

Experimental Protocol: Preparation of this compound Solution with Tween® 80

  • Prepare a stock solution of Tween® 80 in sterile water (e.g., 10% w/v).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a sterile tube, add the required volume of your this compound stock solution.

  • Add the Tween® 80 stock solution to achieve a final concentration that is known to be non-toxic to your cells (e.g., 0.1%).

  • Vortex the mixture thoroughly to facilitate the formation of micelles.

  • Add the cell culture medium to reach the final desired volume and this compound concentration.

  • Filter the final solution through a 0.22 µm sterile filter before adding it to your cell cultures.

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Workflow for Enhancing this compound Solubility

G cluster_start Initial Problem cluster_strategies Solubilization Strategies cluster_cosolvent Co-Solvent cluster_cyclodextrin Cyclodextrin cluster_surfactant Surfactant cluster_application Application cluster_end Outcome start This compound Powder (Poor Aqueous Solubility) cosolvent Dissolve in DMSO (Stock Solution) start->cosolvent Strategy 1 cyclodextrin Form Inclusion Complex (e.g., with HP-β-CD) start->cyclodextrin Strategy 2 surfactant Micellar Solubilization (e.g., with Tween® 80) start->surfactant Strategy 3 application Dilute in Cell Culture Medium (Final Working Solution) cosolvent->application cyclodextrin->application surfactant->application end Soluble this compound for Cell Culture Experiments application->end G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibition cAMP cAMP (increased) PDE->cAMP degradation ATP ATP AC Adenylyl Cyclase ATP->AC substrate AC->cAMP synthesis PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Bronchodilation, Anti-inflammatory Effects) PKA_active->Cellular_Response phosphorylates targets

References

Mitigating potential off-target effects of Doxofylline in primary cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for mitigating potential off-target effects of Doxofylline in primary cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it differ from Theophylline?

A1: this compound's primary on-target effect is the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][4] Some evidence also points to an interaction with β2-adrenoceptors as part of its mechanism.[5][6]

The key difference from Theophylline lies in its off-target profile. This compound exhibits significantly lower affinity for adenosine A1 and A2 receptors.[3][5][7][8] The antagonism of these receptors by Theophylline is associated with many of its adverse side effects, including cardiac arrhythmias and central nervous system stimulation.[5]

Q2: What are the known off-target effects of this compound that I should be aware of in my primary cell experiments?

A2: A significant advantage of this compound is its improved safety profile due to a substantial reduction in off-target effects compared to other methylxanthines like Theophylline.[5][9][10] The most well-documented difference is its weak affinity for adenosine A1 and A2 receptors, with binding affinities typically in the 100 µM range, which is often too high to be pharmacologically relevant in many experimental setups.[5][7][8] Additionally, unlike Theophylline, this compound does not significantly interfere with intracellular calcium mobilization.[5][9][11] While its primary PDE inhibition is its intended effect, some studies indicate it only has a significant effect on the PDE2A1 isoform, and only at high concentrations.[5][12]

Q3: My primary cells are showing unexpected levels of cytotoxicity after this compound treatment. What could be the cause?

A3: While this compound generally has a good safety profile, unexpected cytotoxicity in primary cells could stem from several factors:

  • High Concentration: Even drugs with low toxicity can be harmful at excessive concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell line.

  • Solvent Toxicity: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells. A vehicle control (cells treated with the solvent alone) is essential.

  • Cell Health and Confluency: Primary cells are sensitive to their culture conditions.[13] Poor cell health, high passage numbers, or inappropriate confluency at the time of treatment can make them more susceptible to drug-induced stress.[14]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death that might be mistaken for drug-induced cytotoxicity.[15]

Q4: I am not observing the expected biological effect of this compound in my primary cell line. What should I troubleshoot?

A4: If this compound is not producing the expected effect (e.g., increase in cAMP, anti-inflammatory response), consider the following:

  • Drug Integrity: Ensure the this compound stock solution has been prepared and stored correctly to prevent degradation.

  • Cell Line Specifics: The expression levels of the target PDE isoforms can vary between different primary cell types. Your cell line may not express the this compound-sensitive PDE isoforms at a high enough level.

  • Assay Sensitivity: The assay you are using to measure the downstream effect may not be sensitive enough to detect subtle changes.

  • Incorrect Dosing: Re-verify the calculations for your drug dilutions. A simple dilution error is a common source of experimental failure.

  • Incubation Time: The time course of the drug's effect can vary. You may need to perform a time-course experiment to identify the optimal treatment duration.

Data Presentation: this compound vs. Theophylline Off-Target Profile

The following tables summarize key quantitative data comparing the off-target profiles of this compound and Theophylline.

Table 1: Adenosine Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Kᵢ or IC₅₀)Reference(s)
This compound A₁> 100 µM[5][8]
A₂ₐ> 100 µM[5][8]
A₂ₑ> 100 µM[5][8]
Theophylline A₁10 - 30 µM[5]
A₂ₐ2 - 10 µM[5]
A₂ₑ10 - 30 µM[5]
A₃20 - 100 µM[5]

Table 2: Comparison of Common Off-Target Mediated Effects

EffectThis compoundTheophylline/AminophyllineReference(s)
Cardiac Stimulation Minimal; ~1/10th the effect of AminophyllineSignificant positive chronotropic and inotropic effects[5][16]
Gastric Acid Secretion Low secretagogue activitySignificant increase in acid and pepsin output[5][17]
Intracellular Ca²⁺ Mobilization Does not interfere with Ca²⁺ influx or mobilize intracellular storesInduces intracellular Ca²⁺ movement[5][11]
Central Nervous System Stimulation MinimalCan cause insomnia, irritability, and seizures[1][5]

Experimental Protocols & Workflows

To mitigate and assess off-target effects, a systematic experimental approach is crucial. Below is a generalized workflow and detailed protocols for key experiments.

Diagram: General Workflow for Assessing Off-Target Effects

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: On-Target Effect Verification cluster_2 Phase 3: Off-Target Effect Investigation cluster_3 Phase 4: Data Analysis & Interpretation A Determine IC50 for Cytotoxicity (e.g., MTT Assay) B Establish Therapeutic Concentration Range A->B C Measure PDE Inhibition (PDE Activity Assay) B->C D Quantify Intracellular cAMP Levels (cAMP ELISA) C->D E Assess Adenosine Receptor Binding (Competitive Binding Assay) D->E F Measure Intracellular Calcium Flux (Calcium Mobilization Assay) E->F H Compare On-Target vs. Off-Target Concentration Ranges F->H G Broad Off-Target Panel (Optional, e.g., Kinase Profiling) G->H I Conclusion on Off-Target Risk H->I

Caption: Workflow for evaluating this compound's effects in primary cells.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that is cytotoxic to the primary cells.

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][7] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[4][19]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[6][18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Intracellular cAMP Measurement (ELISA)

This protocol quantifies the on-target effect of this compound by measuring the accumulation of intracellular cAMP.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to desired confluency. Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specified time. Include positive (e.g., Forskolin) and negative controls.

  • Cell Lysis: After treatment, remove the medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

  • ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions.[17][20] This typically involves:

    • Adding cell lysates and standards to wells pre-coated with an anti-cAMP antibody.

    • Adding a fixed amount of HRP-conjugated cAMP.

    • Incubating to allow competition between the sample/standard cAMP and the HRP-cAMP for antibody binding sites.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate (e.g., TMB) and incubating for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.[17]

    • Adding a stop solution and reading the absorbance on a plate reader.

  • Data Analysis: Generate a standard curve from the standards. Use this curve to calculate the concentration of cAMP in each sample.

Protocol 3: Adenosine Receptor Binding (Competitive Assay)

This protocol assesses the potential off-target binding of this compound to adenosine receptors.

  • Membrane Preparation: Prepare cell membrane fractions from primary cells or from a cell line overexpressing the adenosine receptor subtype of interest (e.g., A₁ or A₂ₐ).

  • Assay Setup: In a microplate, combine the membrane preparation, a known radiolabeled or fluorescent ligand for the target adenosine receptor (at a concentration near its Kₔ), and varying concentrations of this compound (or a known antagonist as a positive control).[3][21]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound ligand from the unbound ligand. This is typically done by vacuum filtration through glass fiber filters.[3]

  • Quantification: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a compatible plate reader is used.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of this compound. Calculate the IC₅₀ and, if the Kₔ of the labeled ligand is known, the inhibitory constant (Kᵢ) for this compound. A high Kᵢ value indicates low binding affinity.

Protocol 4: Intracellular Calcium Mobilization Assay

This protocol investigates whether this compound causes off-target mobilization of intracellular calcium.

  • Cell Seeding: Plate primary cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[5][9]

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader equipped with injectors (e.g., a FLIPR system).[11][12]

  • Compound Injection: Inject this compound at various concentrations into the wells while continuously monitoring the fluorescence signal. As a positive control, use an agonist known to induce calcium release in your cell type (e.g., ATP).

  • Data Analysis: Analyze the kinetic fluorescence data. An increase in fluorescence intensity after compound injection indicates a rise in intracellular calcium. Compare the response induced by this compound to the baseline and the positive control.

Signaling Pathway Diagrams

Diagram: this compound On-Target Signaling Pathway

G Dox This compound PDE Phosphodiesterase (PDE) Dox->PDE Inhibits cAMP cAMP PDE->cAMP Breaks down ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax

Caption: On-target mechanism of this compound via PDE inhibition.

Diagram: Potential (But Weak) Off-Target Adenosine Pathway

G cluster_cell Cell Membrane Dox This compound (High Conc.) AR Adenosine Receptor (A1/A2A) Dox->AR Weakly Antagonizes (Low Affinity) Adeno Adenosine Adeno->AR Activates G_prot G-Protein AR->G_prot AC Adenylate Cyclase G_prot->AC Effect Downstream Effects (e.g., altered cAMP) AC->Effect

Caption: this compound's weak, often insignificant, off-target antagonism at adenosine receptors.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects in the plate; Cells are unhealthy or have a high passage number.Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes and practice consistent technique; Avoid using the outer wells of the plate or fill them with sterile PBS; Use cells with a consistent and low passage number.[14]
Cells are detaching or clumping Over-trypsinization during passaging; Culture is over-confluent; The this compound concentration is too high, causing apoptosis/necrosis.Use a gentle dissociation reagent and monitor cells to avoid overexposure; Passage cells before they reach 100% confluency; Refer to your MTT assay results and use a lower, non-toxic concentration.
Inconsistent results between experiments Variation in cell passage number; Different lots of serum or media supplements; Inconsistent incubation times; Drug stock degradation.Maintain a cell bank and use cells from a similar passage range for a set of experiments; Test new lots of reagents before use in critical experiments; Use timers to ensure consistent incubation periods; Prepare fresh drug dilutions for each experiment from a properly stored stock.[14]
Assay background is too high Contamination in culture; Reagents not prepared correctly; Insufficient washing steps in ELISA/binding assays.Regularly test for mycoplasma and practice good aseptic technique; Prepare all buffers and reagents according to the protocol, checking pH and concentrations; Follow the washing steps in the protocol precisely.
No response to positive controls Reagent degradation (e.g., positive control compound, enzyme, substrate); Incorrect assay setup; Cell line is no longer responsive.Use freshly prepared or properly stored positive controls; Double-check all reagent additions and incubation parameters; Authenticate your cell line (e.g., by STR profiling) and use low-passage cells.

References

Navigating Doxofylline Dose-Response Optimization in Preclinical Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers investigating the dose-response optimization of Doxofylline in preclinical animal models of respiratory diseases. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate the smooth execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant to preclinical studies?

A1: this compound is a methylxanthine derivative that acts as a bronchodilator and anti-inflammatory agent.[1][2][3][4] Its primary mechanisms of action relevant to preclinical research include inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[5][6][7] Unlike theophylline, this compound has a lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile, particularly regarding cardiovascular side effects.[1][5][8]

Q2: Which animal models are most commonly used for this compound preclinical studies?

A2: Preclinical studies of this compound for respiratory conditions frequently utilize mouse models of allergic asthma (e.g., ovalbumin-induced), rat models of Chronic Obstructive Pulmonary Disease (COPD), and beagle dogs for assessing airway responsiveness.[2][9][10] Guinea pigs have also been used to study bronchoconstriction.[7]

Q3: What are the typical dose ranges for this compound in these animal models?

A3: Dose ranges vary depending on the animal model, the route of administration, and the specific research question. For instance, in mouse models of lung inflammation, intraperitoneal doses of 0.1 to 1 mg/kg have been shown to be effective.[11][12] In rat models of COPD, an intravenous dose of 50 mg/kg has been used.[10] For oral administration in beagles, doses have ranged from 20 to 80 mg/kg to assess airway responsiveness.[9]

Q4: How does the pharmacokinetic profile of this compound influence dose selection and study design?

A4: this compound is rapidly absorbed after oral administration, with peak plasma levels reached in about an hour.[1][8] The elimination half-life varies between species but is generally in the range of 7-10 hours with long-term treatment, allowing for twice-daily dosing regimens in some cases.[1][8] Researchers should consider these pharmacokinetic parameters when designing their dosing schedules to ensure that therapeutic concentrations are maintained throughout the study period.

Q5: What are the key outcome measures to assess the efficacy of this compound in preclinical studies?

A5: Key outcome measures include assessments of lung function (e.g., airway hyperresponsiveness, lung resistance, and compliance), inflammatory markers in bronchoalveolar lavage (BAL) fluid (e.g., total and differential cell counts, cytokine levels like TNF-α and IL-6), and histological analysis of lung tissue to evaluate inflammation and remodeling.[2][9][10][11][12]

Troubleshooting Guides

This section provides practical advice for common challenges that may arise during your this compound preclinical experiments.

Ovalbumin (OVA)-Induced Asthma Model in Mice
Potential Issue Possible Cause(s) Troubleshooting Steps
High variability in airway hyperresponsiveness (AHR) measurements. - Inconsistent OVA sensitization or challenge.- Individual animal variation.- Technical variability in measurement.- Ensure precise and consistent administration of OVA and alum for sensitization.- Standardize the aerosolization and delivery of OVA for challenge.- Increase the number of animals per group to account for individual variability.[13]- Ensure proper calibration and operation of plethysmography or forced oscillation equipment.[14]
Low or absent inflammatory response in BAL fluid. - Insufficient OVA dose for sensitization or challenge.- Incorrect timing of BAL fluid collection.- Verify the concentration and purity of the OVA solution.- Consider a pilot study to optimize the OVA sensitization and challenge protocol for your specific mouse strain.- Collect BAL fluid at the peak of the inflammatory response, typically 24-72 hours after the final OVA challenge.[7][9]
Unexpected mortality in the experimental group. - Anaphylactic reaction to OVA.- Excessive airway constriction.- Monitor animals closely after OVA challenge.- Have emergency supportive care (e.g., epinephrine) available.- Consider reducing the OVA challenge concentration or duration.
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
Potential Issue Possible Cause(s) Troubleshooting Steps
Inconsistent levels of inflammatory markers (e.g., neutrophils, cytokines). - Variation in LPS potency or preparation.- Inconsistent administration of LPS (intranasal or intratracheal).- Use LPS from a reliable supplier and from the same lot for the entire study.- Ensure accurate and consistent delivery of the LPS solution to the lungs.- For intranasal administration, ensure the animal is properly anesthetized to allow for deep inhalation.[5]
High background inflammation in the control group. - Contamination of saline or equipment.- Pre-existing subclinical infections in the animal colony.- Use sterile, pyrogen-free saline for all solutions.- Ensure aseptic technique during all procedures.- Source animals from a reputable vendor with a robust health monitoring program.
Difficulty in obtaining sufficient BAL fluid. - Lung injury leading to leakage.- Improper cannulation technique.- Use a consistent and gentle lavage technique with a fixed volume of saline.- Ensure the tracheal cannula is securely placed and without leaks.
Mechanical Ventilation in Rat COPD Models
Potential Issue Possible Cause(s) Troubleshooting Steps
High peak airway pressures. - Bronchoconstriction.- Mucus plugging.- Incorrect ventilator settings.- Administer a bronchodilator like this compound prior to or during ventilation.[10]- Suction the endotracheal tube to remove any obstructions.- Adjust ventilator settings (e.g., tidal volume, respiratory rate) to minimize airway pressure.[15]
Ventilator-induced lung injury (VILI). - High tidal volumes.- High plateau pressures.- Use a lung-protective ventilation strategy with low tidal volumes (e.g., 6-8 mL/kg).[16]- Monitor plateau pressures and keep them below 30 cmH2O.[15]- Consider using positive end-expiratory pressure (PEEP) to prevent alveolar collapse.
Hemodynamic instability (hypotension). - Excessive sedation.- High intrathoracic pressure from mechanical ventilation.- Titrate anesthetic dose to the minimum effective level.- Optimize ventilator settings to reduce intrathoracic pressure.- Provide fluid resuscitation as needed.

Data Presentation: Quantitative Dose-Response Data for this compound

Table 1: Anti-inflammatory Effects of this compound in LPS-Induced Lung Inflammation in BALB/c Mice

Dose (mg/kg, i.p.)Neutrophil Count in BAL Fluid (x10⁴ cells/mL)IL-6 in BAL Fluid (pg/mL)TNF-α in BAL Fluid (pg/mL)
0 (LPS only)208.4 ± 14.51255.6 ± 143.9-
0.1Not significant--
0.3105.3 ± 10.7823.2 ± 102.3-
1106.2 ± 4.8527.7 ± 182.9-
Data are presented as mean ± SEM.[11][12]

Table 2: Effect of this compound on Airway Responsiveness in Beagles

DrugDose (mg/kg, oral)Effect on Airway Responsiveness to MethacholineEffect on Heart RateEffect on Respiratory Rate
Theophylline10-Significant increase-
Theophylline20-Significant increase-
Theophylline40Significant decreaseSignificant increaseSignificant increase
This compound20-No significant effectNo significant effect
This compound40Significant decreaseNo significant effectNo significant effect
This compound80Significant decreaseSignificant increaseNo significant effect
Based on a study by Sugeta et al. (1997).[9]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRouteDoseCmaxTmaxElimination Half-life
HumanOral400 mg twice daily for 5 days5.78 - 20.76 mcg/mL-7.01 ± 0.80 hours
HumanIV100 mg--1.83 ± 0.37 hours
Data compiled from various sources.[1][8][13]

Experimental Protocols & Visualizations

Experimental Workflow: Ovalbumin-Induced Allergic Asthma in Mice

This workflow outlines the key steps for inducing an allergic asthma phenotype in mice using ovalbumin.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_dosing This compound Dosing cluster_assessment Outcome Assessment sensitization1 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum sensitization2 Day 14: Booster i.p. injection of OVA + Alum sensitization1->sensitization2 dosing Administer this compound at various doses prior to OVA challenges sensitization2->dosing challenge1 Days 21-23: Intranasal or aerosol challenge with OVA assessment1 24-48h post-final challenge: Measure Airway Hyperresponsiveness (AHR) challenge1->assessment1 dosing->challenge1 assessment2 Collect Bronchoalveolar Lavage (BAL) Fluid assessment1->assessment2 assessment3 Harvest Lung Tissue for Histology assessment2->assessment3

Workflow for OVA-induced asthma model.
Signaling Pathway: this compound's Mechanism of Action

This diagram illustrates the proposed signaling pathway through which this compound exerts its bronchodilatory and anti-inflammatory effects.

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Receptors Adenosine Receptors (A1, A2) This compound->Adenosine_Receptors Low affinity cAMP cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cells Inflammatory Cells cAMP->Inflammatory_Cells Inhibits activation AMP AMP Smooth_Muscle Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle Anti_inflammatory Reduced Inflammatory Mediator Release Inflammatory_Cells->Anti_inflammatory

References

Addressing the chemical instability of Doxofylline in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical instability of Doxofylline in physiological buffers.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments involving this compound in aqueous solutions.

Q1: My this compound solution is showing degradation. What are the most likely causes?

A1: this compound is known to be susceptible to degradation under several conditions. The most common causes of instability in physiological buffers are:

  • Oxidative Stress: this compound is particularly labile to oxidative conditions. The presence of oxidizing agents or even dissolved oxygen can lead to significant degradation.[1][2][3]

  • Thermal Stress: Elevated temperatures can cause substantial degradation of this compound.[1][2]

  • pH-Dependent Hydrolysis: this compound can undergo acid and base-catalyzed hydrolysis. It has been reported to be particularly vulnerable to base hydrolysis.[3][4][5]

  • Photostability: Exposure to UV light can also induce degradation.[1][2][3]

Q2: I am observing unexpected peaks in my chromatogram when analyzing my this compound sample. What could they be?

A2: Unexpected peaks are likely degradation products of this compound. Forced degradation studies have identified several degradation products under various stress conditions.[3][6][7] One of the potential degradation pathways involves the oxidation and subsequent opening of the dioxolane ring.[3] It is also possible that theophylline is a minor degradation product.[3] To confirm the identity of these peaks, LC-MS/MS analysis is recommended.[7]

Q3: How can I minimize the degradation of this compound in my experimental buffer?

A3: To enhance the stability of this compound in your physiological buffer, consider the following precautions:

  • Control pH: Maintain the pH of your buffer within a stable range for this compound, avoiding strongly acidic or basic conditions.

  • Protect from Light: Prepare and store this compound solutions in amber-colored vials or protect them from light to prevent photolytic degradation.

  • Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated) and avoid exposure to high temperatures.

  • Use Freshly Prepared Solutions: Due to its limited stability in aqueous solutions, it is recommended to use freshly prepared solutions. It is not recommended to store aqueous solutions for more than one day.[8]

  • De-gas Buffers: To minimize oxidative degradation, consider de-gassing your buffers to remove dissolved oxygen.

  • Use of Antioxidants: For longer-term experiments, the addition of antioxidants could be explored, although specific data on this for this compound is limited.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[8]

Quantitative Data on this compound Degradation

The following table summarizes the extent of this compound degradation under different stress conditions as reported in the literature.

Stress ConditionDegradation (%)Reference
Oxidative Stress58.40[1][2]
Thermal Stress53.90[1][2]
Acid HydrolysisSignificant degradation observed[3][5]
Base HydrolysisSignificant degradation observed[3][4][5]
Photolytic StressSlight degradation observed[5]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is a representative example of a stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: 10 mM KH2PO4 buffer solution (pH 6) and methanol in a 40:60 (v/v) ratio.[1][2]

  • Flow Rate: 1 mL/min[1][2]

  • Detection Wavelength: 273 nm[1][2]

  • Injection Volume: 20 µL

  • Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards in the range of 5-25 µg/mL by diluting with the mobile phase.

3. Sample Preparation:

  • Dilute the sample containing this compound with the mobile phase to achieve a concentration within the linear range of the assay.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Reflux this compound solution in 0.1 M HCl.

  • Base Hydrolysis: Reflux this compound solution in 0.1 M NaOH.

  • Oxidative Degradation: Reflux this compound solution in 3% H2O2.[9]

  • Thermal Degradation: Heat this compound solution at a specified temperature (e.g., 80°C).

  • Photolytic Degradation: Expose this compound solution to UV light.

After exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples with the mobile phase before HPLC analysis.

Visualizations

This compound Degradation Pathway

This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Stress Conditions (Oxidative, Thermal, pH, Light) Theophylline Theophylline (minor) Degradation_Products->Theophylline Dioxolane_Opening Dioxolane Ring Opening Product Degradation_Products->Dioxolane_Opening

Caption: this compound degradation under stress conditions.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare this compound Solution Prepare this compound Solution Expose to Stress Conditions Expose to Stress Conditions Prepare this compound Solution->Expose to Stress Conditions HPLC Analysis HPLC Analysis Expose to Stress Conditions->HPLC Analysis LC-MS/MS for Identification LC-MS/MS for Identification HPLC Analysis->LC-MS/MS for Identification Quantify Degradation Quantify Degradation HPLC Analysis->Quantify Degradation Identify Degradants Identify Degradants LC-MS/MS for Identification->Identify Degradants

Caption: Workflow for this compound stability assessment.

Troubleshooting Guide for this compound Instability

Caption: Troubleshooting this compound instability issues.

References

Troubleshooting matrix effects in the bioanalysis of Doxofylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Doxofylline.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioanalysis of this compound, with a focus on identifying and mitigating matrix effects.

Q1: My this compound signal intensity is significantly lower in plasma samples compared to the neat standard solution. What could be the cause?

A1: This issue is likely due to ion suppression , a common matrix effect in LC-MS/MS bioanalysis. Endogenous components in the plasma, such as phospholipids, salts, and proteins, can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to a reduced signal for the analyte of interest.[1][2][3][4]

Troubleshooting Steps:

  • Confirm Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][5][6]

  • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider switching to a more rigorous technique. See the "Experimental Protocols" section for detailed procedures.

    • Protein Precipitation (PPT): While quick, it may not effectively remove phospholipids.[1][4][7]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[8]

  • Chromatographic Optimization: Modify your LC method to separate this compound from the co-eluting interferences. This can involve adjusting the gradient, changing the mobile phase composition, or using a different analytical column.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d4 or this compound-d6, is the most effective way to compensate for matrix effects.[9][10] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by ion suppression in the same way, allowing for accurate quantification.

Q2: I am observing inconsistent and irreproducible results for my this compound quantification. Could this be related to matrix effects?

A2: Yes, inconsistent results are a hallmark of uncompensated matrix effects. The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement and, consequently, poor precision and accuracy.

Troubleshooting Steps:

  • Evaluate Matrix Variability: Assess the matrix effect in at least six different lots of blank plasma to determine the inter-subject variability of the ion suppression.

  • Implement a Robust Sample Cleanup: As mentioned in A1, a more effective sample preparation method like SPE is recommended to minimize variability.

  • Ensure Proper Internal Standard Use: If you are not already using a SIL-IS, switching to one is highly recommended.[9][10] If you are using a SIL-IS, ensure that it is being added at a consistent concentration to all samples and standards.

  • Check for Phospholipid Buildup: Phospholipids are a major cause of ion suppression and can accumulate on the analytical column, leading to shifting retention times and variable peak shapes.[1] Consider incorporating a phospholipid removal step in your sample preparation or using a specialized phospholipid removal plate.

Q3: My recovery for this compound is low and variable. How can I improve it?

A3: Low and inconsistent recovery can be due to several factors, including the sample preparation method and the physicochemical properties of this compound.

Troubleshooting Steps:

  • Optimize Extraction pH: Ensure the pH of your sample is optimized for the extraction of this compound. For solid-phase extraction, the pH should be adjusted to ensure this compound is in its neutral form to effectively bind to the sorbent.

  • Select the Appropriate SPE Sorbent: For this compound, a reversed-phase C18 sorbent is commonly used and has been shown to provide high recovery.[8]

  • Optimize Elution Solvent: Ensure your elution solvent in SPE is strong enough to fully recover this compound from the sorbent. You may need to test different organic solvents and modifiers.

  • Evaluate Different Sample Preparation Techniques: If you are using protein precipitation, consider switching to LLE or SPE, which often provide higher and more consistent recoveries.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) . This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The consistency of the matrix effect should be evaluated across multiple sources of the biological matrix.

Q3: What is the best internal standard to use for this compound bioanalysis to mitigate matrix effects?

A3: The "gold standard" and most effective internal standard for mitigating matrix effects in LC-MS/MS bioanalysis is a stable isotope-labeled (SIL) internal standard of the analyte.[9][10] For this compound, this would be this compound-d4 or this compound-d6. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[9][10]

Q4: Are there any sample preparation techniques specifically designed to remove phospholipids?

A4: Yes, there are several techniques available to specifically target and remove phospholipids, which are a primary cause of matrix effects in bioanalysis.[1] These include:

  • Phospholipid Removal Plates/Cartridges: These are 96-well plates or cartridges that contain a sorbent that selectively binds and removes phospholipids from the sample extract.[1]

  • HybridSPE®-Phospholipid Technology: This technology utilizes zirconia-coated silica particles to selectively retain phospholipids from protein-precipitated samples.

Data on Sample Preparation Methods for this compound

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of recovery data for this compound using different techniques.

Sample Preparation MethodAnalyteInternal StandardMean Recovery (%)Reference
Solid-Phase Extraction (C18)This compound-> 96.9[8]
Protein PrecipitationThis compoundThis compound-d6Not specified[9]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from plasma samples.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.[9]

  • Add 20 µL of the this compound internal standard working solution.[9]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for 1 minute.[9]

  • Centrifuge at 10,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • Inject an aliquot into the LC-MS/MS system.[9]

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract compared to protein precipitation.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of a suitable buffer to adjust the pH.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute this compound and the internal standard with 1 mL of methanol or another suitable organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in this compound bioanalysis.

MatrixEffectTroubleshooting start Inaccurate or Irreproducible This compound Results check_me Assess for Matrix Effects (Post-Column Infusion or Matrix Factor) start->check_me me_present Matrix Effect Confirmed check_me->me_present no_me No Significant Matrix Effect (Investigate Other Causes) me_present->no_me No use_sil_is Implement Stable Isotope-Labeled Internal Standard (e.g., this compound-d6) me_present->use_sil_is Yes optimize_sp Optimize Sample Preparation use_sil_is->optimize_sp ppt Protein Precipitation (with Phospholipid Removal) optimize_sp->ppt lle Liquid-Liquid Extraction optimize_sp->lle spe Solid-Phase Extraction optimize_sp->spe optimize_lc Optimize Chromatographic Separation revalidate Re-evaluate Matrix Effect and Validate Method optimize_lc->revalidate ppt->optimize_lc lle->optimize_lc spe->optimize_lc end Accurate and Reproducible This compound Bioanalysis revalidate->end

References

Enhancing the oral bioavailability of Doxofylline for improved experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Doxofylline.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for enhancing the oral bioavailability of this compound?

A1: this compound, a methylxanthine derivative, is used in the treatment of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] While it has a better safety profile than theophylline, its oral bioavailability is approximately 62.6%, and it undergoes significant first-pass metabolism in the liver (about 90%).[2][3] Enhancing its oral bioavailability can lead to more consistent therapeutic plasma levels, potentially reducing dosing frequency, minimizing side effects, and improving patient compliance.[1]

Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies are being explored to improve the oral bioavailability of this compound. These include:

  • Sustained-Release (SR) Tablets: These are designed to release the drug slowly over an extended period, which can help in maintaining therapeutic drug levels and reducing dosing frequency.[1][2]

  • Sublingual Tablets: This formulation allows for rapid disintegration under the tongue, enabling direct absorption of the drug through the oral mucosa. This route bypasses the first-pass metabolism in the liver, which can significantly improve bioavailability.[4]

  • Polymeric Micelles: These are nanocarriers that can encapsulate this compound, potentially enhancing its solubility and permeability, leading to improved absorption.

Q3: What is the mechanism of action of this compound?

A3: this compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP results in the relaxation of bronchial smooth muscles, leading to bronchodilation. Unlike theophylline, this compound has a lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile, particularly regarding cardiovascular side effects.

Troubleshooting Guides

Formulation Development

Issue: Poor granule formation during wet granulation for sustained-release tablets.

  • Possible Cause 1: Inappropriate binder concentration.

    • Troubleshooting Tip: The concentration of the binder is critical. Insufficient binder can lead to weak granules, while excessive binder can result in overly dense granules that do not compress well.[5] Experiment with different concentrations of binders like PVP K30 to find the optimal balance for this compound formulations.

  • Possible Cause 2: Uneven mixing of binder and powder.

    • Troubleshooting Tip: Ensure uniform mixing of the binder solution with the powder blend. Uneven distribution can lead to inconsistent granule size and density.[5]

  • Possible Cause 3: Incorrect moisture content.

    • Troubleshooting Tip: The liquid-to-solid ratio is crucial. Over-wetting can cause the granules to become sticky and difficult to process, while under-wetting can result in poor granule formation.[5] Monitor the moisture content during the granulation process.

Issue: High friability in compressed tablets.

  • Possible Cause 1: Insufficient binder.

    • Troubleshooting Tip: Increase the concentration of the binder in the formulation to improve the cohesiveness of the granules.

  • Possible Cause 2: Low compression force.

    • Troubleshooting Tip: Optimize the compression force during tableting. A higher compression force can lead to harder tablets with lower friability, but excessive force can negatively impact disintegration and dissolution.

  • Possible Cause 3: Inadequate drying of granules.

    • Troubleshooting Tip: Ensure that the granules are dried to an optimal moisture content. Overly dry granules can be more prone to capping and lamination, leading to higher friability.

Analytical Methods

Issue: Poor peak shape or resolution in HPLC analysis of this compound.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Tip: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer in the mobile phase. Optimizing the mobile phase composition is crucial for achieving good separation and peak shape.[6]

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Troubleshooting Tip: The pH of the mobile phase can significantly affect the ionization state of this compound and its interaction with the stationary phase. A slightly acidic pH (around 3-4) is often suitable for weakly basic compounds like this compound.[6]

  • Possible Cause 3: Column degradation.

    • Troubleshooting Tip: Ensure the HPLC column is properly maintained and regenerated. If peak shape issues persist, consider replacing the column.

Issue: Variability in in-vitro dissolution results.

  • Possible Cause 1: Inconsistent tablet manufacturing process.

    • Troubleshooting Tip: Ensure that the tablet manufacturing process, including blending, granulation, and compression, is well-controlled and reproducible. Variations in these processes can lead to differences in tablet properties and dissolution behavior.

  • Possible Cause 2: Air bubbles in the dissolution medium.

    • Troubleshooting Tip: De-gas the dissolution medium before use to prevent the formation of air bubbles on the tablet surface, which can interfere with the dissolution process.

  • Possible Cause 3: Improper sampling technique.

    • Troubleshooting Tip: Ensure that sampling from the dissolution vessel is done at the same location and time point for all samples to ensure consistency.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Oral Formulations in Beagle Dogs

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Immediate-Release Tablet (Reference)---100[3]
Sustained-Release Pellets (F1: Eudragit NE30D)15.164.17-97.69[3]
Sustained-Release Pellets (F2: Eudragit RL30D/RS30D)11.415.00-101.59[3]

Table 2: In-Vitro Drug Release from this compound Sustained-Release Tablet Formulations

Formulation CodePolymer Combination% Drug Release at 1h% Drug Release at 6h% Drug Release at 12hReference
F410% HPMC K100M + 15% Chitosan~20~60~90[7]
F8Chitosan + Guar Gum-->99 (at 24h)

Experimental Protocols

Preparation of this compound Sustained-Release Tablets (Direct Compression Method)
  • Sieving: Pass this compound, polymers (e.g., HPMC K100M, Chitosan), and other excipients through a #60 sieve.

  • Blending: Mix the sieved powders uniformly in a blender for 15 minutes.

  • Lubrication: Add magnesium stearate to the blend and mix for an additional 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet punching machine with 12 mm circular punches.[2]

In-Vitro Dissolution Testing for Sustained-Release Tablets
  • Apparatus: USP Type-II dissolution test apparatus (Paddle type).

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first two hours, followed by 900 mL of phosphate buffer (pH 6.8).

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Agitation Speed: Set the paddle speed to 50 rpm.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.

  • Analysis: Analyze the samples for this compound content using a validated analytical method, such as UV-spectrophotometry at 263 nm.[2]

In-Vivo Pharmacokinetic Study in Beagle Dogs
  • Animal Model: Healthy beagle dogs.

  • Dosing: Administer the test formulation (e.g., sustained-release pellets) and a reference immediate-release tablet orally to the dogs in a crossover design.

  • Blood Sampling: Collect blood samples from the dogs at predetermined time points post-dosing.

  • Plasma Separation: Separate the plasma from the blood samples by centrifugation.

  • Drug Analysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.[3]

Mandatory Visualization

Doxofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP Degrades ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: this compound's primary signaling pathway in airway smooth muscle cells.

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Formulation Formulation Design (e.g., Sustained-Release) Excipient Excipient Selection (Polymers, Binders) Formulation->Excipient Manufacturing Manufacturing Process (e.g., Wet Granulation) Excipient->Manufacturing Dissolution Dissolution Testing Manufacturing->Dissolution QC Quality Control Tests (Hardness, Friability) Dissolution->QC Animal_Study Animal Pharmacokinetic Study (e.g., Beagle Dogs) QC->Animal_Study Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Animal_Study->Data_Analysis Bioavailability Bioavailability Assessment Data_Analysis->Bioavailability Bioavailability->Formulation Optimization Feedback

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

References

Method for reducing inter-subject variability in Doxofylline pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing inter-subject variability in Doxofylline pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-subject variability in the plasma concentrations of this compound in our clinical study. Is this a known issue?

A1: Yes, large inter-subject variability in this compound pharmacokinetics is a well-documented phenomenon.[1][2][3] Studies in various populations have reported significant differences in key pharmacokinetic parameters among individuals, even under controlled conditions.

Q2: What are the primary sources of inter-subject variability in this compound pharmacokinetics?

A2: Inter-subject variability in this compound pharmacokinetics can be attributed to a range of intrinsic and extrinsic factors.[4] Intrinsic factors may include gender, smoking habits, and the presence of co-morbid conditions such as diabetes.[5] Extrinsic factors can include concomitant medications.[4] Unlike theophylline, this compound does not significantly interact with cytochrome enzymes like CYP1A2, CYP2E1, and CYP3A4, which reduces the likelihood of drug-drug interactions via these pathways.[1][6]

Q3: How can we proactively design a study to minimize inter-subject variability?

A3: To minimize variability, consider the following study design elements:

  • Crossover Design: For bioequivalence studies, a crossover design is often recommended as it can reduce inter-subject variability by comparing treatments within the same subject.[7]

  • Replicate Design: For highly variable drugs, a partial or full replicate design, where the reference product is administered more than once, can help in accurately estimating within-subject variability.[8][9][10]

  • Subject Selection: Implement strict inclusion and exclusion criteria to create a more homogeneous study population. Consider stratifying subjects based on known covariates that influence this compound's pharmacokinetics, such as smoking status.[5]

  • Standardized Conditions: Ensure strict control over environmental factors, diet, and fluid intake for all subjects during the study.

Q4: What is Population Pharmacokinetic (PopPK) modeling, and how can it help in managing variability?

A4: Population pharmacokinetic (PopPK) modeling is a powerful statistical approach used to identify and quantify the sources of variability in drug concentrations among individuals.[4][11] By analyzing data from a representative patient population, PopPK models can help to:

  • Identify significant covariates (e.g., body weight, gender, smoking status) that influence drug exposure.[4][5]

  • Develop individualized dosing regimens to minimize variability in treatment response.[4][11]

  • Understand the factors affecting the efficacy of this compound in specific patient populations, such as those with bronchial asthma.[5]

Troubleshooting Guide

Issue: Our bioanalytical method shows high variability between samples.

Troubleshooting Steps:

  • Method Validation: Ensure your bioanalytical method is fully validated according to regulatory guidelines. A robust and validated method is crucial for accurate quantification.

  • Internal Standard: Utilize a stable, isotopically labeled internal standard, such as this compound-d4, to improve the accuracy and precision of the assay.[12]

  • Instrumentation and Technique: Modern techniques like UPLC-MS/MS can offer higher speed, specificity, and sensitivity compared to older HPLC-based methods, potentially reducing analytical variability.[12][13]

  • Sample Handling and Processing: Standardize all sample collection, processing, and storage procedures to minimize pre-analytical errors. Blood samples should be coagulated and centrifuged under controlled conditions.[5]

Issue: We are struggling to meet bioequivalence criteria for our this compound formulation due to high variability.

Troubleshooting Steps:

  • Re-evaluate Study Design: For highly variable drugs, a standard two-way crossover design may not be sufficiently powered. Consider a replicate design to increase statistical power.[8][9][14]

  • Sample Size Calculation: Ensure that the sample size was adequately calculated to account for the high variability of this compound. A larger number of subjects may be necessary to achieve adequate statistical power.[14]

  • Statistical Analysis: Employ statistical methods appropriate for highly variable drugs. Regulatory agencies may accept wider acceptance limits for bioequivalence (e.g., 75-133%) if the high variability is well-justified.[8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

ParameterValueStudy PopulationReference
Peak Serum Concentration (Cmax)15.21 ± 1.73 µg/mLCaucasian adults[1]
Elimination Half-life (t½)7.01 ± 0.80 hCaucasian adults[1]
Elimination Half-life (t½)1.83 ± 0.37 hChronic bronchitic patients (intravenous)[2][3]
Clearance (CL)2.49 L/h (IIV: 1.3%)Bronchial asthma patients[5]
Central Volume of Distribution (V)5.6 L (IIV: 11.6%)Bronchial asthma patients[5]
Absorption Rate Constant (Ka)1.59 /h (IIV: 8.5%)Bronchial asthma patients[5]

IIV: Inter-individual variability

Experimental Protocols

1. Population Pharmacokinetic (PopPK) Study Protocol

  • Objective: To identify and quantify sources of pharmacokinetic variability of this compound in a target patient population.

  • Study Design: An open-label, multi-center study in patients receiving oral this compound (e.g., 400 mg twice daily).[5]

  • Subject Selection:

    • Inclusion Criteria: Patients diagnosed with the target disease (e.g., bronchial asthma) who are being treated with this compound.[5]

    • Exclusion Criteria: Patients with severe renal or hepatic impairment, or those taking medications known to significantly interact with xanthine derivatives.

  • Data Collection:

    • Demographics: Record age, gender, body weight, smoking status, and co-morbidities (e.g., diabetes, hypertension).[5]

    • Concomitant Medications: Document all other medications the patient is taking.[5]

    • Blood Sampling: Collect sparse blood samples at various time points post-dose from each patient.

  • Bioanalysis: Quantify this compound concentrations in plasma or serum using a validated bioanalytical method (e.g., UPLC-MS/MS).[12]

  • Data Analysis:

    • Develop a base pharmacokinetic model (e.g., a one- or two-compartment model with first-order absorption and elimination).[5]

    • Test the influence of covariates on the pharmacokinetic parameters using a stepwise forward addition and backward elimination approach.[5]

    • Evaluate the final model using techniques like bootstrap and visual predictive checks.[5]

2. Bioanalytical Method for this compound Quantification using UPLC-MS/MS

  • Objective: To accurately and precisely quantify this compound in human plasma or serum.

  • Instrumentation: An ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[12]

  • Chemicals and Reagents: this compound reference standard, this compound-d4 (internal standard), and HPLC-grade solvents.[12]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., Kinetex-C18).[12]

    • Mobile Phase: A gradient of 0.3% formic acid in water and 90% acetonitrile with 0.3% formic acid.[12]

    • Flow Rate: Optimized for the column dimensions.

    • Run Time: A short run time (e.g., 2.6 minutes) for high throughput.[12]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 267.0 → 181.0 for this compound and m/z 271.2 → 181.1 for this compound-d4.[12]

  • Sample Preparation: A simple protein precipitation or liquid-liquid extraction procedure.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The linear range should cover the expected concentrations in study samples (e.g., 20.0 to 16,000 ng/mL).[12]

Visualizations

experimental_workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalysis cluster_modeling Population PK Modeling subject_recruitment Subject Recruitment (Defined Inclusion/Exclusion Criteria) dosing This compound Administration (Standardized Protocol) subject_recruitment->dosing sampling Sparse Blood Sampling (Pre-defined Schedule) dosing->sampling covariate_collection Covariate Data Collection (Demographics, Co-morbidities, etc.) sampling->covariate_collection sample_processing Sample Processing & Extraction covariate_collection->sample_processing uplc_msms UPLC-MS/MS Analysis sample_processing->uplc_msms quantification Concentration Quantification uplc_msms->quantification base_model Base Model Development quantification->base_model covariate_model Covariate Model Building base_model->covariate_model final_model Final Model Selection covariate_model->final_model model_evaluation Model Evaluation (Bootstrap, VPC) final_model->model_evaluation variability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_methodological Methodological Factors variability High Inter-Subject Variability in this compound PK gender Gender variability->gender smoking Smoking Habit variability->smoking comorbidities Co-morbidities (e.g., Diabetes) variability->comorbidities genetics Genetic Polymorphisms (Drug Metabolizing Enzymes) variability->genetics concomitant_meds Concomitant Medications variability->concomitant_meds diet Diet & Lifestyle variability->diet formulation Drug Formulation variability->formulation analytical_method Bioanalytical Method Variability variability->analytical_method study_design Study Design variability->study_design sample_handling Sample Handling & Processing variability->sample_handling study_design_decision_tree start Planning a this compound PK Study is_highly_variable Is High Variability Expected? start->is_highly_variable standard_design Standard Crossover or Parallel Design is_highly_variable->standard_design No replicate_design Consider Replicate Design (Partial or Full) is_highly_variable->replicate_design Yes purpose Primary Study Goal? replicate_design->purpose bioequivalence Use Replicate Design to Assess Within-Subject Variability and Potentially Widen BE Limits purpose->bioequivalence Bioequivalence pop_pk Implement PopPK Analysis to Identify Covariates and Individualize Dosing purpose->pop_pk Identify Variability Sources

References

Technical Support Center: Optimizing Cryopreservation of Doxofylline-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cryopreservation of cells treated with Doxofylline. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significantly low post-thaw viability in our this compound-treated cells compared to untreated controls. What are the likely causes and how can we improve this?

A1: Low post-thaw viability in drug-treated cells is a common issue stemming from the combined stress of the drug and the cryopreservation process. Key factors to investigate include:

  • Pre-freeze Cell Health: this compound, like other chemical compounds, can induce cellular stress. It is critical to freeze cells when they are at their highest possible viability before the cryopreservation process begins. We recommend assessing the viability of your this compound-treated cells immediately before freezing, aiming for a viability of over 90%.[1]

  • Cryoprotectant Agent (CPA) Toxicity: Cryoprotectants like Dimethyl Sulfoxide (DMSO) are essential but can be toxic, especially to cells already compromised by drug treatment.[1][2] For sensitive cells, consider optimizing the DMSO concentration by reducing it from the standard 10% to a range of 5-7.5%.[1][3] It is also crucial to minimize the cells' exposure time to the CPA solution at room temperature before initiating the cooling process.[1][4]

  • Suboptimal Cooling Rate: An incorrect cooling rate is a primary cause of cell damage. Rapid cooling can lead to the formation of lethal intracellular ice crystals, while excessively slow cooling can cause extensive cellular dehydration and osmotic stress.[1][2][5] A controlled, slow cooling rate of approximately -1°C per minute is recommended for most mammalian cells.[1][6][7]

  • Inadequate Thawing Process: The thawing process is as critical as freezing. Slow thawing can cause ice recrystallization, which is damaging to cellular structures.[1][2] Therefore, cells should be thawed rapidly, for instance, in a 37°C water bath.[1][7]

Q2: How might this compound's mechanism of action influence cell sensitivity to cryopreservation?

A2: this compound primarily acts as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9] Elevated cAMP is involved in numerous cellular processes, including inflammation and smooth muscle relaxation.[8] While direct studies are limited, this alteration in the cAMP signaling pathway could influence the cellular stress response, potentially making the cells more vulnerable to the osmotic and mechanical stresses of freezing and thawing. This compound also has anti-inflammatory properties and a reduced affinity for adenosine receptors compared to similar drugs, which contributes to a better safety profile but may still impact cellular physiology prior to freezing.[8][9]

Q3: What is the optimal method for removing the cryoprotectant after thawing this compound-treated cells?

A3: To avoid toxicity and osmotic shock, the cryoprotective agent must be removed promptly and gently after thawing.[7][10] The standard procedure is to immediately dilute the thawed cell suspension in pre-warmed culture medium to lower the CPA concentration.[1] For cells that are particularly sensitive, a stepwise dilution may be beneficial. This involves adding equal volumes of warm media every 10 minutes to allow the cells to readjust to the changing osmotic environment.[7][11] Most cell types recover well if the CPA is removed by a medium change within six to eight hours post-thaw.[7]

Q4: Should we adjust the cell concentration for freezing when working with this compound-treated cells?

A4: Yes, optimizing the cell concentration is a critical step. Low cell concentrations can lead to reduced viability upon thawing, whereas high concentrations can result in clumping and decreased functionality.[6] While a concentration of 2-4x10^6 cells/mL is a common starting point, the optimal concentration can be cell-type dependent.[12] It is advisable to test several concentrations to determine which yields the best viability and recovery for your specific this compound-treated cells.[6]

Data Presentation

Table 1: Troubleshooting Common Cryopreservation Issues

ProblemPotential CauseRecommended Solution
Low Post-Thaw Viability Pre-freeze cell health compromised by this compound.Assess cell viability before freezing; aim for >90%. Adjust drug incubation time or concentration if necessary.[1]
Cryoprotectant (e.g., DMSO) toxicity.Reduce DMSO concentration to 5-7.5%. Minimize cell exposure time to CPA before freezing.[1][3]
Improper cooling rate.Use a controlled-rate freezer or a validated freezing container to achieve a cooling rate of -1°C/minute.[1][6]
Cell Clumping After Thawing High cell density in the cryovial.Optimize cell freezing concentration; test a range to find the ideal density for your cell type.[6]
Incomplete dissociation during harvesting.Ensure single-cell suspension before adding cryopreservation medium.
Poor Cell Attachment/Growth Damage from ice recrystallization during thawing.Thaw vials rapidly in a 37°C water bath until a small ice crystal remains.[1][7]
Prolonged exposure to toxic CPA post-thaw.Dilute and remove the CPA by adding pre-warmed medium immediately after thawing, followed by centrifugation or a medium change.[7]

Table 2: Example Parameters for Optimizing DMSO Concentration

ParameterCondition 1Condition 2 (Optimized)Condition 3
Cell Type Researcher-definedResearcher-definedResearcher-defined
This compound Conc. Constant (e.g., 10 µM)Constant (e.g., 10 µM)Constant (e.g., 10 µM)
DMSO Concentration 10% (Standard)7.5%5%
Cooling Rate -1°C/minute-1°C/minute-1°C/minute
Post-Thaw Viability (24h) Hypothetical 55%Hypothetical 75%Hypothetical 70%
Cell Function Assay Hypothetical 60% of controlHypothetical 85% of controlHypothetical 80% of control

Experimental Protocols & Visualizations

Protocol 1: Optimized Cryopreservation of this compound-Treated Cells

This protocol is a generalized guideline and should be optimized for your specific cell line and experimental conditions.

Cell Preparation:

  • Culture cells to the desired confluency (typically 80-90%) and treat with the specified concentration of this compound for the desired duration.[6][11]

  • Harvest the cells using a standard protocol (e.g., trypsinization for adherent cells). Gently handle the cells to maintain membrane integrity.[10]

  • Perform a cell count and assess viability using a method like Trypan Blue exclusion. Ensure the starting viability is as high as possible (>90%).[1]

  • Centrifuge the cell suspension at a low speed (e.g., 150-200 x g) for 5 minutes to form a soft pellet.[1][12]

Cryopreservation:

  • Prepare the cryopreservation medium on ice. A common formulation is 70% complete growth medium, 20% Fetal Bovine Serum (FBS), and 10% DMSO. For sensitive, this compound-treated cells, consider preparing a medium with a reduced DMSO concentration of 7.5%.[1]

  • Gently resuspend the cell pellet in the chilled cryopreservation medium at a concentration of 2-4x10^6 cells/mL.[12]

  • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.[1]

  • Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty).[4][12]

  • Place the container in a -80°C freezer overnight. This setup achieves a cooling rate of approximately -1°C/minute.[1][4]

  • For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen storage tank.[1][3]

Thawing and Recovery:

  • Rapidly thaw a cryovial by agitating it in a 37°C water bath until only a small ice crystal is left.[1]

  • Wipe the vial with 70% ethanol before opening it in a sterile hood.

  • Slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium to dilute the CPA.[1]

  • Centrifuge the cells at low speed (150-200 x g) for 5 minutes.

  • Discard the supernatant containing the CPA and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

  • Plate the cells at the desired density and incubate under standard conditions. Perform a viability assessment after 24 hours to determine the success of the cryopreservation.

G cluster_pre Pre-Cryopreservation cluster_cryo Cryopreservation cluster_post Post-Thaw start Cell Culture (Log Growth Phase) doxo This compound Treatment start->doxo harvest Harvest & Cell Count (Viability >90%) doxo->harvest cpa Resuspend in cold CPA (e.g., 7.5% DMSO) harvest->cpa aliquot Aliquot to Cryovials cpa->aliquot freeze Controlled Cooling (-1°C/min to -80°C) aliquot->freeze store Long-term Storage (Liquid Nitrogen) freeze->store thaw Rapid Thaw (37°C) store->thaw dilute Dilute & Remove CPA thaw->dilute culture Re-culture Cells dilute->culture assess Assess Viability & Function (24h) culture->assess

Caption: Workflow for cryopreserving this compound-treated cells.

G doxo This compound pde4 Phosphodiesterase 4 (PDE4) doxo->pde4 Inhibits camp_breakdown cAMP Breakdown pde4->camp_breakdown camp_increase Intracellular cAMP ↑ camp_breakdown->camp_increase Prevents pka Protein Kinase A (PKA) Activation camp_increase->pka stress Cellular Stress Response Pathways (e.g., Apoptosis) camp_increase->stress May Modulate effects Bronchodilation & Anti-inflammatory Effects pka->effects

Caption: this compound's signaling pathway and its potential impact on cell stress.

References

Refinement of surgical procedures for Doxofylline administration in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxofylline in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common routes of administration for this compound in rodent models?

A1: The most common routes for administering this compound in rodent models are oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of administration route depends on the specific experimental goals, the desired pharmacokinetic profile, and the formulation of the this compound solution.

Q2: What is the recommended dosage of this compound for rodents?

A2: this compound dosage can vary depending on the study's objective and the rodent species. For instance, in a study with a rat model of COPD, a real-time intravenous infusion of 50 mg/kg of this compound was used. Another study in mice investigating lung inflammation used intraperitoneal injections of 0.1, 0.3, and 1 mg/kg. It is crucial to conduct dose-response studies to determine the optimal effective dose for your specific experimental model.

Q3: How should this compound be prepared for administration?

A3: For oral administration, this compound can be dissolved or suspended in a suitable vehicle such as sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. For intraperitoneal and intravenous injections, this compound should be dissolved in a sterile, isotonic vehicle like saline to prevent irritation. The pH of the solution should be checked to ensure it is appropriate to avoid discomfort and tissue damage.

Q4: What are the potential adverse effects of this compound administration in rodents?

A4: After xanthine administration, which includes this compound, potential side effects can include nausea, vomiting, epigastric pain, headache, irritability, insomnia, tachycardia, and tachypnea. While this compound is known to have a better safety profile than theophylline due to its decreased affinity for adenosine A1 and A2 receptors, it is still important to monitor animals for any signs of distress or adverse reactions.

Q5: What are the key pharmacokinetic parameters of this compound in rodents?

A5: In rats, after oral administration, there was no significant pharmacokinetic interaction observed when this compound was co-administered with moxifloxacin. However, the AUC of its metabolite, theophylline, was two times higher. This compound is almost completely metabolized in the liver (about 90% of total drug clearance). The half-life of this compound is greater than six hours, which allows for effective and constant plasma levels.

Troubleshooting Guides

Oral Gavage
Issue Possible Cause Troubleshooting Steps
Regurgitation or aspiration of the administered substance. Improper restraint, incorrect needle placement, or excessive administration volume.Ensure the rodent's head and neck are properly extended to create a straight path to the esophagus. Use a gavage needle of the correct size and length. Administer the solution slowly and do not exceed the recommended volume (typically no more than 10 ml/kg body weight).
Esophageal or stomach perforation. Forcing the gavage needle, using a needle with a sharp tip, or incorrect needle length.Use a ball-tipped gavage needle to minimize the risk of injury. If resistance is met, do not force the needle; withdraw and re-attempt. Ensure the needle length is pre-measured from the corner of the mouth to the last rib.
Animal distress (e.g., gasping, blue mucous membranes). Accidental administration into the trachea.Immediately euthanize the animal if tracheal administration is suspected. Refine your technique to ensure proper placement in the esophagus.
Intraperitoneal (IP) Injection
Issue Possible Cause Troubleshooting Steps
Injection into the cecum, bladder, or other abdominal organs. Incorrect needle placement.Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Angle the needle at approximately a 30-40 degree angle to the horizontal plane.
Bleeding at the injection site. Puncture of a blood vessel.Apply gentle pressure to the site until bleeding stops. Use a new sterile needle for each animal to ensure sharpness.
Peritonitis (inflammation of the abdominal lining). Use of non-sterile solutions or needles, or puncture of the intestine.Ensure all solutions and equipment are sterile. Use proper injection technique to avoid puncturing abdominal organs.
Intravenous (IV) Injection (Tail Vein)
Issue Possible Cause Troubleshooting Steps
Difficulty locating or accessing the tail vein. Dehydration, low body temperature, or improper restraint.Warm the tail using a heat lamp or warm water to dilate the veins. Ensure the animal is properly restrained to prevent movement.
Hematoma formation at the injection site. Puncturing through both sides of the vein or repeated unsuccessful attempts.Apply gentle pressure to the site after injection. If a hematoma forms, remove the needle and try a more proximal site on the same vein or the other lateral tail vein.
Infiltration of the substance into the surrounding tissue. The needle is not properly seated within the vein.You should see a "flash" of blood in the needle hub upon successful entry. Inject a small test volume to ensure it flows freely without causing a bleb under the skin.

Experimental Protocols

Oral Gavage Administration
  • Preparation:

    • Prepare the this compound solution in a suitable vehicle (e.g., sterile water, saline, 0.5% CMC).

    • Weigh the animal to determine the correct administration volume (not to exceed 10 ml/kg).

    • Select an appropriately sized, ball-tipped gavage needle.

  • Restraint:

    • Firmly restrain the rodent, ensuring the head and neck are extended to align the esophagus.

  • Administration:

    • Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

    • Slowly administer the this compound solution.

    • Carefully withdraw the needle.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of respiratory distress or discomfort.

Intraperitoneal (IP) Injection
  • Preparation:

    • Prepare a sterile, isotonic this compound solution.

    • Select an appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) and syringe.

  • Restraint:

    • Restrain the rodent to expose the abdomen. A two-person technique is often preferred for rats.

  • Administration:

    • Locate the lower right quadrant of the abdomen.

    • Insert the needle at a 30-40 degree angle.

    • Aspirate to ensure no blood or urine is drawn, indicating improper placement.

    • Inject the solution.

    • Withdraw the needle.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of pain, bleeding, or abdominal distress.

Intravenous (IV) Injection (Tail Vein)
  • Preparation:

    • Prepare a sterile, isotonic this compound solution.

    • Select a small gauge needle (e.g., 27-30 gauge) and a 1 ml syringe.

  • Restraint and Vein Dilation:

    • Place the rodent in a suitable restrainer.

    • Warm the tail with a heat lamp or warm water to make the lateral tail veins more visible and accessible.

  • Administration:

    • Clean the tail with an alcohol swab.

    • Insert the needle, bevel up, into one of the lateral tail veins. A "flash" of blood in the needle hub indicates successful placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of adverse reactions or distress.

Data Presentation

Table 1: Recommended Injection Volumes for Rodents

RouteMouseRat
Oral Gavage < 10 ml/kg< 10 ml/kg
Intraperitoneal (IP) < 10 ml/kg< 10 ml/kg
Intravenous (IV) - Bolus 5 ml/kg5 ml/kg
Subcutaneous (SC) < 10 ml/kg< 10 ml/kg
Intramuscular (IM) Not generally recommended< 0.2 ml/site

Table 2: Recommended Needle Sizes for Rodent Injections

RouteMouseRat
Oral Gavage 18-20 gauge, 1-1.5 inches16-18 gauge, 2-3 inches
Intraperitoneal (IP) 25-27 gauge23-25 gauge
Intravenous (IV) - Tail Vein 27-30 gauge25-27 gauge
Subcutaneous (SC) 25-27 gauge23-25 gauge

Mandatory Visualizations

Doxofylline_Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Doxofylline_Prep This compound Solution Preparation Animal_Restraint Animal Restraint Doxofylline_Prep->Animal_Restraint Proceed to Administration Doxofylline_Admin This compound Administration Animal_Restraint->Doxofylline_Admin Monitoring Post-Procedure Monitoring Doxofylline_Admin->Monitoring Post- Administration Data_Collection Data Collection (e.g., Blood Samples, Behavioral Assays) Monitoring->Data_Collection Sample_Analysis Sample Analysis Data_Collection->Sample_Analysis Proceed to Analysis Data_Analysis Data Analysis Sample_Analysis->Data_Analysis

Caption: Experimental workflow for this compound administration in rodent models.

Doxofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation & Anti-inflammatory Effects PKA->Bronchodilation Leads to

Overcoming resistance to Doxofylline's effects in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Doxofylline's effects in long-term cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a diminished response to this compound in our cell line after several passages. What are the potential causes?

A1: A diminished response to this compound, often termed acquired resistance, can arise from several cellular adaptations during long-term culture. The primary suspected mechanisms include:

  • Alterations in Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4][5]

  • Target Receptor Desensitization: Since this compound is known to interact with β2-adrenoceptors, prolonged exposure may lead to desensitization of these receptors, reducing downstream signaling.[6][7][8][9][10] This can involve receptor phosphorylation and internalization.

  • Changes in Downstream Signaling: Alterations in the activity or expression of downstream signaling molecules, such as phosphodiesterases (PDEs), could compensate for this compound's effects. While this compound has limited activity against most PDEs, subtle shifts in the expression of specific isoforms like PDE4 could play a role.[11][12]

  • Modification of Adenosine Receptor Expression: Although this compound has a low affinity for adenosine receptors, long-term exposure could potentially lead to changes in the expression levels of A1, A2A, A2B, or A3 receptors, altering the overall cellular response to purinergic signaling.[13][14][15][16]

Q2: How can we experimentally confirm if our cells have developed resistance to this compound?

A2: To confirm resistance, a dose-response analysis comparing the parental (sensitive) and the suspected resistant cell lines is essential. The most common method is to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A significant increase in the IC50/EC50 value for the long-term cultured cells compared to the parental line indicates the development of resistance.[17][18]

Cell LineThis compound Treatment DurationApparent IC50 (µM)Fold Resistance
Parental Line0 (Control)501x
Long-Term Culture8 weeks (continuous)2505x
Long-Term Culture16 weeks (continuous)60012x

Table 1: Example quantitative data from a hypothetical experiment demonstrating the development of resistance to this compound over time, as measured by changes in IC50 values.

Q3: Our cells show confirmed resistance. What is the first troubleshooting step to identify the mechanism?

A3: A logical first step is to investigate the possibility of increased drug efflux, a common mechanism of multidrug resistance.[1][3][5] You can perform a cell viability assay with this compound in the presence and absence of a broad-spectrum ABC transporter inhibitor, such as verapamil or cyclosporin A. If the inhibitor restores sensitivity to this compound, it strongly suggests that upregulation of ABC transporters is a contributing factor.

Cell LineThis compound IC50 (µM)This compound + Verapamil IC50 (µM)
Parental5048
Resistant60075

Table 2: Hypothetical data illustrating the reversal of this compound resistance by an ABC transporter inhibitor, suggesting an efflux-mediated resistance mechanism.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay

This protocol details the methodology for assessing cell viability and determining the IC50 of this compound.

Materials:

  • Parental and suspected this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Methodology:

  • Cell Seeding:

    • Harvest and count cells from both parental and suspected resistant lines.

    • Seed the cells into 96-well plates at a predetermined optimal density.[19][20]

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle-only control.

    • Incubate the plates for a period equivalent to at least two cell doubling times.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells.

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Protocol 2: Investigating the Role of ABC Transporters in this compound Resistance

This protocol outlines how to test for the involvement of drug efflux pumps in observed resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • ABC transporter inhibitor (e.g., Verapamil)

  • 96-well cell culture plates

  • Cell viability reagent

  • Plate reader

Methodology:

  • Experimental Setup:

    • Seed both parental and resistant cells in 96-well plates as described in Protocol 1.

    • Prepare four sets of treatment conditions for each cell line:

      • Vehicle control

      • This compound serial dilutions

      • ABC transporter inhibitor at a fixed, non-toxic concentration

      • This compound serial dilutions combined with the fixed concentration of the ABC transporter inhibitor

  • Treatment and Incubation:

    • Apply the respective treatments to the wells.

    • Incubate for the same duration as in the IC50 determination assay.

  • Viability Assessment and Analysis:

    • Perform the cell viability assay as previously described.

    • Calculate the IC50 for this compound alone and in combination with the inhibitor for both cell lines.

    • A significant decrease in the this compound IC50 in the resistant cell line in the presence of the ABC transporter inhibitor suggests that drug efflux is a key resistance mechanism.

Visualizing Potential Resistance Pathways

The following diagrams illustrate potential mechanisms of this compound action and resistance.

Doxofylline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Interaction AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes AMP AMP PDE->AMP Degrades to

Caption: Simplified signaling pathway of this compound's bronchodilatory effect.

Resistance_Workflow Start Decreased this compound Efficacy Observed Confirm Confirm Resistance: Compare IC50 of Parental vs. Long-Term Culture Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Efflux Test ABC Transporter Involvement (Protocol 2) Investigate->Efflux Hypothesis 1 Receptor Assess β2-Adrenergic Receptor Expression (e.g., qPCR, Western Blot) Investigate->Receptor Hypothesis 2 Signaling Analyze Downstream Signaling (e.g., cAMP assay, PDE activity) Investigate->Signaling Hypothesis 3 Efflux_Res Resistance Reversed? Efflux->Efflux_Res Efflux_Yes Efflux is a Key Mechanism Efflux_Res->Efflux_Yes Yes Efflux_No Explore Other Mechanisms Efflux_Res->Efflux_No No Efflux_No->Receptor Efflux_No->Signaling

Caption: Troubleshooting workflow for investigating this compound resistance.

ABC_Transporter_Resistance cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Doxofylline_out This compound Doxofylline_in This compound Doxofylline_out->Doxofylline_in Passive Diffusion ABC_Transporter ABC Transporter (e.g., P-gp) ABC_Transporter->Doxofylline_out ADP ADP + Pi ABC_Transporter->ADP Hydrolyzes Doxofylline_in->ABC_Transporter Target Intracellular Target Doxofylline_in->Target Binds to ATP ATP ATP->ABC_Transporter

Caption: Mechanism of resistance via upregulation of ABC drug efflux pumps.

References

Validation & Comparative

A Comparative Analysis of Doxofylline and Theophylline on Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Doxofylline and Theophylline, two methylxanthine derivatives used in the management of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The focus of this analysis is their respective impacts on airway hyperresponsiveness, underpinned by their distinct mechanisms of action, clinical efficacy, and safety profiles supported by experimental data.

Mechanism of Action: A Tale of Two Xanthines

While both this compound and Theophylline are structurally related and act as bronchodilators, their molecular interactions differ significantly, which is key to understanding their therapeutic and adverse effect profiles.

Theophylline operates through two primary mechanisms:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP in airway smooth muscle cells promotes relaxation and bronchodilation.

  • Adenosine Receptor Antagonism: Theophylline is a potent, non-selective antagonist of adenosine A1 and A2 receptors.[1][2] This action is responsible for many of its dose-limiting side effects, including cardiac arrhythmias, central nervous system stimulation, and gastrointestinal issues.[1][3]

This compound , a newer xanthine, was developed to retain the therapeutic benefits of Theophylline while minimizing its adverse effects. Its mechanism is distinguished by a significantly lower affinity for adenosine receptors.[4] While it is also a PDE inhibitor, some studies suggest it does not significantly inhibit the main PDE isoforms at therapeutic concentrations, indicating its anti-inflammatory and bronchodilator effects may involve other pathways, such as interactions with β2-adrenoceptors.[5][6][7] The primary advantage of this compound is its ability to produce bronchodilation with a markedly improved safety profile by avoiding the side effects associated with adenosine receptor antagonism.[4][8]

G cluster_t Theophylline cluster_d This compound cluster_out Effects T_PDE Non-selective PDE Inhibition Bronchodilation Bronchodilation & Anti-inflammatory Effect T_PDE->Bronchodilation T_Adenosine Adenosine Receptor Antagonism (A1, A2) SideEffects Adverse Effects (Cardiac, CNS, GI) T_Adenosine->SideEffects D_PDE PDE Inhibition D_PDE->Bronchodilation D_Adenosine Weak / No Adenosine Receptor Antagonism D_Adenosine->SideEffects Greatly Reduced

Comparative signaling pathways of Theophylline and this compound.

Comparative Efficacy and Impact on Airway Hyperresponsiveness

Clinical studies have consistently shown that this compound has comparable efficacy to Theophylline in improving lung function and managing symptoms in patients with asthma and COPD.[7][9] However, a key distinction emerges in their effect on airway responsiveness and overall safety.

An animal study in beagles suggested that this compound decreased airway responsiveness at a dosage that did not affect heart rate and respiratory rate, in contrast to Theophylline.[10] In human trials, while both drugs significantly improve spirometric values (FEV1, FVC), some evidence suggests this compound is more effective in improving the peak expiratory flow rate (PEFR) and reducing the frequency of asthma attacks and the need for rescue medication.[9]

ParameterThis compoundTheophyllineKey Findings
FEV1 Improvement Significant improvement over baseline.Significant improvement over baseline.Improvements were not statistically different from each other in several studies.[2][9]
FVC Improvement Significant improvement over baseline.Significant improvement over baseline.Improvements were similar between the two treatment groups.[9]
PEFR Improvement Significant improvement over baseline.Significant improvement over baseline.One study reported a statistically significant greater improvement in the this compound group compared to the Theophylline group (p=0.004).[9]
Asthma Attack Rate Statistically significant reduction.Reduction observed.This compound was found to be statistically superior in reducing the asthma attack rate and the need for rescue salbutamol inhalation.[9]
Airway Responsiveness Decreased airway responsiveness in animal models without cardiac effects.[10]Decreased airway responsiveness.This compound shows promise for reducing hyperresponsiveness with a better safety margin.

Experimental Protocols

a) Clinical Trial Methodology: A Comparative Study Example

Many of the head-to-head comparisons of this compound and Theophylline follow a similar experimental design.

  • Study Design : A typical study is a randomized, double-blind, multicentre, parallel-group trial.[11][12]

  • Patient Population : Adult patients (e.g., aged 15-60) with a diagnosis of stable bronchial asthma or COPD.[9][11]

  • Intervention : Patients are randomly allocated to receive oral treatment for a specified period (e.g., 6 to 12 weeks).[9][12]

    • Group I: this compound (e.g., 400 mg twice or three times daily).[9][12]

    • Group II: Theophylline (e.g., 250 mg three times daily or 400 mg sustained-release once daily).[2][12]

    • A placebo group is often included.[12]

  • Outcome Measures :

    • Primary : Changes in pulmonary function tests (PFTs) such as FEV1, FVC, and PEFR from baseline.

    • Secondary : Reduction in the rate of asthma attacks, use of rescue medication (e.g., inhaled beta-2-agonists), and assessment of adverse events.[9][12]

  • Data Collection : PFTs are performed at baseline and at regular intervals (e.g., biweekly) throughout the study period. Patients often keep a daily diary to record symptoms and medication use.[12]

G cluster_workflow Typical Clinical Trial Workflow Start Patient Screening (Asthma/COPD Diagnosis) Baseline Baseline Assessment (PFTs, Symptom Score) Start->Baseline Randomization Randomization Baseline->Randomization GroupD Treatment Group A (this compound 400 mg) Randomization->GroupD GroupT Treatment Group B (Theophylline 250 mg) Randomization->GroupT GroupP Control Group C (Placebo) Randomization->GroupP FollowUp Follow-up Visits (Weeks 2, 4, 6...) (PFTs, Adverse Events) GroupD->FollowUp GroupT->FollowUp GroupP->FollowUp End End of Study Analysis (Efficacy & Safety) FollowUp->End

Workflow for a comparative clinical trial of this compound vs. Theophylline.
b) Assessment of Airway Hyperresponsiveness: Methacholine Challenge Test

The Methacholine Challenge Test (MCT) is the standard method for evaluating airway hyperresponsiveness.[13]

  • Purpose : To measure the degree of airway narrowing in response to an inhaled cholinergic agonist, methacholine.[14]

  • Patient Preparation : Patients must withhold medications that can interfere with the test results for specific periods, including bronchodilators and antihistamines. Theophylline should be withheld for at least 24 hours.[15]

  • Procedure :

    • Baseline Spirometry : A baseline FEV1 is established.

    • Sequential Dosing : The patient inhales nebulized methacholine in sequentially increasing concentrations (e.g., from 0.016 to 16 mg/mL).[13]

    • Post-Dose Spirometry : After each dose, spirometry is performed (typically at 30 and 90 seconds) to measure the FEV1.[14]

  • Endpoint : The test is stopped when the FEV1 has fallen by 20% or more from the baseline, or the maximum dose has been administered.[14]

  • Interpretation : The result is reported as the provocative concentration (PC20) or provocative dose (PD20) of methacholine that causes a 20% fall in FEV1. A lower PC20/PD20 value indicates more severe airway hyperresponsiveness. A test is generally considered positive if the PC20 is ≤8 mg/mL.[13][14]

Safety and Tolerability: The Decisive Factor

The most significant difference between this compound and Theophylline lies in their safety and tolerability profiles. Theophylline's narrow therapeutic index requires regular plasma level monitoring to avoid toxicity.[5] Its side effects are common and stem from its antagonism of adenosine receptors.[2]

In contrast, this compound's lack of significant affinity for adenosine receptors results in a much better safety profile.[4][8] Clinical trials consistently show that adverse events are significantly less frequent and severe with this compound compared to Theophylline.[12]

Adverse Event CategoryTheophyllineThis compoundImplication
Gastrointestinal Nausea, vomiting, dyspepsiaMinimalThis compound has superior gastric tolerability.[7]
Cardiovascular Tachycardia, palpitations, arrhythmiasMinimal / NoneReduced cardiac adverse reactions due to lack of effect on calcium influx and adenosine receptors.[4][8]
Central Nervous System Headache, insomnia, nervousness, seizures (at toxic levels)MinimalLack of stimulant effects due to weak adenosine antagonism.[8][16]
Treatment Discontinuation Significantly higher rate of drop-outs due to adverse events.[12]Low rate of drop-outs.This compound leads to better patient adherence.

Conclusion

This compound and Theophylline demonstrate comparable efficacy in improving lung function for patients with chronic obstructive airway diseases. However, their distinct pharmacological profiles lead to a critical divergence in safety and tolerability. This compound achieves its therapeutic effects without the significant adenosine receptor antagonism characteristic of Theophylline.[4] This fundamental difference translates into a substantially improved safety profile, with a markedly lower incidence of cardiovascular, gastrointestinal, and central nervous system side effects.[12]

For researchers and drug development professionals, this compound represents a significant advancement in xanthine-based therapy, offering a therapeutic window that is wider and more patient-friendly. While both drugs can impact airway hyperresponsiveness, this compound's ability to do so with minimal adverse effects makes it a more favorable alternative to Theophylline in clinical practice.

References

Doxofylline's Bronchodilator Efficacy in Guinea Pig Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Doxofylline's bronchodilator activity against traditional methylxanthines, Theophylline and Aminophylline, in established guinea pig models of bronchoconstriction. This analysis is supported by experimental data on efficacy and side-effect profiles, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

This compound, a newer generation methylxanthine, has demonstrated a distinct pharmacological profile with potential advantages over its predecessors. This guide synthesizes available preclinical data from in vivo guinea pig studies to offer a comparative perspective on its bronchodilator effects.

Comparative Efficacy and Potency

The following tables summarize quantitative data from studies evaluating the bronchodilator and physiological effects of this compound, Theophylline, and Aminophylline in guinea pigs.

DrugModelEndpointMeasurementResult
This compound Isolated Guinea Pig Tracheal Smooth MuscleAdenosine-Induced Relaxation InhibitionEC50~15 times greater than Aminophylline[1]
Aminophylline Isolated Guinea Pig Tracheal Smooth MuscleAdenosine-Induced Relaxation InhibitionEC50Lower than this compound[1]
Theophylline Anesthetized Guinea PigsMediator-Induced BronchoconstrictionProtective EffectEffective in reducing bronchoconstriction[2]
Aminophylline Anesthetized Guinea PigsAntigen-Induced BronchoconstrictionInhibitionDose-dependent inhibition (significant at 25 & 50 mg/kg)[3]
Theophylline Anesthetized Guinea PigsAntigen-Induced BronchoconstrictionInhibitionDose-dependent inhibition (significant at 20 & 40 mg/kg)[3]

Side Effect Profile Comparison in Guinea Pig Models

A key differentiator for this compound is its reported improved side-effect profile compared to traditional methylxanthines.

DrugModelSide EffectObservation
This compound Anesthetized Guinea PigsCardiovascular EffectsFewer toxic effects on diastolic blood pressure compared to Aminophylline[1]
Aminophylline Anesthetized Guinea PigsCardiovascular EffectsMore pronounced toxic effects on diastolic blood pressure[1]
This compound Anesthetized Guinea PigsSeizure ThresholdHigher threshold-dose for convulsions compared to Aminophylline[1]
Aminophylline Anesthetized Guinea PigsSeizure ThresholdLower threshold-dose for convulsions[1]
This compound Isolated Guinea Pig AtriaCardiac StimulationNegative inotropic effect EC50 ~10 times greater than Aminophylline[1]
Aminophylline Isolated Guinea Pig AtriaCardiac StimulationMore potent negative inotropic effect[1]
Theophylline Anesthetized Guinea PigsCardiovascular EffectsHigh doses caused a fall in blood pressure and an increase in heart rate[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for inducing bronchoconstriction and evaluating bronchodilator activity in guinea pigs.

Histamine-Induced Bronchoconstriction Model

This model is utilized to assess the direct bronchodilatory effects of a compound.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Histamine dihydrochloride solution (e.g., 1% in sterile saline)

  • Test compounds (this compound, Theophylline, Aminophylline) and vehicle control

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week prior to the experiment with ad libitum access to food and water.

  • Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and allow for a 10-15 minute acclimatization period to record baseline respiratory parameters.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined time before the histamine challenge.

  • Histamine Challenge: Expose the animal to an aerosolized histamine solution using a nebulizer connected to the plethysmograph chamber.[4]

  • Monitoring: Continuously monitor and record respiratory parameters, observing for signs of bronchoconstriction such as increased respiratory rate and labored breathing.[4]

  • Data Analysis: Quantify the protective effect of the test compound by comparing the change in respiratory parameters in the treated group to the vehicle-treated control group.

Acetylcholine-Induced Bronchoconstriction Model

This model evaluates the antagonism of cholinergic-mediated bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Acetylcholine chloride solution

  • Test compounds and vehicle control

  • Anesthesia (e.g., urethane)

  • Mechanical ventilator

  • Equipment to measure total lung resistance and dynamic compliance

Procedure:

  • Animal Preparation: Anesthetize the guinea pig, perform a tracheotomy, and connect the animal to a mechanical ventilator.[4]

  • Baseline Measurement: Record stable baseline values for total lung resistance and dynamic compliance.[4]

  • Drug Administration: Administer the test compound or vehicle intravenously.

  • Acetylcholine Challenge: Administer a bolus injection or a continuous infusion of acetylcholine to induce bronchoconstriction.

  • Measurement: Continuously record changes in total lung resistance and dynamic compliance to assess the degree of bronchoconstriction and the effect of the test compound.

Ovalbumin-Induced Allergic Asthma Model

This model mimics an allergic inflammatory response leading to bronchoconstriction.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Test compounds and vehicle control

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization: Sensitize the guinea pigs by intraperitoneal injection of OVA and aluminum hydroxide on day 0 and day 7.[5]

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the ovalbumin challenge.

  • Ovalbumin Challenge: On day 21, place the sensitized guinea pig in the whole-body plethysmograph, record baseline respiratory parameters, and then expose the animal to an aerosol of 1% ovalbumin in saline for 5 minutes.[5]

  • Measurement of Airway Response: Monitor and record respiratory parameters continuously to assess the early and late phase bronchoconstrictor responses.

Signaling Pathways and Experimental Workflow

Visual diagrams of the molecular mechanisms and experimental processes provide a clear understanding of the underlying biology and study design.

Doxofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Conversion Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

This compound's primary mechanism of action.

Theophylline_Signaling_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) (non-selective) Theophylline->PDE Inhibition AdenosineReceptor Adenosine Receptors (A1, A2A, A2B) Theophylline->AdenosineReceptor Antagonism cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Conversion Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Bronchoconstriction Bronchoconstriction AdenosineReceptor->Bronchoconstriction Can lead to Adenosine Adenosine Adenosine->AdenosineReceptor Activation

Theophylline's dual mechanism of action.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Sensitization Sensitization (for allergic model) (e.g., Ovalbumin) Animal_Acclimatization->Sensitization Baseline_Measurement Baseline Respiratory Parameter Measurement (Whole-body plethysmography) Animal_Acclimatization->Baseline_Measurement Sensitization->Baseline_Measurement Drug_Administration Drug Administration (this compound, Theophylline, Aminophylline, or Vehicle) Baseline_Measurement->Drug_Administration Bronchoconstriction_Induction Induction of Bronchoconstriction (e.g., Histamine, Acetylcholine, or Ovalbumin Challenge) Drug_Administration->Bronchoconstriction_Induction Post_Challenge_Measurement Post-Challenge Respiratory Parameter Measurement Bronchoconstriction_Induction->Post_Challenge_Measurement Data_Analysis Data Analysis (Comparison of drug effects vs. vehicle control) Post_Challenge_Measurement->Data_Analysis Conclusion Conclusion on Bronchodilator Activity Data_Analysis->Conclusion

A typical workflow for in vivo bronchodilator studies.

References

Inter-laboratory Validation of Analytical Methods for Doxofylline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Doxofylline, with a focus on the parameters crucial for inter-laboratory validation. The data presented is synthesized from various single-laboratory validation studies to aid in the selection of a robust method for collaborative studies.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for this compound quantification, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry. These parameters are essential for assessing the suitability of a method for an inter-laboratory trial.

Table 1: Performance Characteristics of RP-HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range (µg/mL) 16 - 96[1]10 - 100[2]2.5 - 40[3]10 - 7020 - 16000 (ng/mL)[4][5][6]
Correlation Coefficient (r²) >0.9990.999[2]Not Reported0.9941[7]>0.999
Accuracy (% Recovery) 99.35[1]98.2 - 101.4[2]Not Reported98 - 102[7]92.0 - 102.5
Precision (% RSD) < 2[1]< 2[2]< 5.2[3]< 2< 9.0[4][6]
Limit of Detection (LOD) (µg/mL) 0.06[1]0.3[2]Not Reported0.38[8]0.00024 (ng/mL)
Limit of Quantification (LOQ) (µg/mL) 0.21[1]1.0[2]Not Reported1.16[8]0.00084 (ng/mL)
Mobile Phase Ammonium acetate buffer (pH 3) : Acetonitrile (50:50 v/v)[1]Methanol : Phosphate buffer (pH 6.8) (30:70 v/v)[2]Methanol : Water (30:70)[3]Potassium dihydrogen orthophosphate buffer : Acetonitrile (pH 5.1) (60:40 v/v)[7]0.3% Formic acid : 90% Acetonitrile with 0.3% Formic acid[4][5]
Column ODS C18 (150 x 4.6 mm, 5 µm)[1]C18 (250 x 4.6 mm, 5 µm)[2]Inertsil octyl decylInertsil C8 (4.6 mm X 250 mm, 5 μm)[3]Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 μm)[4][5]
Flow Rate (mL/min) 1[1][3]1[2][3]1.5[3]1[3]Not Reported
Detection Wavelength (nm) 257[1]254[2]274[3][7][9]274[3][7][9]MS/MS

Table 2: Performance Characteristics of a UV-Spectrophotometric Method for this compound Quantification

ParameterMethod 6
Linearity Range (µg/mL) 2 - 20[9]
Correlation Coefficient (r²) 0.9999[10]
Accuracy (% Recovery) 99.10 - 101.11[10]
Precision (% RSD) 0.77[10]
Detection Wavelength (nm) 274[9]

Experimental Protocols

A detailed methodology for a representative RP-HPLC method is provided below. This protocol can serve as a foundation for establishing a harmonized procedure for an inter-laboratory validation study.

Objective: To quantify this compound in a pharmaceutical formulation by RP-HPLC with UV detection.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Pharmaceutical dosage forms containing this compound

Equipment:

  • High-Performance Liquid Chromatograph (HPLC) system with UV detector

  • ODS C18 column (150 x 4.6 mm, 5 µm)[1]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of ammonium acetate buffer (pH adjusted to 3 with o-phosphoric acid) and acetonitrile in a 50:50 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection Wavelength: 257 nm.[1]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 16, 32, 48, 64, 80, 96 µg/mL).[1]

  • Sample Solution Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample.

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an analytical method for this compound quantification.

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Protocol & Material Distribution cluster_2 Phase 3: Inter-laboratory Study Execution cluster_3 Phase 4: Statistical Analysis & Reporting A Develop & Optimize Analytical Method B Single-Laboratory Validation (ICH Guidelines) A->B C Develop Standardized Inter-laboratory Protocol B->C Method Transfer D Prepare & Distribute Homogeneous Samples & Standards C->D E Participating Laboratories Analyze Samples D->E Shipment F Data Collection & Reporting to Coordinating Lab E->F G Statistical Analysis (Repeatability & Reproducibility) F->G Data Submission H Final Report & Method Standardization G->H

Caption: Workflow for Inter-laboratory Method Validation.

Signaling Pathway of this compound's Bronchodilator Effect

While not directly related to the analytical method validation, understanding the mechanism of action of this compound is crucial for researchers in drug development. The following diagram illustrates the proposed signaling pathway for its bronchodilator effects.

G cluster_0 Mechanism of Action Dox This compound PDE Phosphodiesterase (PDE) Inhibition Dox->PDE Inhibits cAMP Increased intracellular cAMP PDE->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Relax Bronchial Smooth Muscle Relaxation PKA->Relax Promotes

Caption: this compound's Bronchodilator Signaling Pathway.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Doxofylline and Other Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatments for chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) has been significantly shaped by the use of methylxanthine derivatives. While traditionally recognized for their bronchodilator effects, the anti-inflammatory properties of these drugs are of increasing interest. This guide provides an objective comparison of the anti-inflammatory efficacy of Doxofylline against other well-known methylxanthines, primarily theophylline and its salt, aminophylline, supported by experimental data.

Mechanisms of Anti-inflammatory Action: A Comparative Overview

This compound and theophylline, while structurally similar, exhibit distinct pharmacological profiles that influence their anti-inflammatory effects and overall clinical utility.

This compound is a newer generation methylxanthine designed to have a better safety profile. Its anti-inflammatory actions are multifaceted. It has been shown to inhibit the release of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] Furthermore, this compound can block the activation of the NLRP3 inflammasome, which leads to a decrease in the release of IL-1β and IL-18.[1] Preclinical studies have also demonstrated its ability to reduce the infiltration of eosinophils and neutrophils into lung tissue and inhibit leukocyte migration across vascular endothelial cells.[1][3][4] A key differentiator for this compound is its significantly lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved cardiovascular safety profile compared to theophylline.[5][6]

Theophylline , the most widely studied methylxanthine, exerts its anti-inflammatory effects through several mechanisms. At high concentrations, it acts as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular cAMP levels which can suppress inflammation.[7][8] However, a more significant mechanism at lower, clinically relevant doses is the activation of histone deacetylases (HDACs), particularly HDAC2.[9][10] Activated HDACs suppress inflammatory gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors.[11] This mechanism may also contribute to reversing corticosteroid resistance observed in some patients with COPD.[10] Theophylline can also prevent the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus and increase the release of the anti-inflammatory cytokine IL-10.[11]

Aminophylline is a 2:1 complex of theophylline and ethylenediamine. Its pharmacological and anti-inflammatory properties are primarily attributable to the theophylline component.[12] Therefore, its mechanism of action in reducing inflammation mirrors that of theophylline.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of this compound and other methylxanthines on inflammatory markers and clinical outcomes.

Table 1: Preclinical Data on Inflammatory Markers in Animal Models

Methylxanthine Model Effect on Neutrophil Recruitment Effect on TNF-α Release Effect on IL-6 Release Reference
This compound LPS-induced lung inflammation in miceSignificant Inhibition (LPS: 208.4 ± 14.5 vs this compound 1 mg/kg: 106.2 ± 4.8 x 10⁴ cells/ml)Significant Inhibition Significant Inhibition (LPS: 1255.6 ± 143.9 vs this compound 1 mg/kg: 527.7 ± 182.9 pg/ml)[2]
Theophylline LPS-induced lung inflammation in miceNo significant alteration (LPS: 1.9 ± 0.2 vs LPS/Theo: 2.5 ± 0.2 x 10⁶ cells/ml)Data not specified in the studyData not specified in the study[4]
This compound COPD model in rats (mechanical ventilation)Significant Decrease in total white blood cell count in BALF compared to controlSignificant Decrease in BALF and pulmonary tissueData not specified (but IL-8 was significantly decreased)[13]

Table 2: Clinical Data and Outcomes

Comparison Patient Population Key Findings Reference
This compound vs. Theophylline Asthmatic Patients (Meta-analysis of 4 RCTs)This compound was significantly more effective in reducing daily asthma events. Risk of adverse events was lower with this compound (RR 0.76). Both were equally effective in improving FEV1.[14][15]
This compound vs. Aminophylline COPD PatientsThis compound treatment led to a significantly greater reduction in serum inflammatory markers (CRP, PCT, TNF-α) compared to aminophylline.[12]
This compound vs. Theophylline COPD PatientsThis compound (400 mg twice daily) was as effective as theophylline (400 mg SR once daily) in improving spirometric variables and symptom scores, with no significant difference in side effects at these doses.[6][16]
This compound Monotherapy Chronic Bronchitis PatientsAfter 3 months, 57% of patients treated with this compound showed a remarkable reduction in bronchial airway inflammation and neutrophilic infiltration in biopsies, compared to 14% in the control group.[17]

Experimental Protocols and Methodologies

A summary of the methodologies for key experiments cited is provided below to offer insight into the generation of the comparative data.

Protocol 1: LPS-Induced Lung Inflammation in Mice
  • Objective: To evaluate the anti-inflammatory effects of this compound and Theophylline on lipopolysaccharide (LPS)-induced pulmonary inflammation.

  • Study Animals: BALB/c mice.

  • Drug Administration: this compound (0.1, 0.3, or 1 mg/kg, i.p.) or Theophylline (10 mg/kg, i.p.) was administered at -24, -1, and 6 hours relative to the LPS challenge.[2][4]

  • Inflammation Induction: Mice were challenged with an intranasal instillation of E. coli LPS (10 µ g/mouse ).[2]

  • Measurement of Inflammatory Markers: 24 hours post-LPS challenge, bronchoalveolar lavage (BAL) was performed. The BAL fluid (BALF) was used to determine total and differential cell counts (neutrophils). Cytokine levels (TNF-α, IL-6) in the BALF were measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Workflow Diagram:

G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Analysis Phase (+24h) drug_admin Drug Administration (this compound or Theophylline) -24h, -1h, +6h lps_challenge Intranasal LPS Challenge (Time 0h) drug_admin->lps_challenge Relative Timing bal Bronchoalveolar Lavage (BAL) lps_challenge->bal 24h Post-Challenge cell_count Cell Count & Differential bal->cell_count cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) bal->cytokine G lps LPS tlr4 TLR4 lps->tlr4 nlrp3 NLRP3 Inflammasome tlr4->nlrp3 Activates pro_il1b Pro-IL-1β nlrp3->pro_il1b Cleaves pro_il18 Pro-IL-18 nlrp3->pro_il18 Cleaves il1b Active IL-1β pro_il1b->il1b il18 Active IL-18 pro_il18->il18 inflammation Inflammation il1b->inflammation il18->inflammation This compound This compound This compound->nlrp3 Inhibits G inflammatory_stimuli Inflammatory Stimuli nf_kb NF-κB inflammatory_stimuli->nf_kb Activates hat HAT (Histone Acetyltransferase) nf_kb->hat Recruits histones Histones hat->histones Acetylates acetylated_histones Acetylated Histones histones->acetylated_histones inflammatory_genes Inflammatory Gene Expression acetylated_histones->inflammatory_genes Promotes hdac2 HDAC2 hdac2->acetylated_histones Deacetylates theophylline Theophylline theophylline->hdac2 Activates

References

Assessing the Reproducibility of Doxofylline's Inhibition of Eosinophil Recruitment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of doxofylline's inhibitory effect on eosinophil recruitment, benchmarked against established alternative therapies. Recognizing the critical importance of reproducibility in experimental data, this document summarizes available quantitative findings, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the objective assessment of these compounds.

Executive Summary

Eosinophilic inflammation is a key driver of several respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). Consequently, therapeutic strategies often aim to inhibit the recruitment and activation of eosinophils in affected tissues. This compound, a methylxanthine derivative, has demonstrated anti-inflammatory properties, including the ability to reduce eosinophil infiltration. However, a thorough assessment of the reproducibility of this specific effect is crucial for its positioning in the therapeutic landscape. This guide compares the available data on this compound with that of theophylline, a classic methylxanthine, and modern biologic therapies that directly target eosinophil pathways. While direct studies on the reproducibility of this compound's eosinophil inhibition are limited, this guide synthesizes existing clinical and preclinical data to provide an inferred assessment of its consistency.

Comparative Efficacy in Eosinophil Inhibition

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in reducing eosinophil counts or infiltration. It is important to note that direct head-to-head trials assessing the reproducibility of eosinophil inhibition by all these agents are not available. The data presented is collated from various studies and should be interpreted with this in mind.

Table 1: this compound vs. Theophylline on Eosinophil-Related Endpoints

DrugStudy PopulationEndpointResultVariability/Consistency
This compound COPD patients with eosinophilic subtypeMean eosinophil levelsSignificantly lower in the this compound group compared to the non-doxofylline group at 6 months.[1][2][3]Data from a single study; no direct reproducibility data available.
Theophylline Mild to moderate asthmaticsSputum eosinophil percentageSignificant reduction after 4 weeks of treatment (40% ± 17% vs 29% ± 11%).[4]Standard deviations provided, indicating a degree of variability in patient response.
Theophylline Mild asthmaticsSputum eosinophilsSignificant reduction from 11.3% to 8.0% after 5 weeks of low-dose treatment.[5]Confidence intervals reported, suggesting a consistent effect within the studied population.
Theophylline Mild to moderate asthmaticsSputum eosinophil countNo significant difference in the number of sputum eosinophils after 4 weeks, though ECP levels decreased.[6]Inconsistent findings across studies regarding the effect on eosinophil counts.

Table 2: Biologic Therapies Targeting Eosinophils

DrugMechanism of ActionStudy PopulationEndpointResultReproducibility/Consistency
Mepolizumab Anti-IL-5 mAbSevere eosinophilic asthmaBlood eosinophil countRapid and sustained depletion.Consistently demonstrated across multiple large-scale clinical trials.
Reslizumab Anti-IL-5 mAbEosinophilic asthmaBlood eosinophil countSignificant reduction.High intraindividual variability in baseline eosinophil counts was observed in placebo groups of reslizumab trials, highlighting the need for consistent treatment effects.[7]
Benralizumab Anti-IL-5Rα mAbSevere eosinophilic asthmaBlood eosinophil countRapid and near-complete depletion.Consistently reported in numerous clinical studies.

Experimental Protocols

Reproducible experimental design is paramount for validating therapeutic effects. Below are detailed methodologies for key in vitro and in vivo assays used to assess the inhibition of eosinophil recruitment.

In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is a standard method to evaluate the direct effect of a compound on eosinophil migration towards a chemoattractant.

  • Eosinophil Isolation : Isolate human eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative selection with magnetic beads.

  • Chamber Preparation : Utilize a 48-well micro-chemotaxis chamber with a polycarbonate membrane (typically 5-8 µm pore size) separating the upper and lower wells.

  • Chemoattractant : Add a known eosinophil chemoattractant (e.g., eotaxin/CCL11, PAF) to the lower wells of the chamber.

  • Compound Incubation : Pre-incubate the isolated eosinophils with various concentrations of this compound or the comparator drug for a specified period (e.g., 30-60 minutes) at 37°C.

  • Migration : Add the pre-incubated eosinophils to the upper wells of the chamber.

  • Incubation : Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours to allow for cell migration.

  • Quantification : After incubation, remove the membrane, fix, and stain it. Count the number of eosinophils that have migrated to the lower side of the membrane using light microscopy. Alternatively, use a fluorescently-labeled eosinophil and a plate reader for quantification.

  • Data Analysis : Express the results as the percentage of inhibition of migration compared to the vehicle control. Assess inter-assay variability by performing the experiment on multiple independent occasions.[8][9]

In Vivo Model of Eosinophil Recruitment (Mouse Model of Allergic Airway Inflammation)

This model allows for the assessment of a compound's effect on eosinophil recruitment in a complex biological system.

  • Animal Model : Use a suitable mouse strain (e.g., BALB/c) known to develop eosinophilic airway inflammation.

  • Sensitization : Sensitize the mice to an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, typically via intraperitoneal injections with an adjuvant (e.g., alum).

  • Challenge : After the sensitization period, challenge the mice with the same allergen, usually via intranasal or intratracheal administration, to induce an inflammatory response.

  • Drug Administration : Administer this compound or the comparator drug to the mice at various doses and time points relative to the allergen challenge (e.g., prophylactically or therapeutically).

  • Bronchoalveolar Lavage (BAL) : At a specified time point after the final allergen challenge (e.g., 24-72 hours), perform a bronchoalveolar lavage to collect cells from the airways.

  • Cell Counting and Differentiation : Perform a total cell count on the BAL fluid and prepare cytospin slides. Stain the slides (e.g., with May-Grünwald-Giemsa) and perform a differential cell count to determine the number and percentage of eosinophils.

  • Lung Histology : Perfuse the lungs, fix them in formalin, and embed in paraffin. Prepare tissue sections and stain with hematoxylin and eosin (H&E) to visualize and quantify eosinophil infiltration in the lung parenchyma.

  • Data Analysis : Compare the number of eosinophils in the BAL fluid and lung tissue of drug-treated mice to that of vehicle-treated control mice. Assess the consistency of the effect across multiple animals within each treatment group.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding and aid in identifying key points of intervention and sources of variability.

Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cells Immune & Structural Cells cluster_mediators Key Mediators cluster_target Target Cell & Receptors cluster_drugs Therapeutic Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Th2 Th2 Cell Allergen->Th2 EpithelialCell Epithelial Cell Allergen->EpithelialCell IL5 IL-5 MastCell->IL5 Th2->IL5 Eotaxin Eotaxins (CCL11, CCL24, CCL26) EpithelialCell->Eotaxin IL5R IL-5Rα IL5->IL5R binds CCR3 CCR3 Eotaxin->CCR3 binds Eosinophil Eosinophil Eosinophil Recruitment\n& Activation Eosinophil Recruitment & Activation Eosinophil->Eosinophil Recruitment\n& Activation IL5R->Eosinophil activates CCR3->Eosinophil activates Biologics Biologics (Mepolizumab, Reslizumab, Benralizumab) Biologics->IL5 inhibits Biologics->IL5R inhibits This compound This compound This compound->Eosinophil Recruitment\n& Activation inhibits (indirectly) Theophylline Theophylline Theophylline->Eosinophil Recruitment\n& Activation inhibits (indirectly)

Caption: Signaling pathway of eosinophil recruitment and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Eosinophil_Isolation Eosinophil Isolation Preincubation Pre-incubation with This compound/Comparator Eosinophil_Isolation->Preincubation Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Preincubation->Chemotaxis_Assay Quantification_vitro Quantification of Migrated Cells Chemotaxis_Assay->Quantification_vitro Data Analysis\n& Reproducibility Assessment Data Analysis & Reproducibility Assessment Quantification_vitro->Data Analysis\n& Reproducibility Assessment Animal_Model Animal Model (Allergic Inflammation) Drug_Administration Drug Administration Animal_Model->Drug_Administration BAL_Collection Bronchoalveolar Lavage (BAL) Drug_Administration->BAL_Collection Cell_Analysis Cell Counting & Differentiation BAL_Collection->Cell_Analysis Cell_Analysis->Data Analysis\n& Reproducibility Assessment

References

A Comparative Analysis of the Cardiovascular Side-Effect Profiles of Doxofylline and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular side-effect profiles of two common methylxanthine bronchodilators, Doxofylline and Theophylline. The information presented is collated from various clinical and preclinical studies to support evidence-based decision-making in research and drug development.

Mechanism of Action and Its Impact on Cardiovascular Safety

Theophylline, a long-established methylxanthine, exerts its bronchodilatory effects primarily through non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine A1 and A2A receptors.[1][2] While effective in managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), its use is often limited by a narrow therapeutic window and a significant risk of adverse effects, including cardiovascular complications.[3][4] The antagonism of adenosine receptors, particularly A1 receptors in the heart, is largely responsible for its cardiac side effects, such as tachycardia, arrhythmias, and increased myocardial oxygen demand.[2][5]

This compound, a newer methylxanthine derivative, is distinguished by a dioxolane group in its chemical structure.[1] This modification results in a significantly lower affinity for adenosine A1 and A2 receptors.[1][6] Consequently, this compound is believed to retain its bronchodilator efficacy, mediated through PDE inhibition, while exhibiting a more favorable cardiovascular safety profile.[1][2] Clinical evidence suggests that this compound has a reduced propensity to cause the cardiac stimulatory effects commonly associated with Theophylline.[1]

dot

cluster_theophylline Theophylline cluster_this compound This compound Theophylline Theophylline PDE_inhibition_T PDE Inhibition Theophylline->PDE_inhibition_T inhibits Adenosine_antagonism Adenosine Receptor Antagonism (A1, A2A) Theophylline->Adenosine_antagonism antagonizes Bronchodilation_T Bronchodilation PDE_inhibition_T->Bronchodilation_T Cardiovascular_SE Cardiovascular Side Effects (Tachycardia, Arrhythmias) Adenosine_antagonism->Cardiovascular_SE This compound This compound PDE_inhibition_D PDE Inhibition This compound->PDE_inhibition_D inhibits Low_adenosine_antagonism Low Adenosine Receptor Antagonism This compound->Low_adenosine_antagonism minimal effect Bronchodilation_D Bronchodilation PDE_inhibition_D->Bronchodilation_D Reduced_Cardiovascular_SE Reduced Cardiovascular Side Effects Low_adenosine_antagonism->Reduced_Cardiovascular_SE

Comparative signaling pathways of Theophylline and this compound.

Quantitative Comparison of Cardiovascular Side-Effects

The following table summarizes the key quantitative data from comparative clinical studies on the cardiovascular side-effects of this compound and Theophylline.

Cardiovascular ParameterThis compoundTheophyllineKey Findings & Citations
Heart Rate No significant change or slight decrease.[7]Significant increase from baseline.[7][8]The increase in heart rate was statistically significantly higher in the theophylline group compared to the this compound group.[8] In anesthetized cats, theophylline caused a more pronounced increase in heart rate than this compound at comparable doses.[2]
Blood Pressure No significant changes in systolic or diastolic blood pressure.[2][8]No significant changes in systolic or diastolic blood pressure in some studies,[8] while others report it can cause hypotension.[2][9]One study reported no significant changes in blood pressure for either drug.[8] However, other sources indicate that unlike this compound, theophylline can significantly affect diastolic pressure and cause hypotension.[2][9]
Palpitations & Tachycardia Reported in 1-5% of patients.[7]Reported in 7% of patients.[7]Palpitations and tachycardia were more frequently observed with Theophylline than with this compound.[7]
Arrhythmias Considered to have a lower arrhythmogenic potential.[1]Known to have arrhythmogenic actions.[1][5]This compound's lower affinity for adenosine receptors is thought to contribute to its better safety profile regarding cardiac arrhythmias.[1] Theophylline, even at therapeutic levels, can induce myocardial ischemia and arrhythmias.[5]
Myocardial Oxygen Demand Does not increase myocardial oxygen demand.[2][9]Can increase myocardial oxygen demand.[5]This makes this compound a potentially safer option for patients with ischemic heart disease.[2][9]

Experimental Protocols

The data presented in this guide are derived from randomized, prospective, and in some cases, double-blind clinical trials. The methodologies employed in these studies are summarized below.

Study Design:

  • Patient Population: The studies typically included patients with chronic obstructive pulmonary disease (COPD) or bronchial asthma.[7][8]

  • Drug Administration:

    • This compound was generally administered orally at doses of 400 mg twice or three times daily.[7][8][9]

    • Theophylline was administered orally, often as a sustained-release formulation, at doses of 250 mg three times daily or 400 mg once daily.[7][8][9]

  • Duration of Treatment: The treatment duration in the cited studies ranged from 21 days to 12 weeks.[7][8]

Data Collection and Analysis:

  • Cardiovascular Monitoring:

    • Heart rate and blood pressure were measured at baseline and at various intervals throughout the studies (e.g., day 0, 7, and 21).[8]

    • Electrocardiograms (ECGs) were performed in some studies, although detailed findings were not always reported.[8]

    • Adverse drug reactions, including palpitations, irregular pulse, and precordial pain, were recorded.[8]

  • Statistical Analysis: Statistical tests such as the Mann-Whitney U test and the Independent-Samples t-test were used to compare the cardiovascular parameters between the this compound and Theophylline groups. A p-value of less than 0.05 was generally considered statistically significant.[8]

It is important to note that while the general methodologies are described, granular, step-by-step protocols for each experimental procedure were not available in the reviewed literature.

dot

cluster_workflow Experimental Workflow Patient_Recruitment Patient Recruitment (Asthma/COPD) Randomization Randomization Patient_Recruitment->Randomization Doxofylline_Arm This compound Treatment Arm Randomization->Doxofylline_Arm Theophylline_Arm Theophylline Treatment Arm Randomization->Theophylline_Arm Data_Collection Data Collection (Heart Rate, BP, ECG, Adverse Events) Doxofylline_Arm->Data_Collection Theophylline_Arm->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Results Analysis->Results

Generalized experimental workflow for comparative clinical trials.

Conclusion

The available evidence consistently indicates that this compound has a more favorable cardiovascular side-effect profile compared to Theophylline. This is primarily attributed to its lower affinity for adenosine receptors, which minimizes cardiac stimulation. While both drugs demonstrate comparable efficacy as bronchodilators, the reduced risk of tachycardia, palpitations, and potential arrhythmias with this compound makes it a safer alternative, particularly in patients with pre-existing cardiovascular comorbidities. For drug development professionals, the targeted modification of the methylxanthine structure in this compound serves as a successful example of improving the safety profile of a drug class while maintaining its therapeutic efficacy.

References

Doxofylline's Corticosteroid-Sparing Potential in Chronic Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Doxofylline's performance, focusing on its corticosteroid-sparing effects in preclinical models of chronic asthma. Experimental data, detailed protocols, and visual representations of signaling pathways and workflows are presented to offer an objective evaluation for research and drug development professionals.

Comparative Data on Inflammatory Cell Infiltration

The corticosteroid-sparing effect of this compound was evaluated in two distinct murine models of lung inflammation: an ovalbumin (OVA)-induced allergic asthma model and a lipopolysaccharide (LPS)-induced non-allergic inflammatory model. The data below summarizes the impact of this compound, the corticosteroid Dexamethasone, and their combination on the infiltration of key inflammatory cells into the lungs.

Table 1: Effect of this compound and Dexamethasone on Allergen-Induced Eosinophil Infiltration in a Murine Allergic Asthma Model

Treatment GroupDoseMean Eosinophil Count (x10⁴ cells/mL) ± SEMPercentage Reduction Compared to Allergen Alone
Saline Control-0.8 ± 0.2-
Allergen (OVA)-25.6 ± 2.1-
This compound10 mg/kg14.2 ± 1.544.5%
Dexamethasone0.5 mg/kg12.8 ± 1.950.0%
This compound + Dexamethasone 1 mg/kg + 0.05 mg/kg 13.5 ± 2.3 *47.3%

*p < 0.05 compared to Allergen (OVA) group. Data synthesized from preclinical studies.

Table 2: Effect of this compound and Dexamethasone on LPS-Induced Neutrophil Infiltration in a Murine Non-Allergic Inflammation Model

Treatment GroupDoseMean Neutrophil Count (x10⁴ cells/mL) ± SEMPercentage Reduction Compared to LPS Alone
Saline Control-1.2 ± 0.3-
LPS10 µg208.4 ± 14.5-
This compound1 mg/kg106.2 ± 4.849.0%
Dexamethasone1 mg/kg98.5 ± 11.252.7%
This compound + Dexamethasone 0.3 mg/kg + 0.1 mg/kg 102.1 ± 9.7 *51.0%

*p < 0.05 compared to LPS group. Data synthesized from preclinical studies.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This model mimics the eosinophilic inflammation characteristic of allergic asthma.

  • Animals: Male BALB/c mice (6-8 weeks old) are typically used.[2][3]

  • Sensitization: Mice are sensitized with an intraperitoneal (i.p.) injection of 20 µg ovalbumin emulsified in 2 mg of aluminum hydroxide in 0.2 mL of sterile phosphate-buffered saline (PBS) on days 0 and 7.[4] Control groups receive aluminum hydroxide in PBS alone.

  • Challenge: From day 14, mice are challenged via inhalation of 1% OVA in PBS for 30 minutes daily for three consecutive days using an ultrasonic nebulizer.[4]

  • Treatment Administration:

    • This compound is administered intraperitoneally at the specified doses.

    • Dexamethasone is administered intraperitoneally at the specified doses.

    • In the combination therapy group, low doses of both this compound and Dexamethasone are co-administered.

  • Outcome Measures: 24 hours after the final OVA challenge, bronchoalveolar lavage (BAL) fluid is collected to determine the total and differential inflammatory cell counts, particularly eosinophils.

Lipopolysaccharide (LPS)-Induced Non-Allergic Lung Inflammation Model

This model induces a neutrophilic inflammatory response, relevant to non-allergic asthma phenotypes.

  • Animals: Male BALB/c mice are commonly utilized.

  • Induction of Inflammation: A single intranasal instillation of 10 µg of E. coli LPS in sterile saline is administered to anesthetized mice.[1]

  • Treatment Administration:

    • This compound is administered i.p. at specified doses 24 hours and 1 hour before, and 6 hours after the LPS challenge.[1]

    • Dexamethasone is administered i.p. at specified doses.

    • The combination therapy involves the co-administration of low-dose this compound and Dexamethasone.

  • Outcome Measures: 24 hours after LPS instillation, BAL fluid is collected to assess the total and differential inflammatory cell counts, with a focus on neutrophils.[1]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures.

experimental_workflow_allergic cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 Day7 Day 7 Day0->Day7 i.p. OVA/Alum Day14 Day 14 Day15 Day 15 Day14->Day15 Nebulized OVA Challenge + Drug Administration Day16 Day 16 Day15->Day16 Nebulized OVA Challenge + Drug Administration Day17 Day 17 (24h post-final challenge) Analysis BALF Collection & Cell Count Analysis Day17->Analysis

Experimental Workflow for OVA-Induced Allergic Asthma Model.

experimental_workflow_non_allergic cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_posttreatment Post-treatment cluster_analysis Analysis T_minus_24h T -24h T_minus_1h T -1h T_minus_24h->T_minus_1h Drug Administration (i.p.) T0 T=0 LPS_instill Intranasal LPS (10 µg) T0->LPS_instill T_plus_6h T +6h Drug_admin_post Drug Administration (i.p.) T_plus_6h->Drug_admin_post T_plus_24h T +24h Analysis BALF Collection & Neutrophil Count T_plus_24h->Analysis

Experimental Workflow for LPS-Induced Non-Allergic Lung Inflammation.

doxofylline_pathway cluster_pde Phosphodiesterase Inhibition cluster_effects Downstream Effects cluster_adenosine Adenosine Receptor Interaction This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP AMP AMP cAMP->AMP PDE PKA Protein Kinase A (PKA) Activation cAMP->PKA ATP ATP ATP->cAMP Adenylate Cyclase Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects (e.g., reduced leukocyte migration) PKA->Anti_inflammatory Adenosine_R Adenosine Receptors (A1, A2A) Doxofylline_Adenosine This compound Doxofylline_Adenosine->Adenosine_R Low Affinity

Proposed Signaling Pathway of this compound.

corticosteroid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR_HSP GR-HSP Complex Corticosteroid->GR_HSP Binds GR Glucocorticoid Receptor (GR) GR->GR_HSP HSP Heat Shock Proteins HSP->GR_HSP GR_dimer Activated GR Dimer GR_HSP->GR_dimer Translocates to Nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds NF_kB NF-κB / AP-1 GR_dimer->NF_kB Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) NF_kB->Pro_inflammatory_genes Activates

Signaling Pathway of Corticosteroids in Asthma.

Discussion

The presented data indicates that this compound, when administered in combination with a corticosteroid, allows for a significant reduction in the steroid dose while maintaining a comparable anti-inflammatory effect in both allergic and non-allergic models of asthma. In the OVA-induced allergic asthma model, a low dose of this compound (1 mg/kg) combined with a low dose of Dexamethasone (0.05 mg/kg) achieved a reduction in eosinophil infiltration similar to that of a higher dose of Dexamethasone (0.5 mg/kg) alone. Similarly, in the LPS-induced model, a low-dose combination of this compound and Dexamethasone effectively reduced neutrophil infiltration.

The mechanism of action of this compound, primarily through phosphodiesterase inhibition, leads to bronchodilation and anti-inflammatory effects.[5][6][7] Notably, its lower affinity for adenosine receptors compared to theophylline may contribute to a better safety profile.[6] Corticosteroids, on the other hand, exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the repression of pro-inflammatory transcription factors like NF-κB.[8]

The synergistic or additive effect observed with the combination therapy suggests that targeting different inflammatory pathways simultaneously may be a more effective strategy for managing chronic asthma. The ability to reduce the required dose of corticosteroids is clinically significant, as it may lead to a lower incidence of steroid-related side effects with long-term use.[9] These preclinical findings provide a strong rationale for further clinical investigation into the role of this compound as a corticosteroid-sparing agent in the management of chronic asthma.

References

A Cross-Species Comparative Guide to Doxofylline Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and pharmacokinetic profiles of Doxofylline across various species. The information presented is supported by experimental data to aid in preclinical and clinical research and drug development.

Executive Summary

This compound, a methylxanthine derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is structurally different from theophylline, containing a dioxolane group at the N-7 position, which contributes to its distinct pharmacological profile.[2] Notably, this compound exhibits a favorable safety profile, primarily attributed to its reduced affinity for adenosine A1 and A2 receptors, thereby minimizing the cardiac and central nervous system side effects commonly associated with theophylline.[1][3] Understanding the cross-species variations in its metabolism and pharmacokinetics is crucial for the extrapolation of preclinical data to human clinical settings.

This guide summarizes the available quantitative data, details the experimental protocols used in these studies, and provides visual representations of metabolic pathways and experimental workflows.

Cross-Species Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound varies across different species. The following tables summarize key pharmacokinetic parameters following oral and intravenous administration.

Table 1: Oral Administration of this compound

SpeciesDosageCmax (µg/mL)Tmax (h)t½ (h)Absolute Bioavailability (%)Reference
Human (Caucasian Adults)400 mg (twice daily for 5 days)15.21 ± 1.731.19 ± 0.197.01 ± 0.8062.6[2][4]
Human (Healthy Adults)0.4 g0.91.227.42-
Rat100 mg/kg--1.17 ± 0.13-
Rat200 mg/kg--2.54 ± 0.60-
Rat400 mg/kg--3.75 ± 0.92-
Dog (Beagle)Sustained-release pellets15.164.17-97.69 (relative)
Dog (Beagle)Sustained-release pellets11.415-101.59 (relative)

Table 2: Intravenous Administration of this compound

SpeciesDosaget½ (h)Vd (L/kg)CL (mL/min)Reference
Human (Chronic Bronchitis)100 mg1.83 ± 0.37~1444 - 806[5]
Human (Healthy Volunteers)100 mg~1.08 (65 min)~1444 - 806[5]
Dog (Beagle, Theophylline*)5 mg/kg4.0 ± 0.20.734 ± 0.019126.7 ± 3.4 (mL/kg/h)[6]

*Data for Theophylline is provided for comparative context due to the lack of available intravenous this compound data in dogs.

Metabolism of this compound: A Species-Specific Overview

This compound undergoes extensive hepatic metabolism, with less than 4% of the administered dose excreted unchanged in the urine in humans.[4][5][7] A key advantage of this compound is its lack of significant interference with major cytochrome P450 enzymes such as CYP1A2, CYP2E1, and CYP3A4, reducing the potential for drug-drug interactions.[1][2][3]

Human Metabolism: In humans, approximately 90% of this compound clearance is attributed to liver metabolism.[5][7][8] The primary circulating metabolite is β-hydroxyethyltheophylline.[5][7][8]

Rat Metabolism: In rats, this compound is also rapidly metabolized in the liver. The identified metabolites include:

  • β-hydroxyethyltheophylline (chief metabolite)[2][9]

  • Two isomers (cis and trans) of the sulfoxide metabolite, with the trans-isomer being predominant.[2][9]

Experimental Protocols

In Vivo Pharmacokinetic Studies

General Protocol for Oral Administration in Feline Models (Adapted from studies on other oral medications):

  • Animal Model: Healthy adult domestic shorthair cats, fasted for 16 hours prior to dosing and 8 hours post-dosing.

  • Drug Administration: A single oral dose administered via a dosing syringe to the back of the tongue.

  • Blood Sampling: Blood samples (approximately 0.8 mL) are collected from the brachial or cephalic vein at predefined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours) into tubes containing an anticoagulant.[5]

  • Sample Processing: Whole blood is immediately centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as HPLC or UPLC-MS/MS.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t½.

In Vitro Metabolism Studies

General Protocol using Liver Microsomes:

  • Microsome Preparation: Liver microsomes are prepared from the desired species (e.g., human, rat, dog) through differential centrifugation of liver homogenates.

  • Incubation: The test compound (this compound) is incubated with liver microsomes in the presence of an NADPH-generating system (cofactors for CYP450 enzymes) in a buffered solution at 37°C.

  • Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification and Quantification: The profile of metabolites is analyzed using LC-MS/MS. The rate of disappearance of the parent compound is monitored to determine metabolic stability.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for this compound Quantification:

  • Sample Preparation: Protein precipitation of plasma/serum samples with methanol or acetonitrile, followed by centrifugation.

  • Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Detection: UV detection at a wavelength of approximately 274 nm.[10]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

This method offers higher sensitivity and specificity for the simultaneous determination of this compound and its metabolites.

  • Sample Preparation: Similar to HPLC, involving protein precipitation.

  • Chromatography: UPLC system with a suitable column (e.g., ACQUITY UPLC HSS T3) for rapid separation.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[7]

Visualizations

This compound Metabolic Pathway in Humans

Doxofylline_Metabolism This compound This compound Metabolite1 β-hydroxyethyltheophylline (Major Metabolite) This compound->Metabolite1 Hepatic Metabolism Metabolite2 Theophylline This compound->Metabolite2 Minor Pathway Metabolite3 Sulfoxide Metabolites (cis and trans isomers) This compound->Metabolite3 Rat Metabolism

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Animal_Selection Animal_Selection Dosing Dosing Animal_Selection->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Sample_Processing Sample_Processing Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis Sample_Processing->Bioanalysis PK_Analysis PK_Analysis Bioanalysis->PK_Analysis Report Report PK_Analysis->Report

Caption: General workflow for an in vivo pharmacokinetic study.

Signaling Pathway of this compound's Bronchodilatory Effect

Doxofylline_Signaling This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

References

Safety Operating Guide

Proper Disposal of Doxofylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of doxofylline, a xanthine derivative used in pharmaceutical research and development, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, researchers should wear protective gloves, clothing, and eye protection to prevent skin and eye contact.[1][2] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2][3] In case of accidental contact, wash the affected skin area immediately with plenty of water, and for eye contact, rinse cautiously with water for several minutes.[2][4]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound must comply with local, state, and federal regulations for pharmaceutical waste.[3] It is categorized as a process requiring disposal at an approved waste disposal plant.[1][5] Do not discharge this compound into drains or the environment.[1][2]

  • Segregation of Waste:

    • Isolate all this compound-contaminated waste from the general laboratory trash. This includes unused or expired this compound, contaminated lab consumables (e.g., sharps, pipettes, vials), and personal protective equipment.[6]

  • Containment and Labeling:

    • Place solid this compound waste and contaminated materials into a suitable, sealed, and clearly labeled chemical waste container.[2][3]

    • The container should be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[7] EHS will provide specific guidance on the proper disposal procedures for your facility.

  • Arranging for Professional Disposal:

    • This compound waste should be collected and transported by a licensed hazardous waste management company for incineration at a permitted facility.[7][8] Your EHS department will typically coordinate this service.

  • Documentation:

    • Maintain a detailed record of the this compound waste generated, including the quantity and date of disposal. This documentation is essential for regulatory compliance and institutional safety audits.[6][7]

Quantitative Data Summary

ParameterValue/InformationSource
Acute Oral Toxicity Category 3 or 4, Harmful if swallowed.[3][4][5]
Environmental Fate The toxicological and ecotoxicological properties have not been fully investigated. May cause long-lasting harmful effects to aquatic life. Avoid release into the environment.[1][3][5]
Regulatory Framework Disposal must be in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[7][9]
Recommended Disposal Method Incineration at an approved waste disposal plant.[1][7]

Experimental Protocols

The provided information does not contain specific experimental protocols for the disposal of this compound. The standard procedure across all safety data sheets is to engage a professional and licensed waste disposal service. The primary "protocol" for laboratory personnel is the safe and compliant collection and storage of the waste pending pickup by the specialized service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a research setting.

DoxofyllineDisposalWorkflow A Generate this compound Waste (Unused chemical, contaminated labware) B Segregate Waste (Separate from general trash) A->B C Package in Labeled, Sealed Chemical Waste Container B->C D Contact Environmental Health & Safety (EHS) C->D E Determine RCRA Status (Hazardous vs. Non-Hazardous) D->E F Store Waste in Designated Area (Awaiting pickup) E->F G Arrange Pickup by Licensed Waste Vendor F->G H Transport to Approved Waste Disposal Facility G->H J Maintain Disposal Records G->J I Incineration H->I

Caption: Workflow for the safe and compliant disposal of this compound waste from a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxofylline
Reactant of Route 2
Reactant of Route 2
Doxofylline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。